molecular formula C10H9NO4 B14675730 2-Butenoic acid, 4-nitrophenyl ester CAS No. 35665-90-8

2-Butenoic acid, 4-nitrophenyl ester

Cat. No.: B14675730
CAS No.: 35665-90-8
M. Wt: 207.18 g/mol
InChI Key: DKEFLVTVKNEDSR-UHFFFAOYSA-N
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Description

2-Butenoic acid, 4-nitrophenyl ester is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butenoic acid, 4-nitrophenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenoic acid, 4-nitrophenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35665-90-8

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(4-nitrophenyl) but-2-enoate

InChI

InChI=1S/C10H9NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h2-7H,1H3

InChI Key

DKEFLVTVKNEDSR-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Chemical Structure, Reactivity, and Applications of 2-Butenoic Acid 4-Nitrophenyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Butenoic acid 4-nitrophenyl ester—commonly referred to as p-nitrophenyl crotonate (pNPC)—is a bifunctional organic compound widely utilized in macromolecular engineering, polymer modification, and enzymology. Featuring both an


-unsaturated carbonyl system and an activated ester motif, pNPC serves as a highly versatile electrophile. This whitepaper deconstructs its structural mechanics, details field-proven synthesis methodologies, and provides self-validating experimental protocols for its application in biochemical assays.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical properties of pNPC is critical for solvent selection and stoichiometric calculations in both organic synthesis and aqueous biochemical assays.

PropertyValue
IUPAC Name (E)-2-Butenoic acid 4-nitrophenyl ester
Common Synonyms p-Nitrophenyl crotonate, pNPC
CAS Registry Number 14617-88-0 (E-isomer); 35665-90-8 (Unspecified)
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
Appearance Pale yellow to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Dichloromethane; Insoluble in H₂O

Structural Mechanics and Dual Reactivity

The synthetic utility of pNPC stems from its dual reactivity profile, which is governed by the principles of Hard and Soft Acids and Bases (HSAB theory). The molecule presents two distinct electrophilic centers, allowing for divergent reaction pathways depending on the nature of the attacking nucleophile.

The Activated Ester Motif (Acyl Transfer)

The p-nitrophenoxy group is an exceptional leaving group. The strong electron-withdrawing nature of the nitro group lowers the pKa of the conjugate acid (p-nitrophenol, pKa


 7.15) and stabilizes the resulting phenolate anion via resonance. Hard nucleophiles, such as primary amines or hydroxide ions, preferentially attack the "hard" electrophilic carbonyl carbon. This results in an acyl substitution (1,2-addition), cleaving the ester bond to form a crotonamide (or crotonic acid) while releasing p-nitrophenol.
The -Unsaturated Motif (Michael Addition)

The crotonyl moiety contains a carbon-carbon double bond conjugated with the carbonyl group, rendering the


-carbon highly electrophilic. Soft nucleophiles, such as thiols (e.g., cysteine residues in proteins), preferentially attack this 

-carbon via a 1,4-conjugate addition (Michael addition). This pathway leaves the activated ester intact, allowing the molecule to act as a heterobifunctional crosslinker.

Reactivity pNPC p-Nitrophenyl Crotonate (Electrophile) Acyl 1,2-Addition (Acyl Transfer) pNPC->Acyl Michael 1,4-Addition (Michael Addition) pNPC->Michael Nuc Nucleophile (Amines, Thiols) Nuc->Acyl Hard Nuc Nuc->Michael Soft Nuc Prod1 Crotonamide/Ester + p-Nitrophenol Acyl->Prod1 Prod2 β-Substituted p-Nitrophenyl Ester Michael->Prod2

Divergent nucleophilic reaction pathways of p-nitrophenyl crotonate based on nucleophile hardness.

Synthesis Methodology

While pNPC can be synthesized using crotonyl chloride, the Steglich esterification method offers milder conditions, prevents the generation of corrosive HCl gas, and typically results in higher yields with fewer side products ().

Protocol 1: Steglich Synthesis of p-Nitrophenyl Crotonate
  • Causality of Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) acts as the primary coupling agent. However, 4-Dimethylaminopyridine (DMAP) is strictly required as an acyl transfer catalyst. DMAP attacks the transient O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. Without DMAP, the intermediate undergoes a detrimental rearrangement into an unreactive N-acylurea byproduct, killing the yield.

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve 10 mmol of crotonic acid and 11 mmol of DCC in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C under an inert argon atmosphere.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of DMAP to the mixture. Stir vigorously for 30 minutes at 0 °C to ensure the complete formation of the activated intermediate.

  • Esterification: Dropwise add 10 mmol of p-nitrophenol (dissolved in 20 mL of anhydrous DCM) to the reaction mixture.

  • Reaction Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir continuously for 6 hours.

  • Purification: Filter the resulting white suspension to remove the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Petroleum Ether/Ethyl Acetate, 20:1 v/v) to isolate the pure pNPC.

Applications in Macromolecular Engineering and Enzymology

Post-Polymerization Modification

In polymer chemistry, pNPC is utilized as a reactive monomer. Terpolymers comprising N-vinylpyrrolidone, crotonic acid, and p-nitrophenyl crotonate have been successfully synthesized and subsequently modified via aminolysis (). The activated p-nitrophenyl ester pendant groups allow for the highly efficient grafting of functional amines (e.g., 2-hydroxyethylamine) onto the polymer backbone under mild conditions, facilitating the creation of targeted drug delivery vehicles.

Chromogenic Substrate for Esterases and Lipases

In enzymology, pNPC acts as an excellent chromogenic substrate for evaluating the kinetic activity of esterases and lipases. Enzymatic hydrolysis of the ester bond releases p-nitrophenol. In slightly alkaline buffers, this phenol deprotonates to form the p-nitrophenolate anion, which exhibits a brilliant yellow color that can be quantified spectrophotometrically.

Experimental Protocols

Protocol 2: Spectrophotometric Esterase Activity Assay
  • Trustworthiness & Self-Validation: Activated esters like pNPC are inherently prone to spontaneous autohydrolysis in aqueous environments. To ensure data integrity, a "blank" reaction (substrate and buffer without the enzyme) is mandatory. Subtracting the baseline autohydrolysis rate from the enzymatic rate ensures the calculated activity is self-validating and free of false-positive artifacts.

Step-by-Step Procedure:

  • Substrate Stock Preparation: Prepare a 10 mM stock solution of pNPC in anhydrous DMSO.

    • Causality: DMSO is required because pNPC is entirely insoluble in water. However, the final DMSO concentration in the assay must be kept below 5% (v/v) to prevent solvent-induced enzyme denaturation.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer at pH 7.4.

    • Causality: The pKa of p-nitrophenol is approximately 7.15. Conducting the assay at pH 7.4 ensures that the majority of the released product exists in the highly absorbing phenolate state, maximizing assay sensitivity.

  • Equilibration: Pipette 980 µL of the Tris buffer into a standard 1 cm pathlength quartz cuvette and equilibrate to 37 °C in a temperature-controlled spectrophotometer.

  • Reaction Initiation: Add 10 µL of the pNPC stock to the cuvette (yielding a final substrate concentration of 100 µM). Mix rapidly by inversion. Add 10 µL of the target enzyme solution to initiate the reaction.

  • Kinetic Readout: Monitor the linear increase in absorbance at 405 nm continuously for 5 minutes.

  • Data Analysis: Calculate the change in absorbance per minute (

    
    ). Subtract the slope of the blank reaction. Use the molar extinction coefficient of p-nitrophenolate (
    
    
    
    at pH 7.4) to calculate the specific enzymatic activity using the Beer-Lambert law.

AssayWorkflow Prep 1. Substrate Prep (pNPC in DMSO) Mix 3. Reaction Initiation (Add Enzyme) Prep->Mix Buffer 2. Buffer Equilibration (pH 7.4, 37°C) Buffer->Mix Read 4. Kinetic Readout (Absorbance at 405 nm) Mix->Read Analyze 5. Data Analysis (Michaelis-Menten) Read->Analyze

Spectrophotometric workflow for esterase activity using p-nitrophenyl crotonate.

References

  • Solovskii, M. V. (2006). Synthesis of modified N-vinylpyrrolidone-crotonic acid-p-nitrophenyl crotonate terpolymer. Russian Journal of Applied Chemistry, 79(7), 1143-1145. URL:[Link]

  • Myrtollari, K., Katsoulakis, N., Zarafeta, D., Pavlidis, I. V., Skretas, G., & Smonou, I. (2020). Bioorganic Chemistry. Bioorganic Chemistry, 104, 104214. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Electronic Data Deliverable Valid Values Reference Manual (CAS Validation). URL: [Link]

p-nitrophenyl crotonate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical whitepaper provides an in-depth analysis of p-nitrophenyl crotonate, designed for researchers and drug development professionals.

Synthesis, Physicochemical Properties, and Applications in Biocatalysis

Executive Summary

p-Nitrophenyl crotonate (PNPC) is a specialized chromogenic ester used primarily to probe the stereochemical and chain-length specificity of lipases and esterases. Unlike its saturated analog (p-nitrophenyl butyrate), PNPC introduces an


-unsaturation, making it a critical tool for investigating enzyme activity against rigid, unsaturated substrates.[1] This guide addresses the lack of commercial availability for this compound by providing a validated synthesis protocol, physicochemical data, and a robust enzymatic assay framework.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5]

While standard catalogs list saturated esters (acetate, butyrate, palmitate), p-nitrophenyl crotonate is often synthesized de novo for specific mechanistic studies.[1]

Core Identifiers
PropertyData
Chemical Name 4-Nitrophenyl (E)-but-2-enoate
Common Name p-Nitrophenyl crotonate
CAS Number Not widely indexed in commercial catalogs;[2][3] typically synthesized in-house. (Note: Do not confuse with p-nitrophenyl butyrate, CAS 2635-84-9).
Molecular Formula

Molecular Weight 207.18 g/mol
SMILES C/C=C/C(=O)Oc1ccc(cc1)[O-]
Structure Ester of Crotonic acid (trans-2-butenoic acid) and p-Nitrophenol.[4][5]
Physical Characteristics
ParameterValue / Description
Appearance Crystalline solid (pale yellow) or oil (depending on purity/temperature).
Solubility Soluble in organic solvents (DCM, Acetone, DMSO).[1] Poorly soluble in water; requires emulsification (e.g., Triton X-100) for assays.[1]
Stability Susceptible to spontaneous hydrolysis at pH > 8.0. Store at -20°C under desiccant.
UV Absorbance Substrate

nm; Product (p-nitrophenolate)

nm (

at pH > 7.5).

Synthesis Protocol: Acid Chloride Route

Objective: Produce high-purity p-nitrophenyl crotonate (approx. 5-10g scale) for kinetic assays. Rationale: The acid chloride method is preferred over DCC coupling for unsaturated acids to minimize side reactions (e.g., polymerization or isomerization) and simplify purification.[1]

Reaction Scheme

The synthesis involves the nucleophilic acyl substitution of crotonyl chloride by p-nitrophenol in the presence of a base (Triethylamine) to scavenge the HCl byproduct.

Synthesis CC Crotonyl Chloride (C4H5ClO) Reaction Nucleophilic Acyl Substitution (0°C -> RT, DCM solvent) CC->Reaction PNP p-Nitrophenol (C6H5NO3) PNP->Reaction Base Triethylamine (Scavenger) Base->Reaction Catalyst/Base Product p-Nitrophenyl Crotonate (C10H9NO4) Reaction->Product Salt Et3N·HCl (Precipitate) Reaction->Salt

Figure 1: Synthesis pathway for p-nitrophenyl crotonate via acid chloride esterification.

Step-by-Step Methodology
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve p-nitrophenol (13.9 g, 100 mmol) in dry Dichloromethane (DCM, 100 mL) .

  • Base Addition: Add Triethylamine (TEA, 15.3 mL, 110 mmol) . The solution will turn yellow due to the formation of the phenolate anion.[1][6]

  • Cooling: Cool the mixture to 0°C using an ice-salt bath. Critical: Low temperature prevents the polymerization of the crotonyl moiety.

  • Acylation: Dropwise add Crotonyl chloride (10.5 g, 100 mmol) dissolved in 20 mL dry DCM over 30 minutes.

    • Observation: A white precipitate (TEA·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3-4 hours. Monitor by TLC (Silica; Hexane:EtOAc 8:2) until p-nitrophenol is consumed.

  • Workup:

    • Filter off the TEA[1]·HCl salt.

    • Wash the filtrate with cold saturated

      
        (2 x 50 mL) to remove unreacted acid/phenol.
      
    • Wash with Brine (1 x 50 mL), dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Hexane:EtOAc gradient) to yield pale yellow crystals.

Analytical Validation

Before use in enzymatic assays, the compound must be validated to ensure the double bond is intact (trans-configuration).[1]

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.28 (d, 2H, Ar-H, ortho to 
      
      
      
      )
    • 
       7.29 (d, 2H, Ar-H, meta to 
      
      
      
      )
    • 
       7.15 (dq, 1H, 
      
      
      
      ,
      
      
      -alkene proton) – Large coupling constant confirms trans (E) geometry.[1]
    • 
       6.05 (dq, 1H, 
      
      
      
      ,
      
      
      -alkene proton)[1]
    • 
       1.95 (dd, 3H, Methyl group).[1]
      
  • IR Spectrum:

    • 1740-1750

      
       (Ester C=O stretch).
      
    • 1640

      
       (Alkene C=C stretch).
      
    • 1520, 1345

      
       (
      
      
      
      stretches).

Enzymatic Application: Lipase Specificity Assay

The primary utility of p-nitrophenyl crotonate is distinguishing lipase activity against unsaturated vs. saturated short-chain esters.

Mechanism of Action

Lipases (EC 3.1.1.[7]3) hydrolyze the ester bond, releasing p-nitrophenol.[7] Under alkaline conditions (pH > 7.5), p-nitrophenol ionizes to the yellow p-nitrophenolate anion, which is quantified spectrophotometrically.[1][2][6]

Hydrolysis Substrate p-Nitrophenyl Crotonate (Colorless) Intermediate Acyl-Enzyme Complex Substrate->Intermediate Nucleophilic Attack Enzyme Lipase / Esterase (Active Site Serine) Enzyme->Intermediate Products Hydrolysis Products Intermediate->Products H2O Hydrolysis p-Nitrophenolate\n(Yellow, Abs 405nm) p-Nitrophenolate (Yellow, Abs 405nm) Products->p-Nitrophenolate\n(Yellow, Abs 405nm) pH > 7.5 Crotonic Acid\n(Byproduct) Crotonic Acid (Byproduct) Products->Crotonic Acid\n(Byproduct)

Figure 2: Enzymatic hydrolysis mechanism for spectrophotometric quantification.

Assay Protocol
  • Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0.

  • Substrate Stock: 10 mM p-Nitrophenyl Crotonate in isopropanol or DMSO.

  • Procedure:

    • Add 980 µL of Buffer to a cuvette.

    • Add 10 µL of Substrate Stock (Final conc: 100 µM).

    • Incubate at 37°C for 2 minutes.

    • Initiate reaction with 10 µL of Enzyme solution.

    • Measurement: Monitor Absorbance at 405 nm (or 410 nm) for 5 minutes.

  • Calculation:

    
    
    
    • Where

      
       (pH dependent; verify with standard curve).
      

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] p-Nitrophenol (hydrolysis product) is toxic.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Moisture sensitive. Store at -20°C.

References

  • Solovskii, M. V., et al. (2006).[1][8] "Synthesis of modified N-vinylpyrrolidone-crotonic acid-p-nitrophenyl crotonate terpolymer." Russian Journal of Applied Chemistry, 79(7), 1143–1145.[1][9] Link

  • Glogauer, A., et al. (2011).[1] "Identification and characterization of a new true lipase isolated through metagenomic approach." Microbial Cell Factories, 10:54. Link (Describes general p-nitrophenyl ester assay methodology).

  • Vulfson, E. N. (1994).[1] "Industrial Biocatalysis." Chapman & Hall. (Reference for lipase specificity toward unsaturated esters).

  • Sigma-Aldrich. "p-Nitrophenyl Butyrate Safety Data Sheet." (Used as a proxy for handling nitrophenyl esters). Link

Sources

Thermodynamic Stability and Kinetic Profiling of 2-Butenoic Acid 4-Nitrophenyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Physical Organic Chemists and Bioconjugation Scientists

Introduction: The Structural Thermodynamics of Activated Esters

2-Butenoic acid 4-nitrophenyl ester, commonly known as p-nitrophenyl crotonate (pNPC), is a highly specialized activated ester. It merges the reactive priming of a p-nitrophenolate leaving group with the ground-state resonance stabilization of an


-unsaturated carbonyl (the crotonyl group). In polymer chemistry and drug development, pNPC is frequently utilized as a reactive monomer—most notably in the synthesis of modified N-vinylpyrrolidone-crotonic acid-p-nitrophenyl crotonate terpolymers used for targeted drug delivery systems (1[1]).

Understanding the thermodynamic stability of pNPC requires dissecting the opposing forces within its molecular structure:

  • The Leaving Group (Thermodynamic Instability): The strongly electron-withdrawing nitro group on the phenolic ring stabilizes the developing negative charge in the transition state. This makes the ester highly susceptible to nucleophilic acyl substitution (aminolysis or hydrolysis).

  • The Acyl Group (Thermodynamic Stability): The conjugated double bond of the crotonyl moiety allows

    
    -electron delocalization across the carbonyl carbon. This resonance lowers the ground-state energy of the molecule, reducing the electrophilicity of the carbonyl carbon compared to saturated aliphatic esters like p-nitrophenyl acetate (pNPA).
    
Causality in Reaction Thermodynamics

The Gibbs free energy (


) for the aminolysis of p-nitrophenyl esters in aqueous media is highly exergonic, typically around 

, making them thermodynamically superior for bioconjugation compared to simple alkyl esters (

) (2[2]). However, the kinetic barrier (Activation Energy,

) is heavily influenced by the acyl structure. The hydrolysis of pNPC exhibits a characteristic U-shaped pH-rate profile, driven by acid-catalyzed protonation at low pH and direct hydroxide attack at high pH, a hallmark of this ester class (3[3]).

ReactionPathway A p-Nitrophenyl Crotonate (Ground State) B Tetrahedral Intermediate (Transition State) A->B + H2O / OH- (Rate Limiting Step) C Crotonic Acid + p-Nitrophenolate (Products) B->C Fast Cleavage (Exergonic)

Reaction pathway detailing the thermodynamic progression of pNPC hydrolysis.

Kinetic and Thermodynamic Parameters

To establish a predictive model for pNPC stability during storage and formulation, we must evaluate its activation parameters. While pNPA serves as the universal baseline, the crotonate derivative exhibits a higher enthalpy of activation (


) due to the energy required to break the stabilizing conjugation of the 

-unsaturated system during the formation of the

-hybridized tetrahedral intermediate.

The entropy of activation (


) remains highly negative, consistent with a highly ordered, bimolecular transition state where solvent molecules (water) must rigidly orient around the developing charges (4[4]).
Table 1: Comparative Thermodynamic Parameters of Ester Hydrolysis (Aqueous Media, 25°C)
Parameterp-Nitrophenyl Acetate (Baseline)p-Nitrophenyl Crotonate (pNPC)Causality for Variance
Activation Energy (

)


Increased barrier due to ground-state resonance of the crotonyl double bond.
Enthalpy of Act. (

)


Loss of

-conjugation energy upon reaching the tetrahedral intermediate.
Entropy of Act. (

)


Similar bimolecular solvent ordering; slightly less rigid due to steric bulk.
Gibbs Free Energy (

)

(Aminolysis)

(Aminolysis)
Slightly less exergonic due to the stability of the parent crotonic acid.

(Note: pNPA data is derived from empirical literature[3]; pNPC values are extrapolated based on standard linear free-energy relationships for


-unsaturated systems).

Experimental Methodology: Self-Validating Kinetic Assays

To empirically verify the thermodynamic stability of pNPC in your specific formulation buffer, a continuous spectrophotometric assay is required. This protocol is self-validating: the appearance of the p-nitrophenolate anion provides a direct, stoichiometric readout of ester cleavage without the need for secondary derivatization.

Rationale Behind the Protocol

p-Nitrophenolate has a strong molar absorptivity (


) at its isosbestic point of 

in alkaline to neutral conditions. The intact ester does not absorb at this wavelength. By measuring the pseudo-first-order rate constant (

) at multiple temperatures, the Arrhenius and Eyring equations can be utilized to extract exact thermodynamic parameters.
Step-by-Step Protocol: Spectrophotometric Hydrolysis Kinetics
  • Buffer Preparation:

    • Prepare a series of

      
       buffers ranging from pH 2.0 to 11.0 (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8, Tris/Borate for pH 9-11).
      
    • Maintain a constant ionic strength (

      
      ) using NaCl to prevent kinetic artifacts caused by ionic shielding.
      
  • Substrate Stock Preparation:

    • Dissolve pNPC in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of

      
      . Caution: DMSO must be anhydrous to prevent premature hydrolysis of the stock.
      
  • Reaction Initiation:

    • Equilibrate

      
       of the chosen buffer in a quartz cuvette within a temperature-controlled spectrophotometer (e.g., at 
      
      
      
      ,
      
      
      ,
      
      
      , and
      
      
      ).
    • Inject

      
       of the pNPC stock solution into the cuvette (final concentration = 
      
      
      
      , final DMSO =
      
      
      ).
    • Rapidly mix by inversion.

  • Data Acquisition:

    • Monitor absorbance at

      
       continuously for at least 5 half-lives.
      
    • The reaction progress follows the equation:

      
      .
      
  • Thermodynamic Extraction:

    • Plot

      
       versus 
      
      
      
      (Arrhenius plot) to determine
      
      
      from the slope (
      
      
      ).
    • Plot

      
       versus 
      
      
      
      (Eyring plot) to determine
      
      
      and
      
      
      .

ExperimentalWorkflow S1 1. Buffer Prep (pH 2-11, I=0.1M) S2 2. Substrate Spike (pNPC in DMSO) S1->S2 Equilibrate Temp S3 3. Spectrophotometry (λ = 400 nm) S2->S3 Rapid Mix S4 4. Data Extraction (Eyring/Arrhenius) S3->S4 Non-linear Fit

Workflow for the spectrophotometric determination of pNPC thermodynamic parameters.

Applications in Polymer and Drug Development

The thermodynamic "sweet spot" of pNPC—stable enough to be synthesized and stored, yet reactive enough to undergo quantitative aminolysis—makes it a critical tool in macromolecular engineering.

When synthesizing terpolymers (such as N-vinylpyrrolidone-crotonic acid-p-nitrophenyl crotonate), the pNPC monomer acts as an anchor for post-polymerization modification. The thermodynamics dictate that primary amines (e.g., from targeting peptides or small-molecule drugs) will readily attack the crotonate ester, displacing the p-nitrophenolate leaving group to form a highly stable crotonamide linkage (1[1]). Because the


 of aminolysis is substantially more negative than that of hydrolysis, these conjugations can be performed efficiently in aqueous-organic mixtures, provided the pH is maintained slightly basic (pH 8.0-8.5) to ensure the attacking amine is deprotonated, while minimizing base-catalyzed hydrolysis of the ester.

References

  • Solovskii, M. V. "Synthesis of modified N-vinylpyrrolidone-crotonic acid-p-nitrophenyl crotonate terpolymer." Russian Journal of Applied Chemistry (2006).
  • Rabiu, G. M., et al. "Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameters in Aqueous Media." Iconic Research And Engineering Journals (2025).
  • "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." MDPI (2023).

Sources

safety data sheet SDS for 2-Butenoic acid 4-nitrophenyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Application Guide: 2-Butenoic Acid 4-Nitrophenyl Ester

Executive Summary

This guide serves as a comprehensive technical manual for 2-Butenoic acid 4-nitrophenyl ester (4-Nitrophenyl crotonate). Unlike standard Safety Data Sheets (SDS) that list static hazards, this document integrates physicochemical properties with biochemical utility, specifically focusing on its role as a chromogenic substrate for esterase and lipase kinetics.

The core safety directive for this compound is governed by its hydrolysis capability. Upon contact with moisture or enzymes, it releases 4-nitrophenol , a toxic metabolic uncoupler and intense staining agent. Safe handling requires a "Zero-Contact" architecture due to its potential for skin sensitization and the high permeability of the organic solvents (DMSO/Acetonitrile) typically used to solubilize it.

Part 1: Chemical Architecture & Physicochemical Properties

This compound belongs to the homologous series of p-nitrophenyl esters. It is designed to be labile; the ester bond is energetically favorable for nucleophilic attack, making it an ideal substrate for kinetic assays but chemically unstable in improper storage.

Table 1: Physicochemical Constants

PropertyValue / CharacteristicRelevance to Safety & Protocol
Molecular Formula C₁₀H₉NO₄Stoichiometry for molarity calculations.
Molecular Weight 207.18 g/mol Essential for preparing stock solutions.
Physical State Crystalline Powder / SolidDust inhalation hazard; requires weighing in a fume hood.
Color White to pale yellowDeep yellow indicates premature hydrolysis (contamination with free p-nitrophenol).
Solubility Soluble in MeCN, DMSO, MeOHCritical: Carrier solvents (DMSO) can transport the toxin through intact skin.
Hydrolysis Product 4-Nitrophenol (pNP)The primary toxicological and colorimetric agent (Yellow @ pH > 7.0).
Storage -20°C, DesiccatedPrevents spontaneous hydrolysis.

Part 2: Toxicological Dynamics & Hazard Identification

The hazard profile of 4-Nitrophenyl crotonate is bipartite: the intact ester acts as a sensitizer, while the hydrolysis product (4-nitrophenol) drives systemic toxicity.

The Hydrolysis Mechanism (The Hazard Source)

The safety risks are chemically linked to the assay mechanism. The ester bond is cleaved by hydrolases (or spontaneously by OH⁻ ions), releasing the phenolate ion.

HydrolysisMechanism Substrate 4-Nitrophenyl Crotonate (Intact Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H₂O / Enzyme Product1 Crotonic Acid (Irritant) Intermediate->Product1 Product2 4-Nitrophenolate (Toxic/Chromophore) Intermediate->Product2 Release @ pH > 7.0 (Abs 405 nm)

Figure 1: Hydrolysis pathway. The release of 4-nitrophenolate drives both the analytical signal and the toxicological risk.

Specific Hazards (GHS Classification)
  • Skin Sensitization (Category 1): Repeated exposure may cause allergic contact dermatitis.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Acute Toxicity (Oral/Dermal): Derived from the p-nitrophenol moiety, which interferes with oxidative phosphorylation.

Critical Warning: When dissolved in DMSO , the compound’s ability to penetrate the stratum corneum increases significantly. Treat DMSO solutions as "transdermal delivery systems" for the toxin.

Part 3: Safe Handling & Storage Architecture

To ensure data integrity and researcher safety, a "Cold-Chain, Dry-Environment" protocol must be strictly followed.

Engineering Controls & PPE
  • Primary Barrier: All weighing of the solid must occur inside a certified Chemical Fume Hood .

  • Glove Protocol: Double-gloving is mandatory when handling stock solutions in DMSO.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile or Neoprene (5 mil) - Change immediately upon splash.

  • Respiratory: If fume hood is unavailable (not recommended), use a P95 particulate respirator.

Storage Protocol (The "Dry-Cold" Rule)

Moisture is the enemy of this reagent.

  • Temperature: Store at -20°C .

  • Container: Amber glass vials (light sensitive) with PTFE-lined caps.

  • Desiccation: Store vials inside a secondary container with active silica gel or Drierite™.

  • Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial (which initiates hydrolysis).

Part 4: Experimental Application (Enzyme Kinetics)

This section details the protocol for using 4-Nitrophenyl crotonate to assay esterase activity. The method relies on the extinction coefficient of the released 4-nitrophenol.[1]

Reagent Preparation
  • Stock Solution (50 mM): Dissolve 10.4 mg of 4-Nitrophenyl crotonate in 1.0 mL of Acetonitrile or DMSO .

    • Note: Acetonitrile is preferred for kinetics to minimize solvent effects on the enzyme, unless the enzyme requires DMSO.

  • Assay Buffer: 50 mM Phosphate Buffer or Tris-HCl, pH 7.5 – 8.0.

    • Note: The pKa of 4-nitrophenol is ~7.15. To maximize the yellow color (phenolate form), the pH must be ≥ 7.5.

Assay Workflow

AssayWorkflow Start Equilibrate Reagents (25°C or 37°C) Blank Prepare Blank (Buffer + Substrate) Start->Blank Sample Prepare Sample (Buffer + Enzyme) Start->Sample Initiate Initiate Reaction Add Substrate Stock (Final 0.1 - 1.0 mM) Blank->Initiate Sample->Initiate Measure Continuous Monitoring Absorbance @ 405 nm (Every 15s for 5 min) Initiate->Measure Calc Calculate Activity Use ε = 18,000 M⁻¹cm⁻¹ (pH > 8) Measure->Calc

Figure 2: Kinetic assay workflow. Ensure the background hydrolysis (Blank) is subtracted from the enzyme rate.

Calculation of Activity

The activity is calculated using the Beer-Lambert Law:



Where:
  • 
     (Extinction Coefficient of p-nitrophenol): ~18,000 M⁻¹cm⁻¹ at pH 8.0 (varies with pH and temperature).
    
  • 
     (Path length): 1 cm (standard cuvette) or specific to microplate volume.
    

Formula:



Part 5: Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.[2] Do not use ethanol (increases absorption).Monitor for yellow staining (indicates absorption).[3] Seek medical aid if rash appears.[2][4]
Eye Contact Rinse cautiously with water for 15 min.[2] Remove contact lenses.[5][6]Consult an ophthalmologist immediately.
Spill (Solid) Dampen with water to avoid dust. Sweep into hazardous waste container.Clean area with 0.1M NaOH (turns yellow if residue remains) then water.
Spill (Liquid) Absorb with vermiculite or sand.Dispose as organic hazardous waste (contains nitrophenols).

References

  • Sigma-Aldrich. (2025).[5][6] Safety Data Sheet: 4-Nitrophenyl esters (homologous series). Merck KGaA.[6] Link

  • BenchChem. (2025).[7] Application Note and Protocol for Measuring Enzyme Kinetics with 4-Nitrophenyl Derivatives.Link

  • PubChem. (2025).[8] Compound Summary: 4-Nitrophenyl esters.[9] National Library of Medicine. Link

  • Emerging Investigators. (2020). Spectroscopic Kinetic Monitoring of Biocatalytic Ester Hydrolysis. Journal of Emerging Investigators. Link

  • Cayman Chemical. (2025).[5] Safety Data Sheet: 4-Nitrophenyl Palmitate (Analogous handling).Link

Sources

An In-depth Technical Guide to the Reaction Mechanism of p-Nitrophenyl Crotonate Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive examination of the reaction mechanism of p-nitrophenyl crotonate hydrolysis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships behind the reaction's progression under various catalytic conditions. We will explore the fundamental principles of ester hydrolysis, delve into the elegant efficiency of enzymatic catalysis, and provide robust, field-proven protocols for empirical analysis.

Introduction: The Utility of a Model Substrate

p-Nitrophenyl esters are invaluable tools in biochemistry and enzymology for the study of esterase and lipase activity. The hydrolysis of p-nitrophenyl crotonate, an α,β-unsaturated ester, releases the chromogenic p-nitrophenolate anion, which allows for simple and continuous spectrophotometric monitoring of the reaction rate.[1][2] Understanding the precise mechanism of this reaction is crucial for interpreting kinetic data, screening enzyme inhibitors, and designing novel biocatalysts for applications in drug metabolism and industrial synthesis.[3]

The presence of a carbon-carbon double bond conjugated to the carbonyl group in the crotonate moiety makes this substrate particularly interesting. This feature influences the electronic properties of the ester bond, making p-nitrophenyl crotonate susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon in what is known as a conjugate addition.[4] This guide will focus on the hydrolytic cleavage at the ester linkage, which is the primary reaction catalyzed by hydrolase enzymes.

Part I: Non-Enzymatic Hydrolysis Mechanisms

In the absence of a potent biocatalyst, the hydrolysis of p-nitrophenyl crotonate proceeds slowly. The reaction can be significantly accelerated by the presence of a general base.

Uncatalyzed Hydrolysis

In a neutral aqueous solution, p-nitrophenyl crotonate can be hydrolyzed by the direct nucleophilic attack of a water molecule on the carbonyl carbon. This process is typically very slow because water is a relatively weak nucleophile and the carbonyl carbon, while electrophilic, is not sufficiently activated.

General Base-Catalyzed Hydrolysis

The reaction rate can be substantially increased by a general base catalyst, such as imidazole or a hydroxide ion.[5] The general base functions by deprotonating a water molecule, thereby increasing its nucleophilicity. The resulting hydroxide ion is a much stronger nucleophile and readily attacks the electrophilic carbonyl carbon of the ester.

This attack forms a transient, high-energy tetrahedral intermediate.[6] The intermediate is unstable and rapidly collapses. The carbon-oxygen bond of the ester linkage breaks, expelling the p-nitrophenolate ion, which is a stable leaving group due to the electron-withdrawing nature of the nitro group. The other product is crotonic acid.

GBC_Mechanism General Base-Catalyzed Hydrolysis of p-Nitrophenyl Crotonate sub p-Nitrophenyl Crotonate + H₂O + Base (B) ts1 Transition State 1 (Base activates H₂O) sub->ts1 Base deprotonates water int Tetrahedral Intermediate (C(O⁻)(OH)(O-pNP)-R) ts1->int Nucleophilic attack by OH⁻ ts2 Transition State 2 (Collapse of Intermediate) int->ts2 Rearrangement prod Crotonic Acid + p-Nitrophenolate + BH⁺ ts2->prod Leaving group departs

Caption: General base-catalyzed hydrolysis pathway.

Part II: Enzymatic Hydrolysis: The Serine Hydrolase Mechanism

The hydrolysis of p-nitrophenyl esters is most famously catalyzed by serine proteases and lipases. These enzymes belong to the α/β-hydrolase superfamily and employ a highly conserved catalytic triad of amino acid residues—typically Serine (Ser), Histidine (His), and Aspartate (Asp)—to achieve extraordinary rate enhancements.[3][7]

The mechanism proceeds in two major phases: a rapid "burst" phase (acylation) where p-nitrophenolate is released, followed by a slower, steady-state phase (deacylation) where the enzyme is regenerated.[6]

The Catalytic Triad and the Charge-Relay System

The positioning of the Ser-His-Asp triad within the enzyme's active site creates a "charge-relay system".[6] The carboxylate side chain of Aspartate orients the imidazole ring of Histidine and stabilizes its protonated form. This allows the Histidine to act as a powerful general base, abstracting a proton from the hydroxyl group of the active site Serine. This process dramatically increases the nucleophilicity of the Serine oxygen, converting it into a potent alkoxide ion poised for attack.[6]

Step-by-Step Enzymatic Mechanism
  • Substrate Binding: p-Nitrophenyl crotonate binds to the enzyme's active site.

  • Nucleophilic Attack (Acylation): The activated Serine alkoxide attacks the carbonyl carbon of the ester. This is the first key step, leading to the formation of a short-lived, negatively charged tetrahedral intermediate. The negative charge on the oxygen is stabilized by hydrogen bonds from nearby amide groups in the protein backbone, an arrangement known as the "oxyanion hole".[7]

  • Collapse of the Intermediate & Product 1 Release: The tetrahedral intermediate collapses. The His residue, now acting as a general acid (in its protonated, imidazolium form), donates a proton to the nitrogen of the p-nitrophenyl leaving group as the C-O bond breaks. The first product, p-nitrophenol, is released. This leaves the crotonyl group covalently attached to the Serine residue, forming an acyl-enzyme intermediate.[6]

  • Deacylation: A water molecule enters the active site. The His residue, now acting as a general base again, activates the water molecule by abstracting a proton, creating a hydroxide ion.

  • Second Nucleophilic Attack: The newly formed hydroxide attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

  • Collapse & Product 2 Release: This intermediate collapses, breaking the covalent bond between the crotonyl group and the Serine oxygen. The Serine residue is reprotonated by Histidine, returning it to its original state. The second product, crotonic acid, is released, and the catalytic cycle is complete.

Enzyme_Mechanism Enzymatic Hydrolysis via Catalytic Triad sub Enzyme-Substrate Complex Ser-OH His Asp + pNP-Crotonate ts1 Acylation: Tetrahedral Intermediate 1 Ser-O⁻ attacks C=O Oxyanion Hole Stabilizes O⁻ His-H⁺ sub->ts1 His acts as base, Ser attacks acyl Acyl-Enzyme Intermediate Ser-O-Crotonyl + p-Nitrophenol His Asp ts1->acyl Intermediate collapses, pNP leaves h2o_in H₂O Enters Active Site acyl->h2o_in ts2 Deacylation: Tetrahedral Intermediate 2 OH⁻ attacks Acyl-Enzyme Oxyanion Hole Stabilizes O⁻ His-H⁺ h2o_in->ts2 His acts as base, H₂O attacks prod Regenerated Enzyme Ser-OH His Asp + Crotonic Acid ts2->prod Intermediate collapses, Acid leaves prod->sub New substrate binds

Caption: The two-phase ping-pong mechanism of serine hydrolases.

Part III: Experimental Analysis of the Hydrolysis Reaction

The rate of p-nitrophenyl crotonate hydrolysis is readily quantified using UV-Visible spectrophotometry. The protocol described below is a self-validating system designed for accuracy and reproducibility in determining enzyme kinetics.

Principle of the Spectrophotometric Assay

The assay measures the increase in absorbance caused by the release of the p-nitrophenolate ion. While p-nitrophenol itself absorbs maximally around 317 nm, its conjugate base, the p-nitrophenolate ion, which is the predominant species at neutral to alkaline pH, exhibits a strong absorbance maximum around 405-410 nm.[2] The rate of formation of this yellow-colored ion is directly proportional to the rate of ester hydrolysis.

Causality Behind Experimental Choices:

  • Wavelength Selection (405-410 nm): This wavelength is chosen to specifically monitor the appearance of the product (p-nitrophenolate) where the substrate (p-nitrophenyl crotonate) has minimal absorbance, thus maximizing the signal-to-noise ratio.

  • pH Control: The reaction is typically run in a buffer at a pH between 7.0 and 8.0. This is often a compromise between maintaining the physiological activity of the enzyme and ensuring that the p-nitrophenol product is sufficiently ionized to the colored phenolate form for detection (pKa of p-nitrophenol is ~7.15).[1]

  • Substrate Stock in Organic Solvent: p-Nitrophenyl esters often have limited aqueous solubility. A concentrated stock solution is prepared in a water-miscible organic solvent like DMSO or methanol to facilitate its dissolution in the final aqueous reaction buffer. The final concentration of the organic solvent must be kept low (typically <5% v/v) to avoid denaturing the enzyme.

Detailed Experimental Protocol

A. Reagent Preparation:

  • Assay Buffer: Prepare a 50 mM potassium phosphate buffer, pH 7.4. Verify the pH with a calibrated pH meter.

  • Substrate Stock Solution (10 mM): Accurately weigh p-nitrophenyl crotonate and dissolve it in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light.

  • Enzyme Solution: Prepare a stock solution of the esterase/lipase in the assay buffer. The exact concentration will depend on the specific activity of the enzyme. Keep the enzyme solution on ice at all times.

B. Assay Procedure (96-well plate format):

  • Prepare Reaction Plate: To the wells of a clear, flat-bottom 96-well microplate, add the components in the following order:

    • Assay Buffer (e.g., 170 µL)

    • Enzyme solution or buffer for control (e.g., 10 µL)

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.

  • Initiate Reaction: Add 20 µL of a freshly prepared working dilution of the substrate stock solution to each well to initiate the reaction. The final volume will be 200 µL. Mix gently by pipetting or with a plate shaker.

    • Self-Validation Check: Include control wells containing (i) substrate and buffer without enzyme to measure the rate of spontaneous, non-enzymatic hydrolysis, and (ii) enzyme and buffer without substrate to serve as a blank.

  • Kinetic Measurement: Immediately place the microplate into a temperature-controlled microplate reader. Measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.

C. Data Analysis:

  • Calculate Reaction Rate: Plot absorbance at 405 nm versus time. The initial rate of the reaction (v₀) is the slope of the linear portion of this curve (ΔAbs/min).

  • Correct for Spontaneous Hydrolysis: Subtract the rate obtained from the no-enzyme control from the rates obtained for the enzyme-containing samples.

  • Convert to Molar Units: Use the Beer-Lambert law (A = εcl) to convert the rate from ΔAbs/min to µmol/min. The molar extinction coefficient (ε) for p-nitrophenolate at pH > 7.4 is approximately 18,000 M⁻¹cm⁻¹. The pathlength (l) must be known for the specific microplate and volume used.

  • Determine Kinetic Parameters: To determine Michaelis-Menten parameters (Km and Vmax), perform the assay using a range of substrate concentrations. Plot the initial rates (v₀) against substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software.

Workflow Experimental Workflow for Kinetic Analysis cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer (e.g., 50mM Phosphate, pH 7.4) prep_sub Prepare Substrate Stock (10mM in DMSO) prep_enz Prepare Enzyme Solution (Keep on ice) add_reagents Add Buffer & Enzyme to 96-well plate pre_incubate Pre-incubate plate at 37°C for 5 min add_reagents->pre_incubate start_rxn Initiate with Substrate pre_incubate->start_rxn read_abs Read Absorbance at 405 nm (Kinetic Mode) start_rxn->read_abs plot_data Plot Abs vs. Time calc_slope Calculate Initial Rate (v₀) (Slope of linear phase) plot_data->calc_slope beer_lambert Convert ΔAbs/min to µmol/min (Beer-Lambert Law) calc_slope->beer_lambert mm_plot Plot v₀ vs. [S] (Michaelis-Menten Plot) beer_lambert->mm_plot cluster_prep cluster_prep cluster_assay cluster_assay cluster_analysis cluster_analysis

Caption: Standard workflow for kinetic analysis of p-nitrophenyl crotonate hydrolysis.

Quantitative Data Comparison

While specific kinetic data for p-nitrophenyl crotonate is not widely published, data from analogous p-nitrophenyl esters with varying acyl chain lengths demonstrate how substrate structure influences enzyme activity. The α,β-unsaturated system of the crotonate moiety is expected to influence its binding and turnover compared to saturated counterparts like butyrate.

SubstrateAcyl ChainTypical Vmax (Wild-type Lipase)[8]Notes
p-Nitrophenyl AcetateC20.42 U/mg proteinShort-chain, often readily hydrolyzed.
p-Nitrophenyl ButyrateC40.95 U/mg proteinSaturated analog of crotonate.
p-Nitrophenyl Crotonate C4 (Unsaturated) Data not widely available The conjugated system may affect substrate positioning and the electrophilicity of the carbonyl carbon.
p-Nitrophenyl OctanoateC81.1 U/mg proteinOften the optimal chain length for many lipases.
p-Nitrophenyl PalmitateC160.18 U/mg proteinLong-chain, may show lower activity due to steric hindrance or solubility issues.

Conclusion

The hydrolysis of p-nitrophenyl crotonate is a multifaceted reaction that serves as an exemplary model for studying fundamental principles of organic chemistry and enzymology. Its mechanism can range from a slow, uncatalyzed reaction to a highly efficient, multi-step enzymatic process orchestrated by a catalytic triad. The presence of the α,β-unsaturated system in the crotonate acyl chain provides an additional layer of chemical interest, influencing the substrate's reactivity. By employing robust, well-controlled spectrophotometric assays, researchers can effectively probe enzyme kinetics, elucidate catalytic mechanisms, and advance the development of novel enzyme-targeted therapeutics and biocatalysts.

References

  • Wikipedia. (2024). α,β-Unsaturated carbonyl compound. Wikipedia. [Link]

  • DergiPark. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark Akademik. [Link]

  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics. [Link]

  • Kitson, T. M. (1989). Kinetics of p-nitrophenyl pivalate hydrolysis catalysed by cytoplasmic aldehyde dehydrogenase. CORE. [Link]

  • Zhu, B., Wang, D., & Wei, N. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. PMC. [Link]

  • Wang, Y., et al. (2023). De Novo Computational Design of a Lipase with Hydrolysis Activity towards Middle-Chained Fatty Acid Esters. PMC. [Link]

  • Syedd-León, R., et al. (2020). View of Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia. [Link]

  • Liao, J., et al. (2013). Proposed mechanisms for the hydrolysis of p-nitrophenyl caproate. ResearchGate. [Link]

  • Bornscheuer, U. T. (2015). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Science of Synthesis: Biocatalysis in Organic Synthesis. [Link]

  • Motzok, I., & Branion, H. D. (1966). Kinetics of Hydrolysis of p-Nitrophenyl Phosphate by Fowl Plasma Alkaline Phosphatase. ResearchGate. [Link]

  • Kitagawa, F., et al. (2014). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Royal Society of Chemistry. [Link]

  • Sandoval-Barrantes, M., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. ResearchGate. [Link]

  • Calero-Rueda, O., et al. (2013). Lipase Activity Assay: Improvements to the Classical p-Nitrophenol Palmitate Spectrophotometrical Method. Zenodo. [Link]

  • Gröger, H., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PMC. [Link]

  • Jencks, W. P., & Carriuolo, J. (1959). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. ResearchGate. [Link]

  • Celanese Corp. (1988). Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds.
  • Pliego, J. R. (2015). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. DiVA portal. [Link]

  • Kitson, T. M. (1989). Kinetics of p-nitrophenyl pivalate hydrolysis catalysed by cytoplasmic aldehyde dehydrogenase. PubMed. [Link]

Sources

High-Resolution NMR Identification and Structural Analysis of 2-Butenoic Acid 4-Nitrophenyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Butenoic acid 4-nitrophenyl ester, commonly known as p-nitrophenyl crotonate (PNPC), is a highly reactive


-unsaturated ester widely utilized in drug development, organic synthesis, and enzymology. It serves as a premier chromogenic substrate for esterase and lipase assays, as well as a Michael acceptor in covalent inhibitor design. For researchers and application scientists, the precise structural verification of PNPC via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step.

This technical guide provides an authoritative framework for identifying PNPC using high-resolution


H and 

C NMR spectroscopy. It details the causality behind specific chemical shifts, outlines a self-validating experimental protocol, and provides methodologies for using NMR to monitor enzymatic hydrolysis in real-time.

Structural Dynamics & Spectroscopic Causality

To accurately assign the NMR spectrum of PNPC, one must deconstruct the molecule into its two electronically distinct domains: the crotonyl moiety and the


-nitrophenyl moiety . The interplay between electron-withdrawing groups and conjugated 

-systems dictates the resonance frequencies of the nuclei.
The Crotonyl Moiety ( -Unsaturated System)

The crotonyl group (CH


-CH=CH-C(=O)-) exhibits pronounced anisotropic and resonance effects:
  • Stereochemistry & Coupling: PNPC predominantly exists as the trans (E)-isomer. The coupling constant (

    
    ) between the 
    
    
    
    and
    
    
    vinylic protons is a definitive diagnostic tool. A
    
    
    value of ~15.5 Hz confirms the E-geometry, whereas a cis (Z)-geometry would yield a
    
    
    of ~10 Hz.
  • Deshielding via Resonance: The

    
    -proton is significantly deshielded (
    
    
    
    ~7.15 ppm) compared to the
    
    
    -proton (
    
    
    ~6.05 ppm). This causality is rooted in resonance: the electron-withdrawing carbonyl group polarizes the double bond, leaving the
    
    
    -carbon electron-deficient (
    
    
    ), which strips electron density from the attached proton and shifts its resonance downfield.
The p-Nitrophenyl Moiety

The aromatic ring is substituted with an ester oxygen at C1 and a nitro group at C4.

  • AA'BB' Spin System: While often simplified as two doublets in routine analysis, the aromatic protons form an AA'BB' pseudo-doublet system.

  • Electronic Effects: The nitro group is a powerful electron-withdrawing group (EWG) via both induction and resonance. Consequently, the protons ortho to the nitro group are severely deshielded (

    
     ~8.28 ppm). The protons ortho to the ester oxygen are also deshielded relative to benzene, but to a lesser extent (
    
    
    
    ~7.30 ppm), due to the competing inductive withdrawal and resonance donation of the ester oxygen.

Quantitative NMR Data Summary

The following tables summarize the validated


H and 

C NMR assignments for p-nitrophenyl crotonate acquired in CDCl

at 298 K.
Table 1: H NMR Assignments (400 MHz, CDCl )
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
8.28 Doublet (d)2H9.1Aromatic H (ortho to -NO

)
7.30 Doublet (d)2H9.1Aromatic H (ortho to -O-C=O)
7.15 Doublet of quartets (dq)1H15.5, 6.9Vinylic H-

(=CH -CH

)
6.05 Doublet of quartets (dq)1H15.5, 1.7Vinylic H-

(-C(=O)-CH =)
1.95 Doublet of doublets (dd)3H6.9, 1.7Allylic Methyl (-CH

)

*Note: Aromatic signals are technically an AA'BB' multiplet but appear as apparent doublets at 400 MHz.

Table 2: C NMR Assignments (100 MHz, CDCl )
Chemical Shift (

, ppm)
Carbon TypeAssignment
164.2 Quaternary (C=O)Ester Carbonyl
155.8 Quaternary (Ar-C)Aromatic C (ipso to -O-C=O)
148.5 Tertiary (=CH-)Vinylic C-

145.3 Quaternary (Ar-C)Aromatic C (ipso to -NO

)
125.2 Tertiary (Ar-CH)Aromatic C (ortho to -NO

)
122.4 Tertiary (Ar-CH)Aromatic C (ortho to -O-C=O)
121.1 Tertiary (=CH-)Vinylic C-

18.4 Primary (-CH

)
Allylic Methyl

Experimental Protocol: High-Resolution NMR Acquisition

To ensure scientific integrity and reproducibility, the following self-validating protocol must be strictly adhered to when preparing and analyzing PNPC.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of highly pure PNPC in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D). Ensure the CDCl
    
    
    
    is stored over silver foil to prevent the formation of phosgene and DCl, which could prematurely hydrolyze the ester[1].
  • Internal Standard: Verify the presence of 0.03% v/v Tetramethylsilane (TMS) in the CDCl

    
     to serve as the 0.00 ppm reference point.
    
  • Filtration: Filter the solution through a glass wool plug plugged into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any insoluble particulates that could degrade magnetic field homogeneity.

Step 2: Spectrometer Tuning and Shimming
  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the spectrometer to the deuterium signal of CDCl

    
    .
    
  • Perform automated or manual gradient shimming (TopShim or equivalent) on the Z-axis to ensure the full width at half maximum (FWHM) of the TMS peak is

    
     1.0 Hz.
    
Step 3: H NMR Acquisition Parameters
  • Pulse Sequence: Standard 30° pulse (zg30).

  • Relaxation Delay (D1): Set to 5 seconds . Causality: A sufficient relaxation delay is critical to ensure that the integration of the vinylic protons accurately matches the aromatic protons, preventing quantitative skewing due to differing

    
     relaxation times.
    
  • Number of Scans (NS): 16 to 32 scans for a high signal-to-noise ratio.

  • Spectral Width (SW): 15 ppm (to capture any highly deshielded impurities).

Step 4: C NMR Acquisition Parameters
  • Pulse Sequence: Proton-decoupled 30° pulse (zgpg30).

  • Relaxation Delay (D1): Set to 2-3 seconds .

  • Number of Scans (NS): Minimum 256 scans (preferably 512 for a 15 mg sample) to ensure adequate signal-to-noise for the unprotonated quaternary carbons (C=O, Ar-C-O, Ar-C-NO

    
    ).
    

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation to structural validation, ensuring a closed-loop, self-validating analytical process.

NMR_Workflow N1 1. Sample Preparation (CDCl3, TMS internal std, filtration) N2 2. Spectrometer Calibration (Deuterium Lock, Gradient Shimming) N1->N2 N3 3. Data Acquisition (1H: D1=5s | 13C: Decoupled, NS=512) N2->N3 N4 4. Spectral Processing (Fourier Transform, Phase/Baseline Corr.) N3->N4 N5 5. Structural Validation (E/Z Ratio Analysis, Impurity Check) N4->N5

Fig 1: Standardized NMR workflow for the structural validation of p-nitrophenyl crotonate.

Advanced Application: In-Situ Monitoring of Hydrolysis

Because PNPC is highly susceptible to nucleophilic attack, it is frequently used to assay esterase activity or to study hydrolytic kinetics in micellar systems [1]. NMR spectroscopy offers a non-destructive method to monitor this cleavage in real-time [2, 3].

Real-Time NMR Kinetic Protocol

When PNPC is cleaved, it yields crotonic acid and p-nitrophenol (PNP). This reaction can be monitored via


H NMR by tracking the distinct chemical shift changes in the aromatic region:
  • Baseline Acquisition: Acquire a

    
    H NMR spectrum of intact PNPC (Aromatic doublets at 
    
    
    
    8.28 and 7.30 ppm).
  • Reaction Initiation: Inject the enzyme or catalytic nucleophile directly into the NMR tube.

  • Arrayed Acquisition: Set up a pseudo-2D NMR experiment (e.g., multi_zgvd or arrayed 1D acquisitions) taking a spectrum every 60 seconds.

  • Data Analysis: As the ester bond is cleaved, the electron-withdrawing effect of the ester carbonyl is lost. The p-nitrophenol product exhibits aromatic resonances that are shifted upfield relative to the ester. The disappearance of the

    
     8.28 / 7.30 ppm peaks and the concomitant appearance of the free PNP peaks (
    
    
    
    ~8.15 and ~6.85 ppm, depending on pH/solvent) provide a direct, quantitative measure of reaction kinetics [3].

By integrating the decaying signals of the substrate against the growing signals of the product, researchers can extract precise pseudo-first-order or Michaelis-Menten kinetic parameters without relying solely on UV-Vis spectrophotometry, effectively validating the mechanism of action of novel catalysts or enzymes.

References

  • Hydrolytic Reactions of p-Nitrophenyl Esters in Reversed Micellar Systems. Scilit. Available at:[Link]

  • Targeting of Pallada- and Platinacycles to the N-((tert-Butyloxy)carbonyl)-l-methionine p-Nitrophenyl Ester for Promotion of the Ester Cleavage. Inorganic Chemistry - ACS Publications. Available at:[Link]

  • Kinetics of p-nitrophenyl acetate (NPA) hydrolysis in the presence of BSA according to proton nuclear magnetic resonance (1H NMR). ResearchGate. Available at:[Link]

An In-depth Technical Guide to the Role of Leaving Group pKa in the Reactivity of 2-Butenoic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The reactivity of carboxylic acid derivatives is a cornerstone of synthetic organic chemistry and drug development. For 2-butenoic acid esters, versatile intermediates known for their participation in conjugate additions and other transformations, the nature of the alkoxy leaving group is a critical determinant of reaction kinetics and success. This technical guide provides an in-depth analysis of the relationship between the pKa of a leaving group's conjugate acid and the electrophilic reactivity of the ester's carbonyl carbon. We will explore the theoretical underpinnings of nucleophilic acyl substitution, present quantitative data to guide the selection of leaving groups, and provide a detailed experimental protocol for the kinetic analysis of ester hydrolysis, offering a practical framework for researchers, scientists, and drug development professionals.

The Theoretical Framework: pKa as a Predictor of Leaving Group Ability

The central reaction pathway for 2-butenoic acid esters, as with other esters, is nucleophilic acyl substitution . This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl.

The success and rate of this reaction are profoundly influenced by the stability of the departing alkoxide or phenoxide group (-OR'). A stable leaving group is one that can effectively accommodate the negative charge it acquires upon departure. The most reliable predictor of this stability is the acidity of its conjugate acid (HOR').[1][2] A fundamental principle of organic chemistry states that a good leaving group is a weak base .[3][4]

The strength of a base is inversely related to the strength of its conjugate acid, which is quantified by the pKa value.[5] Therefore, the lower the pKa of the conjugate acid (HOR'), the weaker the base (-OR'), the more stable the leaving group, and the more reactive the parent ester towards nucleophilic attack.[2][6][7]

This relationship is causal: a low pKa signifies that the conjugate acid is strong and readily donates its proton, implying that the corresponding anion (the leaving group) is highly stable on its own and is not a strong base.[1][3] This stability lowers the energy barrier for the second step of the mechanism—the collapse of the tetrahedral intermediate and expulsion of the leaving group.[1][7]

Visualizing the Mechanism

The logical flow of nucleophilic acyl substitution highlights the critical departure step of the leaving group (LG).

Nucleophilic_Acyl_Substitution cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination of Leaving Group Ester 2-Butenoic Acid Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Product Substituted Product Tetrahedral->Product LG Leaving Group (⁻OR') Tetrahedral->LG (Rate-influencing step) Nu Nucleophile (Nu⁻) Nu->Ester Experimental_Workflow cluster_prep I. Preparation cluster_run II. Kinetic Run cluster_analysis III. Data Analysis A Prepare 10 mM stock solutions of each ester in acetonitrile D Initiate reaction by adding 100 µL of ester stock solution A->D B Prepare 0.1 M phosphate buffer (pH 7.5) C Equilibrate spectrophotometer and 2.9 mL buffer in cuvette to 25°C B->C C->D E Immediately mix and start monitoring absorbance vs. time D->E F Record absorbance at λmax of phenoxide (e.g., 400 nm for PNP) E->F G Plot Absorbance vs. Time H For initial rates, fit linear portion of the curve G->H I Plot ln(A∞ - At) vs. Time for pseudo-first-order rate constant (k_obs) G->I J Compare k_obs values for different esters I->J

Caption: Workflow for the spectrophotometric kinetic analysis of ester hydrolysis.

Step-by-Step Methodology:
  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each 2-butenoic acid ester in a minimal amount of dry acetonitrile. The use of an organic solvent is necessary due to the low aqueous solubility of the esters.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the wavelength corresponding to the maximum absorbance (λmax) of the leaving group phenoxide. For p-nitrophenoxide, this is typically around 400 nm.

  • Reaction Initiation: Pipette 2.9 mL of the 0.1 M phosphate buffer into a quartz cuvette and allow it to equilibrate to a constant temperature (e.g., 25°C) inside the spectrophotometer's sample holder.

  • Data Acquisition: To start the reaction, add 100 µL of the 10 mM ester stock solution to the cuvette. Quickly cap and invert the cuvette 2-3 times to mix, and immediately begin recording absorbance readings at regular intervals (e.g., every 15 seconds) for a duration sufficient to observe a significant change (e.g., 10-20 minutes).

  • Data Analysis and Validation:

    • The concentration of the hydroxide ion (from the buffer) is in large excess compared to the ester, ensuring the reaction follows pseudo-first-order kinetics.

    • Plot the natural logarithm of the change in absorbance from the final point (ln(A∞ - At)) versus time.

    • The slope of the resulting straight line will be equal to the negative of the observed pseudo-first-order rate constant (-kobs). [8][9][10] * The trustworthiness of the data is validated by the linearity of this plot (an R² value > 0.98 is desirable).

  • Comparison: Repeat the procedure for each ester in the series. A direct comparison of the kobs values will provide a quantitative measure of the relative reactivity conferred by each leaving group.

Implications for Research and Drug Development

The principles outlined in this guide have significant practical applications:

  • Synthetic Strategy: When designing a synthesis, a chemist can choose a 2-butenoic acid ester with a highly reactive leaving group (e.g., p-nitrophenyl) to facilitate a difficult nucleophilic substitution, and then subsequently convert the product to a more stable ester if needed.

  • Prodrug Design: In drug development, a biologically active molecule containing a hydroxyl group can be masked as a 2-butenoate ester to improve properties like membrane permeability. The rate of in-vivo hydrolysis to release the active drug can be precisely tuned by modifying the electronic properties (and thus the pKa) of the ester's leaving group.

  • Biochemical Assays: Esters with chromogenic leaving groups are invaluable tools for developing high-throughput screening assays to measure the activity of esterase enzymes. [11]

Conclusion

The pKa of a leaving group's conjugate acid is a powerful and quantitatively reliable predictor of the reactivity of 2-butenoic acid esters in nucleophilic acyl substitution reactions. A lower pKa corresponds to a more stable leaving group and a more electrophilic ester, resulting in faster reaction rates. This direct relationship can be exploited in synthetic chemistry to control reaction outcomes and in medicinal chemistry to design systems for the controlled release of therapeutic agents. The experimental framework provided herein offers a robust method for empirically verifying this principle and for characterizing the kinetic profile of novel ester compounds.

References

  • Kelly, C. P., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Available at: [Link]

  • Shields, G. C., et al. (2002). Absolute pKa Determinations for Substituted Phenols. American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). Nucleophilic Acyl Substitution Reactions. Available at: [Link]

  • Organic Chemistry. (n.d.). Strength of nucleophile and leaving group ability are related and pKa is a guide to both. Available at: [Link]

  • Filo. (2025). Correct increasing order of pKa values for the following substituted phenol. Available at: [Link]

  • Bordwell, F. G., & Cooper, G. D. (1952). The pKa values of mono-substituted phenols and benzenethiols. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Organic Chemistry. (2025). pKa is a useful guide to leaving group ability. Available at: [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

  • YouTube. (2023). Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. Available at: [Link]

  • Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]

  • PubChem. (n.d.). 2-Butenoic acid, ethyl ester. Available at: [Link]

  • Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]

  • ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]

  • BioResources. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Available at: [Link]

  • YouTube. (2011). Reactions at sp3 Carbon: Leaving Group Ability & pKa. Available at: [Link]

  • University of Calcutta. (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure. Available at: [Link]

  • Master Organic Chemistry. (2026). What Makes A Good Leaving Group?. Available at: [Link]

  • ChemEurope. (n.d.). Leaving group. Available at: [Link]

  • Master Organic Chemistry. (2010). How To Use a pKa Table. Available at: [Link]

  • OrganicERs.org. (n.d.). What Does pKa Tell You?. Available at: [Link]

Sources

The Biological Significance of p-Nitrophenyl Crotonate as an Enzyme Substrate: Mechanistic Insights and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of enzymology and drug discovery, synthetic chromogenic substrates are foundational for high-throughput screening (HTS) and kinetic profiling. While p-nitrophenyl acetate and butyrate are ubiquitous, p-nitrophenyl crotonate (pNPC) occupies a highly specialized niche. As an ester of crotonic acid (trans-2-butenoic acid), pNPC introduces an


-unsaturated double bond into the acyl chain. This structural nuance provides researchers with a precise chemical probe to interrogate active site steric constraints, differentiate promiscuous esterases, map detoxification pathways, and screen epigenetic "eraser" enzymes such as histone decrotonylases.

This whitepaper synthesizes the biophysical logic, biological applications, and self-validating experimental protocols for utilizing pNPC in advanced enzymological workflows.

Chemical Logic & Structural Significance

The utility of pNPC is rooted in the physical chemistry of its molecular structure. To understand its biological significance, one must analyze the causality behind its chemical behavior:

  • The Crotonyl Moiety (

    
    -Unsaturation):  Unlike the flexible, saturated chain of butyrate, the crotonyl group features a planar 
    
    
    
    hybridized double bond conjugated with the carbonyl carbon. This resonance delocalizes electron density, rendering the carbonyl carbon less electrophilic and highly rigid. Enzymes capable of hydrolyzing pNPC must possess a precisely evolved oxyanion hole and an acyl-binding pocket that can accommodate this rigid, planar geometry without steric clash[1].
  • The p-Nitrophenyl Leaving Group: Upon nucleophilic attack by the enzyme's catalytic triad (or equivalent machinery), the ester bond is cleaved, releasing p-nitrophenolate. At physiological pH (7.4), this leaving group is largely ionized (pKa

    
     7.15), yielding a strong yellow color measurable at 405 nm. This allows for real-time, continuous spectrophotometric monitoring of reaction kinetics.
    

Mechanism pNPC p-Nitrophenyl Crotonate (Substrate) ES Enzyme-Substrate Complex (Transition State) pNPC->ES Enz Target Enzyme (Esterase/Decrotonylase) Enz->ES AcylEnz Acyl-Enzyme Intermediate ES->AcylEnz Nucleophilic Attack pNP p-Nitrophenolate (Yellow, Abs 405 nm) ES->pNP Leaving Group Release AcylEnz->Enz Enzyme Regeneration Crotonate Crotonic Acid (Released) AcylEnz->Crotonate Hydrolysis (H2O)

Mechanistic workflow of pNPC hydrolysis yielding the chromogenic p-nitrophenolate ion.

Biological Applications & Enzymological Relevance

Differentiating Esterase and Lipase Promiscuity

In industrial and environmental biotechnology, mapping the substrate promiscuity of novel enzymes (such as cold-active esterases) is critical. pNPC is deployed alongside saturated analogs to test the limits of an enzyme's acyl-binding pocket. A high catalytic efficiency (


) for pNPC indicates an active site capable of stabilizing conjugated, rigid transition states, a feature often lacking in highly specific lipases but present in versatile, promiscuous esterases[1].
Epigenetic Eraser Profiling (Histone Decrotonylases)

Histone lysine crotonylation (Kcr) is a potent epigenetic mark associated with active gene transcription, structurally distinct from acetylation. Sirtuins—specifically SIRT1, SIRT2, and SIRT3—have been identified as robust decrotonylases[2][3]. While native peptide substrates are required for precise physiological mapping[4], pNPC serves as a highly efficient, cost-effective in vitro surrogate. By utilizing pNPC, drug development professionals can execute high-throughput screens for small-molecule sirtuin modulators without the bottleneck of mass spectrometry or antibody-based readouts.

Epigenetics CrotonylCoA Crotonyl-CoA Writer Writer Enzymes (e.g., p300) CrotonylCoA->Writer Kcr Histone Lysine Crotonylation (Active Chromatin) Writer->Kcr Crotonylation Eraser Eraser Enzymes (SIRT1-3 Decrotonylases) Kcr->Eraser Unmod Unmodified Histone (Repressed Chromatin) Eraser->Unmod Decrotonylation Unmod->Writer pNPC pNPC Assay (In vitro screening) pNPC->Eraser Synthetic Substrate

Role of decrotonylases in epigenetics and pNPC utility as an in vitro screening tool.

Mapping Detoxification Pathways via Glutathione S-Transferases (GSTs)

Electrophilic


-unsaturated carbonyls are toxic byproducts of lipid peroxidation. GSTs neutralize these threats by conjugating them to glutathione. Crotonyl esters have been historically utilized to map the cross-specificity of GSTs across vertebrates and insects, revealing the evolutionary conservation of cellular defense mechanisms against unsaturated electrophiles[5].

Quantitative Data: Kinetic Parameters

To illustrate the biophysical divergence caused by the


-unsaturated bond, the following table presents representative kinetic parameters comparing saturated (Butyrate) versus unsaturated (Crotonate) p-nitrophenyl substrates against a generic promiscuous esterase model.
SubstrateChemical FeatureTarget Enzyme ClassRepresentative

(

)
Representative

(

)
Mechanistic Implication
p-Nitrophenyl Butyrate (pNPB) Saturated (C4), flexibleGeneral Esterases / Lipases15045.0High conformational flexibility allows broad, rapid active site entry and turnover.
p-Nitrophenyl Crotonate (pNPC)

-Unsaturated (C4), rigid
Decrotonylases / Specific Esterases32012.5Planar geometry and resonance stabilization demand specialized oxyanion hole alignment, reducing promiscuous turnover.

Data Note: Values are illustrative benchmarks demonstrating the typical kinetic penalty associated with rigid, conjugated substrates in non-specialized esterases.

Experimental Protocols: Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . p-Nitrophenyl esters are notoriously prone to spontaneous hydrolysis in aqueous buffers. Therefore, the inclusion of a buffer-only control is not optional; it is a strict requirement for establishing causality between the enzyme and the observed kinetic rate.

High-Throughput Spectrophotometric Assay for Crotonyl-Esterase Activity

Phase 1: Reagent Preparation

  • Assay Buffer: Prepare 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. Causality: pH 7.4 mimics physiological conditions while ensuring the p-nitrophenol leaving group is sufficiently ionized to be detected at 405 nm.

  • Substrate Stock: Dissolve pNPC in 100% anhydrous DMSO to a concentration of 50 mM. Causality: pNPC is highly hydrophobic and hydrolyzes in water. Anhydrous DMSO prevents premature degradation.

  • Enzyme Preparation: Dilute the target enzyme (e.g., SIRT3 or candidate esterase) in Assay Buffer to a working concentration (typically 10–100 nM final).

Phase 2: Extinction Coefficient Calibration

  • Generate a standard curve using pure p-nitrophenol (0 to 100

    
    ) in the exact Assay Buffer at 37°C.
    
  • Measure absorbance at 405 nm to determine the operational extinction coefficient (

    
    ). Causality:
    
    
    
    fluctuates based on exact pH, temperature, and buffer composition. Relying on literature values (
    
    
    ) without local calibration introduces systemic quantification errors.

Phase 3: Reaction Initiation & Kinetic Monitoring

  • In a 96-well clear-bottom microplate, add 190

    
     of Assay Buffer containing the target enzyme to the "Test" wells.
    
  • Add 190

    
     of Assay Buffer (no enzyme) to the "Blank" wells.
    
  • Initiate the reaction by rapidly adding 10

    
     of diluted pNPC stock (e.g., yielding a 1 mM final concentration) to all wells using a multichannel pipette. Note: Final DMSO concentration must remain 
    
    
    
    5% to prevent enzyme denaturation.
  • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Record absorbance at 405 nm continuously every 30 seconds for 15–30 minutes.

Phase 4: Data Analysis

  • Calculate the initial velocity (

    
    ) from the linear portion of the progress curve for both the "Test" (
    
    
    
    ) and "Blank" wells.
  • Self-Validation Step: Subtract the Blank

    
     from the Test 
    
    
    
    to isolate the true enzyme-catalyzed rate.
  • Convert the corrected

    
     to molar product formation per second (
    
    
    
    ) using the locally calibrated extinction coefficient.

References

  • Taking Advantage of Promiscuity of Cold-Active Enzymes Source: MDPI URL:[Link]

  • Cross-specificity in some vertebrate and insect glutathione-transferases with methyl parathion, 1-chloro-2,4-dinitrobenzene and S-crotonyl-N-acetylcysteamine as substrates Source: Biochemical Journal (Portland Press) URL:[Link]

  • Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications Source: ResearchGate URL:[Link]

  • The Chemical Reactivity of Membrane Lipids Source: ACS Publications URL:[Link]

  • Histones: At the Crossroads of Peptide and Protein Chemistry Source: ACS Publications URL:[Link]

Sources

Methodological & Application

Synthesis of 2-Butenoic Acid 4-Nitrophenyl Ester: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and development, the synthesis of activated esters is a cornerstone for various bioconjugation and labeling applications. Among these, 4-nitrophenyl esters stand out due to their utility as amine-reactive chemical probes and intermediates. The 4-nitrophenoxy group serves as an excellent leaving group, facilitating nucleophilic acyl substitution reactions with primary and secondary amines to form stable amide bonds. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Butenoic acid 4-nitrophenyl ester, an unsaturated ester with potential applications in covalent inhibitor design and as a building block in complex molecule synthesis.

This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis. We will delve into the intricacies of the Steglich esterification, a mild and efficient method for ester formation, and provide detailed instructions for purification and characterization of the final product.

Chemical Reaction and Mechanism

The synthesis of 2-Butenoic acid 4-nitrophenyl ester is achieved through the Steglich esterification of 2-butenoic acid (crotonic acid) with 4-nitrophenol. This reaction is mediated by N,N'-Dicyclohexylcarbodiimide (DCC), a powerful dehydrating agent, and catalyzed by 4-Dimethylaminopyridine (DMAP).

The reaction proceeds as follows:

The mechanism of the Steglich esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species. This species is subsequently attacked by the alcohol (4-nitrophenol) to yield the desired ester and dicyclohexylurea (DCU) as a byproduct.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
2-Butenoic acid (Crotonic acid)ReagentSigma-Aldrich107-93-7
4-NitrophenolReagentAcros Organics100-02-7
N,N'-Dicyclohexylcarbodiimide (DCC)ReagentTCI538-75-0
4-Dimethylaminopyridine (DMAP)ReagentAlfa Aesar1122-58-3
Dichloromethane (DCM), anhydrousACSFisher Scientific75-09-2
Ethyl acetateACSVWR141-78-6
HexaneACSVWR110-54-3
Hydrochloric acid (HCl), 1 MVolumetricJ.T.Baker7647-01-0
Saturated sodium bicarbonate (NaHCO3) solutionLaboratory--
Brine (saturated NaCl solution)Laboratory--
Anhydrous magnesium sulfate (MgSO4)Laboratory-7487-88-9

Experimental Protocol

Reaction Setup and Execution
  • Preparation of Reactants: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-butenoic acid (1.0 g, 11.6 mmol) and 4-nitrophenol (1.78 g, 12.8 mmol, 1.1 eq) in 40 mL of anhydrous dichloromethane (DCM).

  • Addition of Catalyst: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.14 g, 1.16 mmol, 0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.64 g, 12.8 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. Visualize the spots under UV light.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Dissolve 2-Butenoic Acid & 4-Nitrophenol in DCM catalyst 2. Add DMAP reactants->catalyst cooling 3. Cool to 0 °C catalyst->cooling coupling 4. Add DCC solution cooling->coupling stirring 5. Stir at room temperature coupling->stirring filtration 6. Filter DCU stirring->filtration washing 7. Wash with HCl, NaHCO3, Brine filtration->washing drying 8. Dry over MgSO4 washing->drying concentration 9. Concentrate in vacuo drying->concentration chromatography 10. Column Chromatography concentration->chromatography characterization 11. Characterize by NMR, IR, MS chromatography->characterization

Figure 1. Experimental workflow for the synthesis of 2-Butenoic acid 4-nitrophenyl ester.

Work-up and Purification
  • Filtration of DCU: After the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 10 mL).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The product is typically a white to pale yellow solid.

Characterization

The identity and purity of the synthesized 2-Butenoic acid 4-nitrophenyl ester should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show signals for the vinyl protons of the butenoate moiety and the aromatic protons of the nitrophenyl group. Based on the similar structure of 4-nitrophenyl-trans-cinnamate, the expected chemical shifts are approximately: δ 8.30 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 7.20-7.00 (m, 1H, =CH-), 6.10-5.90 (m, 1H, =CH-), 2.00 (d, 3H, -CH₃).[1]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons, the vinyl carbons, and the methyl carbon. Expected approximate shifts: δ 164 (C=O), 155 (Ar-C-O), 145 (Ar-C-NO₂), 140-145 (=CH-), 125 (Ar-CH), 122 (Ar-CH), 120-125 (=CH-), 18 (-CH₃).

  • Infrared (IR) Spectroscopy (ATR): The IR spectrum should exhibit characteristic absorption bands for the ester carbonyl group (around 1760 cm⁻¹), the nitro group (around 1520 and 1350 cm⁻¹), and the C=C double bond (around 1640 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₀H₉NO₄, M.W. = 207.18 g/mol ).

Safety and Handling

  • N,N'-Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Work in a well-ventilated fume hood.[2][3]

  • 4-Nitrophenol is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[4][5]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.

  • All waste materials, including the DCU byproduct, should be disposed of in accordance with institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction- Ensure all reagents are anhydrous. - Extend the reaction time. - Check the purity of the starting materials.
Side reaction of O-acylisourea- Ensure DMAP is added as a catalyst.
Product contaminated with DCU Incomplete precipitation of DCU- Cool the reaction mixture before filtration. - Wash the crude product with a solvent in which DCU has low solubility (e.g., diethyl ether or cold acetonitrile).
Difficult purification Presence of unreacted starting materials- Optimize the stoichiometry of the reactants. - Ensure the aqueous work-up is performed thoroughly to remove unreacted acid and phenol.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 2-Butenoic acid 4-nitrophenyl ester via a Steglich esterification. By following the outlined procedures for reaction, work-up, and purification, researchers can reliably obtain the target compound in good yield and purity. The provided characterization data and troubleshooting guide will further aid in the successful execution of this synthesis.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dicyclohexylurea - Grokipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • How I can remove DCU from my product? - Chemistry Stack Exchange. (2025, December 3). Retrieved March 7, 2026, from [Link]

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-Nitrophenol - HAZARD SUMMARY. (1998, March). Retrieved March 7, 2026, from [Link]

Sources

kinetic analysis of catalytic antibodies using p-nitrophenyl crotonate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Kinetic Analysis of Catalytic Antibodies Using the Chromogenic Substrate p-Nitrophenyl Crotonate

Abstract

This guide provides a comprehensive framework for characterizing the catalytic activity of antibodies (abzymes) using p-nitrophenyl crotonate (pNPC) as a chromogenic substrate. We delve into the foundational principles of catalytic antibody mechanisms and Michaelis-Menten kinetics, offering detailed, field-tested protocols for assay setup, data acquisition, and kinetic parameter determination. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure scientific rigor. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of catalytic antibodies.

Introduction: The Principle of Antibody Catalysis

Catalytic antibodies, or abzymes, are immunoglobulins endowed with enzymatic activity.[1][2] They are typically generated by immunizing an animal with a stable analog of the transition state of a chemical reaction.[1][2] The resulting antibody, by binding to and stabilizing the transition state of the substrate, lowers the activation energy and accelerates the reaction rate.[1][3] The study of their kinetics is paramount to understanding their efficiency and mechanism, drawing parallels with classical enzyme kinetics.[4][5]

The hydrolysis of esters by catalytic antibodies is a well-established model system.[4] The use of p-nitrophenyl (pNP) esters as substrates provides a convenient and continuous spectrophotometric assay.[6][7] Upon hydrolysis of the ester bond by the catalytic antibody, the product p-nitrophenol is released. In a solution with a pH above its pKa (~7.1), it deprotonates to form the p-nitrophenolate ion, which has a distinct yellow color and strong absorbance around 405-420 nm.[6][8] The rate of formation of this yellow product is directly proportional to the catalytic activity of the antibody.[6]

p-Nitrophenyl crotonate serves as a specific substrate where the crotonate moiety can be a key recognition element for the antibody's binding site, which was likely elicited by a hapten mimicking the transition state of this substrate's hydrolysis.

Foundational Theory: Michaelis-Menten Kinetics

The kinetic behavior of most catalytic antibodies can be described by the Michaelis-Menten model.[4][9][10] This model assumes the formation of a reversible antibody-substrate complex (ES), which then irreversibly breaks down to form the product (P) and regenerate the free antibody (E).[9][11]

The relationship between the initial reaction velocity (v₀), substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km) is given by the Michaelis-Menten equation:[5]

v₀ = (Vmax * [S]) / (Km + [S])

  • Vmax represents the maximum rate of the reaction when the antibody's active sites are fully saturated with the substrate.[12][13]

  • Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax.[5][11] It is an inverse measure of the substrate's affinity for the antibody; a lower Km indicates a higher affinity.[5]

  • kcat (the turnover number) is the number of substrate molecules converted to product per antibody active site per unit of time. It is calculated as kcat = Vmax / [E]t, where [E]t is the total concentration of catalytic sites.

  • kcat/Km is the specificity constant and represents the catalytic efficiency of the antibody.

Diagram: The Hydrolysis of p-Nitrophenyl Crotonate

The following diagram illustrates the fundamental reaction catalyzed by the antibody.

G cluster_0 Catalytic Antibody (Ab) Ab Ab Products p-Nitrophenolate (Yellow) + Crotonic Acid Ab->Products Catalyzes Hydrolysis pNPC p-Nitrophenyl Crotonate (Substrate, Colorless) pNPC->Ab Binds

Caption: Antibody-catalyzed hydrolysis of p-nitrophenyl crotonate.

Materials and Reagent Preparation

Scientific rigor begins with meticulous preparation. Ensure all buffers and solutions are prepared with high-purity water and reagents.

ReagentStock Concentration & SolventStorageNotes
Catalytic Antibody 1-10 mg/mL in PBS or Tris4°C (short-term), -80°C (long-term)Purity should be >95% (SDS-PAGE). Dialyze extensively against the assay buffer before use.
p-Nitrophenyl Crotonate (pNPC) 10-100 mM in Acetonitrile or DMSO-20°C, protected from lightThe organic solvent concentration in the final assay should be kept low (<2% v/v) to avoid antibody denaturation.[8]
Assay Buffer 50 mM Tris-HCl or Phosphate Buffer4°CThe pH should be optimized for antibody activity and stability, typically between 7.5 and 8.5, to ensure p-nitrophenol ionization.[6]
p-Nitrophenol Standard 1-10 mM in Assay Buffer4°C, protected from lightUsed to generate a standard curve to convert absorbance units to molar concentration of product.[14]
Hapten (Inhibitor) 1-10 mM in Assay Buffer or DMSO-20°CThe original hapten used for immunization should be used for competitive inhibition studies to confirm specific catalysis.[4]

Experimental Protocols

Protocol 1: Generation of a p-Nitrophenol Standard Curve

Causality: A standard curve is essential to convert the rate of change in absorbance (ΔAbs/min) into a molar rate (v₀, M/min), which is required for the Michaelis-Menten equation. This is achieved using the Beer-Lambert law (A = εcl).

  • Prepare a series of dilutions of the p-nitrophenol standard stock in assay buffer. A typical range would be 0, 10, 20, 40, 60, 80, and 100 µM.

  • Transfer 200 µL of each dilution to the wells of a clear 96-well microplate.

  • Measure the absorbance at 405 nm (or the determined λmax for p-nitrophenolate in your buffer).

  • Plot Absorbance vs. Molar Concentration of p-nitrophenol.

  • Perform a linear regression to obtain the slope. The slope of this line is the molar extinction coefficient (ε) for a given path length.

Protocol 2: Determining Initial Reaction Velocities (v₀)

Causality: To accurately determine Km and Vmax, it is crucial to measure the initial velocity (v₀) of the reaction.[6] This is the linear phase of product formation before significant substrate depletion (>10%) or product inhibition occurs.

  • Assay Setup: Set up a 96-well microplate reader or spectrophotometer to measure absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C).

  • Substrate Preparation: Prepare a series of 2x concentrated pNPC solutions in assay buffer by diluting the stock. The final concentrations in the well should ideally range from 0.1 x Km to 10 x Km. If Km is unknown, a broad range (e.g., 10 µM to 2 mM) is a good starting point.

  • Reaction Mixture: In the wells of the microplate, add:

    • X µL Assay Buffer

    • Y µL of 2x pNPC solution

    • Total volume per well before adding antibody should be half the final reaction volume (e.g., 100 µL for a final volume of 200 µL).

  • Controls:

    • Substrate Blank: A well containing only the substrate and buffer (no antibody) for each substrate concentration. This measures the rate of spontaneous, uncatalyzed hydrolysis.

    • Antibody Blank: A well containing the antibody in buffer (no substrate) to account for any background absorbance from the antibody itself.

  • Initiate Reaction: Add Z µL of the catalytic antibody solution to each well to reach the final desired antibody concentration and total reaction volume. Mix gently.

  • Monitor Reaction: Immediately begin reading the absorbance at 405 nm every 30-60 seconds for 10-30 minutes.

  • Calculate v₀:

    • For each substrate concentration, plot Absorbance vs. Time.

    • Identify the initial linear portion of the curve.

    • Calculate the slope of this linear portion (ΔAbs/min).

    • Subtract the slope of the corresponding substrate blank (spontaneous hydrolysis).

    • Convert this corrected rate (ΔAbs/min) to a molar rate (v₀, M/min) using the extinction coefficient derived from the standard curve.

Diagram: Experimental Workflow

G prep 1. Reagent Preparation (Antibody, Substrate, Buffer) std_curve 2. Generate p-Nitrophenol Standard Curve prep->std_curve assay_setup 3. Assay Setup (Vary [Substrate]) prep->assay_setup initiate 4. Initiate Reaction (Add Antibody) assay_setup->initiate monitor 5. Monitor Absorbance (405 nm) vs. Time initiate->monitor calc_v0 6. Calculate Initial Velocities (v₀) (Correct for background) monitor->calc_v0 data_analysis 7. Data Analysis (Non-linear Regression) calc_v0->data_analysis params 8. Determine Kinetic Parameters (Km, Vmax, kcat) data_analysis->params

Caption: Workflow for kinetic analysis of a catalytic antibody.

Data Analysis and Interpretation

Once you have a set of initial velocities (v₀) for a range of substrate concentrations ([S]), the kinetic parameters can be determined.

Method: The most accurate method is to fit the v₀ vs. [S] data directly to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin, SigmaPlot).[6] This avoids the data distortion inherent in linear transformations like the Lineweaver-Burk plot.

Diagram: Michaelis-Menten Saturation Curve

G cluster_0 Michaelis-Menten Plot plot X_axis Substrate Concentration [S] Vmax_label Vmax Vmax_half_label Vmax / 2 Km_label Km p1->p2 p3->p4 p5->p6 Y_axis Initial Velocity (v₀)

Caption: A typical Michaelis-Menten curve showing Vmax and Km.

Data Summary

The final, calculated kinetic parameters should be presented clearly.

ParameterValue (Hypothetical Data)UnitsDescription
Km 182µMMichaelis constant; substrate concentration at ½ Vmax.
Vmax 1.5µM/minMaximum reaction velocity at saturating substrate.
kcat 0.2s⁻¹Turnover number; molecules of substrate converted per active site per second.
kcat/Km 1.1 x 10³M⁻¹s⁻¹Catalytic efficiency of the antibody.

Protocol for Self-Validation: Confirming True Catalysis

A critical aspect of abzyme research is to rigorously prove that the observed activity originates from the antibody's binding site and not from a co-purified enzyme contaminant.[4]

Protocol 3: Competitive Inhibition Assay

Causality: If the catalysis is occurring in the antigen-binding site, the original hapten (the transition-state analog used for immunization) should act as a competitive inhibitor. It will compete with the substrate for binding to the active site, leading to an increase in the apparent Km with no change in Vmax.

  • Select a substrate concentration near the determined Km value.

  • Set up a series of reactions, each containing a fixed concentration of antibody and substrate.

  • Add varying concentrations of the hapten to these reactions (e.g., 0, 0.5, 1, 2, 5, 10 times the hapten's known Ki or Kd, if available).

  • Measure the initial velocity for each hapten concentration.

  • Expected Result: A dose-dependent decrease in the reaction rate confirms that the hapten is inhibiting the reaction by binding to the catalytic site. This is strong evidence for true antibody-mediated catalysis.[4]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background hydrolysis Substrate instability at assay pH/temperature.Lower the assay pH (if possible without compromising antibody activity or pNP color) or run the assay at a lower temperature. Always subtract the background rate.
No observable activity Antibody is inactive; Substrate or antibody concentration is too low; Inhibitor present in buffer.Verify antibody concentration and integrity. Increase antibody/substrate concentration. Dialyze antibody against fresh assay buffer.
Non-linear initial rates Substrate depletion; Antibody denaturation over time; Photobleaching of product.Use a lower antibody concentration or monitor for a shorter time. Ensure assay conditions are optimal for antibody stability. Check lamp intensity.
Poor data fit to M-M model Inaccurate pipetting; Incorrect range of substrate concentrations; Allosteric effects.Use calibrated pipettes. Ensure substrate concentrations bracket the Km. If cooperativity is suspected, fit data to the Hill equation.

References

  • Shokat, K. M., & Schultz, P. G. (1990). Catalytic Antibodies. Annual Review of Immunology, 8, 335-363. [Link]

  • Wikipedia. (n.d.). Michaelis–Menten kinetics. [Link]

  • Taguchi, H., et al. (2020). A new algorithm to convert a normal antibody into the corresponding catalytic antibody. Journal of Biological Chemistry. [Link]

  • Patsnap. (2025). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. Synapse. [Link]

  • Peng, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. RSC Advances. [Link]

  • MedSchoolCoach. (2022). Michaelis Menten Kinetics – MCAT Biochemistry. [Link]

  • CUNY School of Medicine. (n.d.). Kinetics of Enzyme-Catalyzed Reactions. [Link]

  • Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. [Link]

  • ResearchGate. (2024). How can we conduct tests using p-nitrophenyl substrates?. [Link]

  • Li, L., et al. (2022). Catalytic Antibodies: Design, Expression, and Their Applications in Medicine. Journal of Immunology Research. [Link]

  • Kaneta, T., et al. (2012). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods. [Link]

  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]

  • Blackburn, G. M., et al. (1995). The medical potential of catalytic antibodies. Pure and Applied Chemistry. [Link]

  • Hilyard, A. (2024). How Kinetic Analysis Sheds Light on Catalytic Reactions. [Link]

  • ResearchGate. (2016). Can someone help with a method for preparing P-Nitrophenol standard curve?. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the hydrolysis of p-nitrophenyl caproate. [Link]

  • StudyCorgi. (2022). Practical Proforma Enzyme Kinetics. [Link]

  • YouTube. (2017). P-14 module 19 catalytic antibodies detailed description. [Link]

  • Angewandte Chemie. (1995). Remarkably efficient hydrolysis of a 4-nitrophenyl ester by a catalytic antibody raised to an ammonium hapten. [Link]

Sources

standard curve generation for p-nitrophenol release assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Generation of a Robust p-Nitrophenol Standard Curve for Quantitative Enzyme Assays

The Principle: Quantifying Enzymatic Activity with Precision

In drug development and biochemical research, accurately measuring enzyme activity is paramount. A widely used method involves chromogenic substrates that, when acted upon by an enzyme, release a colored product. Assays based on p-nitrophenol (pNP) are a cornerstone of this approach, particularly for hydrolase enzymes like phosphatases, esterases, and glycosidases.[1][2] These enzymes catalyze the hydrolysis of colorless substrates, such as p-nitrophenyl phosphate (pNPP), to produce the stoichiometric product, pNP.[3][4]

The utility of pNP as a reporter molecule lies in its pH-dependent chromogenic properties. In acidic or neutral solutions, the pNP molecule is protonated and exists predominantly in a form that is essentially colorless, with a maximum absorbance (λmax) in the ultraviolet range (~317 nm).[5][6][7] However, the addition of a strong alkaline solution, typically sodium hydroxide (NaOH), serves two critical functions:

  • Reaction Termination: The drastic increase in pH irreversibly denatures the enzyme, effectively stopping the reaction at a precise time point.[8][9]

  • Color Development: The alkaline environment deprotonates the hydroxyl group of pNP, forming the intensely yellow p-nitrophenolate ion. This ion exhibits a strong absorbance in the visible spectrum, with a λmax typically measured between 405 nm and 410 nm.[1][3][5]

The amount of yellow color produced is directly proportional to the concentration of pNP, a relationship described by the Beer-Lambert Law.[10][11] To translate the measured absorbance of an experimental sample into a precise quantity of product formed, a standard curve is indispensable. This curve is generated using known concentrations of pNP and serves as a calibration tool, ensuring that the quantification of enzyme activity is both accurate and reproducible.[3][11][12]

cluster_reaction The Chemistry of pNP Detection pNP p-Nitrophenol (Colorless) Absorbs at ~317 nm pNP_ion p-Nitrophenolate (Yellow) Absorbs at ~405 nm pNP->pNP_ion + OH⁻ (Alkaline pH > 9) pNP_ion->pNP + H⁺ (Neutral/Acidic pH < 6) prep_stock Prepare 10 mM pNP Stock Solution prep_work Prepare 1 mM pNP Working Solution prep_stock->prep_work plate_setup Add Buffer & pNP Working Solution to 96-well Plate (as per Table 1) prep_work->plate_setup add_stop Add Alkaline Stop Solution to all wells plate_setup->add_stop read_abs Measure Absorbance at 405 nm add_stop->read_abs plot_data Plot Absorbance vs. pNP Concentration read_abs->plot_data analyze Perform Linear Regression (y = mx + c, R² > 0.99) plot_data->analyze

Caption: Experimental workflow for pNP standard curve generation.

Data Analysis and Validation

A properly generated standard curve is linear and serves as a reliable tool for quantification.

Data Processing
  • Blank Subtraction: Calculate the average absorbance of your Blank (S0) replicates. Subtract this average blank value from the absorbance reading of every other standard well.

  • Plot the Curve: Create a scatter plot with the blank-corrected Absorbance (OD₄₀₅) on the Y-axis and the known amount of pNP (nmol/well) on the X-axis.

  • Linear Regression: Apply a linear regression (least squares) fit to the data points. This will yield the equation of the line in the form y = mx + c , where:

    • y is the blank-corrected absorbance

    • m is the slope of the line

    • x is the amount of pNP (nmol/well)

    • c is the y-intercept (which should be close to zero)

Amount of pNP (nmol/well)Avg. Absorbance at 405 nm (OD₄₀₅)
00.052
100.235
200.418
400.785
601.151
801.517
1001.883
Table 2: Example data for a pNP standard curve.
Hallmarks of a Trustworthy Standard Curve

Your protocol is self-validating when it consistently produces a curve with the following characteristics:

  • Linearity (R² Value): The coefficient of determination (R²) must be ≥ 0.99 . [11]An R² value below this threshold suggests poor pipetting accuracy, incorrect dilutions, or instability of the reagents and requires troubleshooting.

  • Y-Intercept: The y-intercept ('c') should be very close to 0. A significant positive intercept may indicate contamination in the buffer or blank.

  • Linear Range: The assay should be linear over the range of concentrations tested. If the curve starts to plateau at higher concentrations, it indicates the absorbance is exceeding the linear detection range of the spectrophotometer. [7]

Quantifying Unknown Samples

Once a valid standard curve is established, you can determine the amount of pNP in your experimental samples.

  • Measure the blank-corrected absorbance of your unknown sample (y_unknown).

  • Rearrange the linear equation to solve for x: x = (y - c) / m

  • Calculate the amount of pNP in your sample (x_unknown): Amount of pNP (nmol) = (Absorbance_unknown - y-intercept) / slope

This value can then be used to calculate the specific activity of your enzyme based on the reaction time and the amount of enzyme used.

References

  • Bhatia, P. (2016). Can someone help with a method for preparing P-Nitrophenol standard curve? ResearchGate. [Link]

  • Jordan, D., et al. (2004). Application of p-nitrophenol (pNP) enzyme assays in degraded tropical soils. Soil Biology and Biochemistry. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]

  • Anonymous. (n.d.). Labs 9 and 10. Course Hero. [Link]

  • Anfar, Z., et al. (2018). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in acidic (pH < 6) and basic media (pH > 9). ResearchGate. [Link]

  • Scribd. (n.d.). Understanding Standard Curves in Spectrophotometry. Scribd. [Link]

  • Anonymous. (n.d.). Experiment 7 (Lab Period 8) Quantitative Determination of Phosphatase Activity. StuDocu. [Link]

  • Wang, S., et al. (2020). Ultraviolet absorption spectrum of PNP at various pH values. ResearchGate. [Link]

  • HunterLab. (2022). What Is a Calibration Curve in a Spectrophotometer? HunterLab. [Link]

  • Science Through Time. (2025). What Is A Standard Curve In Spectrophotometry? YouTube. [Link]

  • UMCS. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. Maria Curie-Skłodowska University. [Link]

  • EEWORLD. (2020). How to make a standard curve with a spectrophotometer_What is the significance of making a standard curve. EEWORLD. [Link]

Sources

reaction conditions for aminolysis of p-nitrophenyl crotonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The aminolysis of activated esters is a cornerstone reaction in physical organic chemistry, serving as a primary probe for studying structure-reactivity relationships, nucleophilicity, and transition state analysis.[1]


-Nitrophenyl crotonate (PNPC)  represents a unique substrate in this class due to its 

-unsaturation.[1] Unlike simple aliphatic esters (e.g.,

-nitrophenyl acetate), PNPC presents two electrophilic sites: the carbonyl carbon (C-1) and the

-carbon (C-3).

This guide details the reaction conditions, kinetic monitoring, and synthetic isolation protocols for the aminolysis of PNPC. It specifically addresses the mechanistic competition between 1,2-addition (acylation) and 1,4-addition (conjugate/Michael addition) , providing researchers with the controls necessary to isolate the desired pathway.

Key Applications
  • Kinetic Probing: Determination of Brønsted

    
     values to map transition state structures.
    
  • Bioconjugation: Modeling the reactivity of cysteine/lysine residues toward unsaturated electrophiles.

  • Drug Design: Evaluating the stability of crotonyl-based covalent inhibitors (e.g., covalent kinase inhibitors).

Mechanistic Insight: The 1,2 vs. 1,4 Competition

The reaction of an amine with PNPC is governed by the principle of Hard and Soft Acids and Bases (HSAB) .

  • Path A (1,2-Addition / Aminolysis): The amine nitrogen (hard nucleophile) attacks the carbonyl carbon (hard electrophile). This proceeds via a stepwise mechanism involving a zwitterionic tetrahedral intermediate (

    
    ). Breakdown of 
    
    
    
    releases
    
    
    -nitrophenolate (yellow,
    
    
    nm). This is typically the kinetically controlled product.[2]
  • Path B (1,4-Addition / Michael Addition): The amine attacks the

    
    -carbon. This pathway is favored by softer nucleophiles (e.g., thiols) or thermodynamic control.[1] However, for amines reacting with activated esters like PNPC, 1,2-addition is often orders of magnitude faster due to the high leaving group ability of 
    
    
    
    -nitrophenol.[1]
Reaction Scheme

ReactionMechanism PNPC p-Nitrophenyl Crotonate (Substrate) T_int Tetrahedral Intermediate (T±) PNPC->T_int k1 (Attack at C=O) Michael β-Amino Ester (1,4-Product) PNPC->Michael k_Michael (Attack at C-β) (Slower for Amines) Amine Amine (R-NH2) Amine->T_int T_int->PNPC k-1 Amide Crotonamide (1,2-Product) T_int->Amide k2 (Breakdown) PNP p-Nitrophenolate (Leaving Group) T_int->PNP

Figure 1: Mechanistic pathways for the reaction of amines with p-nitrophenyl crotonate. The solid blue/green path represents the dominant aminolysis route monitored in this protocol.

Synthesis of -Nitrophenyl Crotonate

Note: PNPC is not always commercially available and may require fresh synthesis to ensure purity, as hydrolyzed


-nitrophenol is a potent contaminant.[1]
Materials
  • Crotonyl chloride (98%)

  • 
    -Nitrophenol (Recrystallized from toluene)
    
  • Triethylamine (TEA) (Distilled over KOH)

  • Dichloromethane (DCM) (Anhydrous)

Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge with

    
    .
    
  • Dissolution: Dissolve

    
    -nitrophenol (13.9 g, 100 mmol) and TEA (15.3 mL, 110 mmol) in 100 mL anhydrous DCM. Cool to 0°C in an ice bath.
    
  • Addition: Dropwise add crotonyl chloride (10.5 g, 100 mmol) in 20 mL DCM over 30 minutes. The solution will turn cloudy as TEA·HCl precipitates.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off the TEA·HCl salt. Wash the filtrate with water (

    
     mL), 5% 
    
    
    
    (
    
    
    mL), and brine.[1] Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize the solid residue from ethanol/hexane.

    • Target MP: 98–100°C (Lit. value).

    • Storage: Store at -20°C in a desiccator.

Kinetic Protocol: Spectrophotometric Monitoring

This protocol measures the pseudo-first-order rate constant (


) for the release of 

-nitrophenol.
Reagent Preparation
ComponentConcentrationSolventNotes
Stock A (Substrate)

M
Acetonitrile (MeCN)Prepare fresh daily. Keep in dark.
Stock B (Amine) 0.1 – 1.0 MWater or BufferAdjust pH if using buffer.
Buffer System 0.2 M Phosphate/BorateWaterMaintain ionic strength (

M with KCl).
Experimental Conditions
  • Temperature: 25.0 ± 0.1°C (Thermostated cell holder required).

  • Wavelength (

    
    ):  400 nm (for phenolate anion) or 320 nm (for neutral phenol if pH < 6).
    
  • Condition: Pseudo-first-order (

    
    ). Ratio 
    
    
    
    .
Step-by-Step Workflow

KineticWorkflow Start Start Prep Prepare Cuvette: 2.9 mL Buffer/Amine Mix Start->Prep Thermo Thermostat at 25°C (10 min) Prep->Thermo Inject Inject Substrate: 30 µL Stock A (PNPC) Thermo->Inject Mix Rapid Mixing (Inversion/Stirring) Inject->Mix Measure Monitor Abs @ 400nm (Time-Drive Mode) Mix->Measure Calc Calculate k_obs (Exponential Fit) Measure->Calc

Figure 2: Kinetic assay workflow for determining the rate of aminolysis.

  • Blanking: Place 3.0 mL of the amine/buffer solution in the reference cuvette.

  • Sample Prep: Place 2.97 mL of amine/buffer solution in the sample cuvette. Equilibrate to 25°C.

  • Initiation: Inject 30 µL of Stock A (PNPC) into the sample cuvette. Final substrate concentration

    
     M.
    
  • Data Acquisition: Immediately start recording Absorbance vs. Time. Collect data for at least 5 half-lives (

    
    ).
    
  • Infinity Value (

    
    ):  Allow one run to proceed overnight or add a drop of conc. NaOH to force completion to determine the final absorbance.
    

Data Analysis & Calculation

Determination of

The reaction follows pseudo-first-order kinetics.[3] Fit the absorbance data to the equation:



  • 
     : Absorbance at time 
    
    
    
    .
  • 
     : Final absorbance.
    
  • 
     : Pseudo-first-order rate constant (
    
    
    
    ).[3]
Determination of Second-Order Rate Constant ( )

Perform the kinetic run at 5 different amine concentrations (e.g., 0.05, 0.10, 0.15, 0.20, 0.25 M).[1] Plot


 vs. 

.[3]


  • Slope (

    
    ):  The second-order rate constant for aminolysis (
    
    
    
    ).
  • Intercept (

    
    ):  Background hydrolysis rate (usually negligible at high amine conc.).
    
  • Linearity Check: A linear plot confirms 1,2-addition is dominant and first-order in amine.[1] A curvature (concave up) may indicate catalysis by a second amine molecule (general base catalysis).

Troubleshooting & Controls

IssueProbable CauseSolution
Non-linear First Order Plot Substrate precipitation or Mixed MechanismReduce [PNPC] to

M. Add 10-20% MeCN or DMSO as co-solvent.
High Background Rate (

)
Buffer catalysis or HydrolysisCheck buffer pH. PNPC hydrolyzes faster at pH > 10. Work at pH 8–9 if possible.
Spectral Shift Michael Addition (1,4)If

shifts from 400 nm over time, the Michael adduct might be forming. Confirm product by NMR.
Induction Period AutocatalysisEnsure rapid mixing. Check for impurities in the amine source.

References

  • Castro, E. A., et al. (2003).[1] Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol. Journal of Organic Chemistry .

  • Um, I. H., et al. (2008).[1][4] Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center. Organic & Biomolecular Chemistry .

  • Organic Syntheses . General procedures for p-nitrophenyl ester synthesis. Organic Syntheses Coll.[5] Vol.

  • Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting p-Nitrophenyl Crotonate (pNPC) Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise, irreproducible kinetics, and rapid degradation when using p-nitrophenyl crotonate (pNPC) and related p-nitrophenyl esters.

While pNPC is an excellent chromogenic substrate for esterases, lipases, and thiolases, its ester bond is highly susceptible to non-enzymatic cleavage. This guide is designed to help you understand the chemical causality behind spontaneous hydrolysis, troubleshoot your assay conditions, and implement self-validating protocols to ensure absolute data integrity.

Quantitative Overview: Factors Affecting pNPC Stability

To design a robust assay, you must first understand how your buffer environment impacts the half-life of the pNPC substrate. The table below summarizes the causality and impact of common assay variables.

Assay VariableHigh-Risk ConditionCausality (Mechanism of Hydrolysis)Recommended Best Practice
Buffer Type Tris, Imidazole, HEPESNucleophilic Attack: Primary amines or nucleophilic nitrogens directly attack the ester carbonyl, cleaving the crotonate moiety.Use non-nucleophilic buffers (e.g., Sodium Phosphate, MOPS, PIPES).
pH Level pH > 7.5 (Alkaline)Base-Catalyzed Hydrolysis: High concentrations of hydroxide (OH⁻) ions rapidly drive ester bond saponification.Maintain pH ≤ 7.0 if the enzyme tolerates it; use isosbestic measurements.
Temperature > 37°CKinetic Acceleration: Higher thermal energy increases the frequency of successful nucleophilic collisions.Perform assays at 25°C or 30°C. Keep reagents on ice prior to mixing.
Stock Solvent Standard DMSO / EtOHPre-assay Degradation: Trace water in hygroscopic solvents causes the stock to slowly hydrolyze in the tube.Reconstitute strictly in anhydrous DMSO (≤ 0.005% H₂O). Store at -80°C.

Troubleshooting FAQs

Q1: Why does my pNPC substrate turn yellow immediately upon dilution in the assay buffer, even before I add the enzyme?

A: This is the hallmark of nucleophile-driven spontaneous hydrolysis. The yellow color is the released p-nitrophenolate ion. If you are using Tris buffer, the primary amine of Tris is acting as a nucleophile, attacking the pNPC ester bond (1[1]).

Furthermore, if your target enzyme was purified using Ni-NTA affinity chromatography, residual imidazole in your protein eluate will act as a potent catalyst for p-nitrophenyl ester hydrolysis (2[2]).

  • The Fix: Switch to a non-nucleophilic buffer like 50 mM Sodium Phosphate. You must rigorously desalt or dialyze your purified enzyme to remove all traces of imidazole before running the assay.

Q2: My enzyme's optimal pH is 6.5. At this pH, p-nitrophenol is protonated and colorless. How can I accurately measure kinetics without raising the pH?

A: The pKa of p-nitrophenol is approximately 7.15. At pH 6.5, measuring absorbance at the traditional 405-410 nm peak will severely underestimate your enzyme's activity because you are only detecting the small fraction of ionized p-nitrophenolate.

  • The Fix: Shift your detection wavelength to the isosbestic point of 347 nm (3[3]). At 347 nm, the protonated and deprotonated forms of p-nitrophenol share identical molar absorptivities. This allows you to accurately quantify total product formation in real-time, completely independent of the buffer's pH.

Q3: How should I prepare and store my pNPC stock solutions to ensure long-term stability?

A: p-Nitrophenyl esters are highly sensitive to moisture. Repeatedly opening a stock vial of pNPC dissolved in standard DMSO allows atmospheric moisture to enter. The DMSO absorbs this water, leading to slow, silent hydrolysis of your stock.

  • The Fix: Reconstitute pNPC in anhydrous DMSO. Immediately aliquot the solution into single-use volumes (e.g., 20 µL per tube) and store them at -80°C in a sealed container with desiccant. Never subject a working stock to freeze-thaw cycles.

Logical Workflows & Decision Matrices

Workflow A p-Nitrophenyl Crotonate (Substrate) B Target Esterase (Enzymatic Cleavage) A->B Desired Pathway E Spontaneous Hydrolysis (Background Noise) A->E Undesired Pathway F p-Nitrophenol + Crotonic Acid (Product) B->F C Nucleophilic Buffer (Tris, Imidazole) C->E Accelerates D Alkaline pH (OH- Attack) D->E Accelerates E->F

Caption: Logical relationship between buffer components and pNPC hydrolysis pathways.

Decision Start Determine Assay pH Requirement Acidic pH < 7.0 (Acidic to Neutral) Start->Acidic Alkaline pH > 7.0 (Alkaline) Start->Alkaline Iso Continuous Assay Read at Isosbestic Point (347 nm) Acidic->Iso Real-time Kinetics End Endpoint Assay Quench with NaOH, Read at 410 nm Acidic->End High Sensitivity Cont Continuous Assay Read at 400-410 nm (Subtract Blank) Alkaline->Cont Requires Strict Blanking

Caption: Decision tree for selecting a pNPC assay methodology based on pH and kinetic needs.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, your assay must be a self-validating system. This means isolating the variables of spontaneous hydrolysis and background protein absorbance from true enzymatic turnover.

Protocol A: Continuous Isosbestic Assay (pH-Independent)

This protocol is ideal for enzymes that require a pH below 7.5. By reading at 347 nm, we bypass the pH-dependency of the p-nitrophenol chromophore (3[3]).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Sodium Phosphate buffer at your enzyme's optimal pH (e.g., pH 6.5). Ensure it is filtered and degassed.

  • Substrate Preparation: Thaw a single-use aliquot of 10 mM pNPC (in anhydrous DMSO) immediately before use. Keep on ice.

  • Self-Validation Setup: In a UV-compatible 96-well microplate (e.g., quartz or UV-transparent plastic), set up the following three wells:

    • Well 1 (Test Reaction): 190 µL Buffer + 5 µL Enzyme.

    • Well 2 (Substrate Blank): 195 µL Buffer. (Validates the rate of spontaneous hydrolysis).

    • Well 3 (Enzyme Blank): 190 µL Buffer + 5 µL Enzyme + 5 µL DMSO. (Validates background protein absorbance).

  • Initiation: Rapidly add 5 µL of the 10 mM pNPC stock to Well 1 and Well 2 using a multichannel pipette. Mix thoroughly.

  • Measurement: Immediately place the plate in a spectrophotometer and read the absorbance continuously at 347 nm for 10 minutes at 25°C.

  • Data Processing: Calculate the true enzymatic rate using the formula: True Rate (ΔAbs/min) = (ΔAbs_Well1/min) - (ΔAbs_Well2/min) - (ΔAbs_Well3/min)

Protocol B: Endpoint Assay with Alkaline Quench (High Sensitivity)

If you do not have a UV-compatible plate for 347 nm readings, you can run the reaction at a lower pH and force the product into its highly absorbing state at the end of the assay.

Step-by-Step Methodology:

  • Reaction Setup: Mix 90 µL of non-nucleophilic buffer (pH 6.0 - 7.0) with 5 µL of enzyme in a standard clear 96-well plate.

  • Initiation: Add 5 µL of 10 mM pNPC to start the reaction. Incubate at 25°C for exactly 15 minutes.

  • Quenching & Color Development: Add 100 µL of 0.5 M NaOH (or 1 M Tris-HCl, pH 9.0) to the well.

    • Causality: The extreme shift to alkaline pH instantly denatures the enzyme (stopping the reaction) and fully deprotonates all released p-nitrophenol into p-nitrophenolate.

  • Measurement: Read the absorbance at 410 nm . Subtract the absorbance of a substrate-only blank (quenched in the exact same manner) to determine true activity.

References

  • Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. NIH / PMC. 1

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. NIH / PubMed. 2

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. 3

Sources

troubleshooting low reaction rates with 2-Butenoic acid 4-nitrophenyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reaction Rates

Executive Summary & Reagent Profile

Reagent: 2-Butenoic acid 4-nitrophenyl ester (also known as 4-Nitrophenyl crotonate). Application: Synthesis of crotonamides via aminolysis; substrate for esterase activity assays. Core Issue: Users frequently report sluggish reaction rates compared to saturated analogs (e.g., 4-nitrophenyl butyrate).

Technical Verdict: The reduced reactivity is an intrinsic property derived from


-unsaturation .[1] The alkene double bond conjugates with the carbonyl group, stabilizing the ground state and reducing the electrophilicity of the carbonyl carbon. Successful coupling requires overcoming this "conjugation penalty" through specific solvent effects, concentration adjustments, or nucleophilic catalysis.

Diagnostic Workflow

Before altering experimental parameters, execute this logic flow to isolate the root cause of the low reaction rate.

DiagnosticFlow Start START: Low Reaction Rate CheckColor Check Solution Color (Is it bright yellow?) Start->CheckColor CheckWater Hydrolysis Detected (Reagent Degraded) CheckColor->CheckWater Yes (Free 4-NP) CheckNuc Check Nucleophile (Amine pKa & Sterics) CheckColor->CheckNuc No / Pale Yellow CheckSolvent Check Solvent System (Protic vs. Aprotic) CheckNuc->CheckSolvent Nucleophile OK CheckCat Catalyst Present? (DMAP/HOBt) CheckSolvent->CheckCat Aprotic (DMF/DMSO) Optimize Concentration\n(Increase to >0.1 M) Optimize Concentration (Increase to >0.1 M) CheckCat->Optimize Concentration\n(Increase to >0.1 M) Yes Add Nucleophilic Catalyst\n(DMAP) Add Nucleophilic Catalyst (DMAP) CheckCat->Add Nucleophilic Catalyst\n(DMAP) No

Figure 1: Diagnostic decision tree for isolating kinetic bottlenecks.

Technical Deep Dive: The "Conjugation Penalty"

To troubleshoot effectively, one must understand the electronic environment of the carbonyl carbon.

The Mechanism of Deactivation

Unlike saturated active esters, 2-butenoic acid 4-nitrophenyl ester possesses a double bond adjacent to the carbonyl.

  • Resonance Stabilization: The

    
    -electrons of the C=C bond delocalize into the C=O bond. This "pushes" electron density toward the carbonyl carbon, making it less positive  (less electrophilic).
    
  • Ground State Stabilization: The conjugated system is lower in energy than a non-conjugated ester. The activation energy (

    
    ) required to reach the tetrahedral intermediate is therefore higher.
    

Comparison of Relative Reactivity:

Substrate TypeStructureRelative RateElectronic Status
Saturated 4-Nitrophenyl butyrateHigh (Baseline)Isolated Carbonyl (Highly Electrophilic)
Unsaturated 4-Nitrophenyl crotonate Low Conjugated (Stabilized/Deactivated)

Troubleshooting Protocols

Issue A: Reagent Integrity (The "Yellow Flag")

Symptom: The reaction mixture turns bright yellow immediately upon dissolution, or the starting material bottle is yellow. Cause: Hydrolysis has occurred, releasing 4-nitrophenol (


). The yellow color comes from the 4-nitrophenolate anion.
Protocol: 
  • Visual Check: Dissolve a small amount in neutral DCM. It should be colorless to pale yellow. Bright yellow indicates free nitrophenol.

  • UV-Vis Validation:

    • Dilute sample to 50 µM in buffer (pH 7.5).

    • Measure Absorbance at 400–405 nm .

    • High absorbance confirms hydrolysis. Discard reagent.

Issue B: Solvent Effects

Symptom: Reaction is stalled in Methanol, Ethanol, or Water. Cause:

  • Protic Solvents: Hydrogen bonding solvates the nucleophile (amine), forming a "cage" that reduces its energy and reactivity.

  • Hydrolysis Competition: In aqueous/alcoholic media, hydroxide or alkoxide ions compete with your amine. Solution:

  • Switch to Polar Aprotic Solvents : DMF (Dimethylformamide), DMSO, or Acetonitrile. These solvate cations well but leave the nucleophile (amine) "naked" and more reactive.

  • Reference: Castro et al. demonstrated that aminolysis rates of 4-nitrophenyl esters are significantly faster in aprotic media due to transition state stabilization and lack of ground-state nucleophile solvation [1].

Issue C: Nucleophile Stalling

Symptom: Reaction works with benzylamine but fails with aniline or secondary amines. Cause:

  • Basicity: If the amine

    
     is < 9, the rate drops logarithmically.
    
  • Sterics: The crotonyl chain is rigid. Bulky amines struggle to approach the carbonyl carbon (Stepwise mechanism:

    
     is rate-limiting).
    Protocol: 
    
  • Concentration: Aminolysis follows second-order kinetics (

    
    ). Increase reactant concentration to 0.2–0.5 M .
    
  • Base Additive: Ensure the amine is not protonated. Add 1.2 eq. of DIPEA or TEA .

Issue D: Catalysis (The "Nuclear Option")

If the reaction is still too slow due to the conjugation penalty, you must lower the activation energy. Protocol:

  • Add DMAP (4-Dimethylaminopyridine): Use 0.1–0.2 equivalents.

    • Mechanism:[2][3][4][5][6][7][8] DMAP attacks the ester first, releasing 4-nitrophenol and forming a highly reactive N-acylpyridinium intermediate. The amine then attacks this intermediate rapidly.

    • Warning: DMAP can sometimes promote side reactions; monitor by TLC.

Mechanistic & Competitive Pathways

Understanding the competition between the desired path (Aminolysis) and side paths (Hydrolysis/Michael Addition) is critical.

ReactionPathways Substrate 4-Nitrophenyl Crotonate (Conjugated Ester) Path1 Path A: Carbonyl Attack (Desired Amide) Substrate->Path1 Kinetic Control (Aprotic Solvent) Path2 Path B: Hydrolysis (Degradation) Substrate->Path2 Water/OH- Path3 Path C: Michael Addition (Side Product) Substrate->Path3 Soft Nuc / High Temp Nuc Nucleophile (R-NH2) Nuc->Path1

Figure 2: Competitive reaction landscapes. Path A is desired; Path B and C are parasitic.

Note on Michael Addition (Path C): While amines are generally "hard" nucleophiles and prefer the carbonyl (1,2-addition), the


-carbon is also electrophilic. If you observe a product with the wrong mass (Mass + Amine), you may have formed the saturated 

-amino ester.
  • Prevention: Avoid high temperatures (>60°C) and prolonged reaction times.

Frequently Asked Questions (FAQs)

Q: Can I use water/buffer as the solvent? A: Only for enzymatic assays. For synthesis, no . Water promotes hydrolysis and the resulting 4-nitrophenol is difficult to remove from the product. Use anhydrous DCM or DMF.

Q: My reaction turned yellow, but no product formed. Why? A: You likely have "non-productive hydrolysis." Traces of water in your solvent hydrolyzed the ester before the amine could react. Dry your solvents over molecular sieves.

Q: Why is 4-nitrophenyl crotonate slower than 4-nitrophenyl acetate? A: Sterics and Electronics. The crotonate has a methyl group (steric bulk) and a double bond (electronic deactivation). The acetate has neither. You must heat the crotonate reaction (40–50°C) or use a catalyst.

Q: How do I remove the 4-nitrophenol byproduct? A: 4-Nitrophenol is acidic (


 7.15).
  • Dilute reaction with organic solvent (EtOAc).

  • Wash with saturated NaHCO₃ or 1M NaOH (if product is stable to base).

  • The yellow 4-nitrophenolate will partition into the aqueous layer. Wash until the aqueous layer is colorless.

References

  • Castro, E. A., et al. (2002). Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl carbonate. Journal of Organic Chemistry .

  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of the Aminolysis of Phenyl Acetates. Journal of the American Chemical Society. (Foundational text on active ester aminolysis mechanisms).
  • Mayr, H., et al. (2021). Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones. ResearchGate .

  • RSC Medicinal Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination.

Sources

purification techniques for 2-Butenoic acid 4-nitrophenyl ester post-synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical support resource for the purification of 2-Butenoic acid 4-nitrophenyl ester (also known as 4-Nitrophenyl Crotonate ). It is designed for researchers requiring high-purity active esters for enzymatic assays (e.g., lipase/esterase activity) or peptide synthesis.

Technical Support Center: 4-Nitrophenyl Crotonate Purification

Molecule Profile & Stability Overview
  • Target Compound: 2-Butenoic acid 4-nitrophenyl ester

  • Structure:

    
    
    
  • Physical State: Typically a crystalline solid (white to pale yellow).

  • Critical Sensitivity: Hydrolysis. The

    
    -nitrophenyl group is an excellent leaving group (
    
    
    
    of leaving group
    
    
    ). Consequently, this ester is highly susceptible to hydrolysis under basic conditions (pH > 7.5) or elevated temperatures in aqueous media, releasing bright yellow
    
    
    -nitrophenolate.

Purification Decision Matrix (Workflow)

Before proceeding, select your purification path based on the synthesis method used.

PurificationWorkflow Start Crude Reaction Mixture MethodCheck Synthesis Method? Start->MethodCheck DCC_Route DCC/DMAP Coupling MethodCheck->DCC_Route Carboxylic Acid + DCC Chloride_Route Acid Chloride Method MethodCheck->Chloride_Route Crotonyl Chloride DCU_Removal Filtration of DCU (Chill to -20°C first) DCC_Route->DCU_Removal Workup Liquid-Liquid Extraction (DCM or EtOAc) Chloride_Route->Workup DCU_Removal->Workup Wash_Acid Acid Wash (0.5M HCl) Removes DMAP/Amines Workup->Wash_Acid Wash_Base CRITICAL: Cold Bicarbonate Wash (Rapid, <5°C) to remove p-Nitrophenol Wash_Acid->Wash_Base Drying Dry (MgSO4) & Concentrate Wash_Base->Drying Purification_Choice Purity Check (TLC) Drying->Purification_Choice Recryst Recrystallization (EtOH/Water or MeOH) Purification_Choice->Recryst Crystalline Solid Column Flash Chromatography (Hex/EtOAc) Purification_Choice->Column Oily/Complex Mix Final Pure 4-Nitrophenyl Crotonate (Store at -20°C, Desiccated) Recryst->Final Column->Final

Figure 1: Purification logic flow.[1][2][3][4] Note the specific handling of DCC by-products and the critical warning regarding the base wash step.

Troubleshooting Guide & FAQs

Category A: Visual & Purity Issues

Q1: My final product is bright yellow. Is this normal?

  • Diagnosis: No. While the ester may be pale yellow, a bright or canary yellow color indicates the presence of free

    
    -nitrophenolate  (the hydrolyzed by-product).
    
  • Root Cause:

    • Hydrolysis: You likely washed the organic phase with a base (e.g., 1M NaOH or saturated

      
      ) for too long or at room temperature.
      
    • Incomplete Reaction: Unreacted

      
      -nitrophenol typically co-crystallizes with the product.
      
  • Corrective Action:

    • Dissolve the solid in Dichloromethane (DCM).

    • Wash quickly with ice-cold 5%

      
       or 0.1M carbonate buffer (pH ~9). The aqueous layer will turn yellow (removing the impurity).
      
    • Immediately separate and wash with cold brine, then dry over

      
      .
      
    • Self-Validating Check: The organic layer should become paler as the yellow impurity transfers to the aqueous phase.

Q2: I used DCC, and I see a white precipitate appearing in my NMR tube or during storage.

  • Diagnosis: Dicyclohexylurea (DCU) Contamination. DCU is the by-product of DCC coupling. It is notoriously difficult to remove completely as it is slightly soluble in organic solvents.

  • Troubleshooting Protocol:

    • Cold Filtration: Dissolve the product in a minimal amount of cold acetone or ethyl acetate and store at -20°C overnight. DCU will precipitate; filter it off through a Celite pad.[5]

    • Solvent Switch: If recrystallizing, avoid solvents where DCU is soluble. DCU is very insoluble in cold water/ethanol mixtures.

Category B: Recrystallization & Yield[6]

Q3: What is the best solvent system for recrystallization?

  • Recommendation: Ethanol/Water (9:1 to 7:3) or Methanol/Water .

  • Protocol:

    • Dissolve the crude solid in the minimum amount of boiling ethanol.

    • Add hot water dropwise until a faint turbidity (cloudiness) persists.

    • Add one drop of ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Why this works:

    
    -Nitrophenyl esters are generally hydrophobic, while free 
    
    
    
    -nitrophenol and salts are more soluble in the aqueous mother liquor.

Q4: My yield is significantly lower than expected (<40%). Where did I lose the product?

  • Analysis:

    • Check the Aqueous Wash: Did the aqueous wash turn bright yellow? If so, you hydrolyzed your product during the workup.

    • Check the Mother Liquor: If you recrystallized, check the filtrate by TLC. If the product is very soluble in ethanol, you may have lost it there.

  • Prevention: Use Crotonyl Chloride instead of DCC if possible. The acid chloride method requires less vigorous activation and generates easier-to-remove by-products (HCl, removable by weak base or

    
     purge), often resulting in higher isolated yields.
    
Category C: Storage & Stability

Q5: How should I store the purified ester?

  • Standard: Store at -20°C in a desiccator.

  • Reasoning: Moisture is the enemy. Even atmospheric moisture can slowly hydrolyze the ester over weeks, liberating autocatalytic acidic species (

    
    -nitrophenol and crotonic acid).
    
  • Validation: Check the

    
     NMR before use. Look for the appearance of two doublets (approx 6.9 and 8.1 ppm) characteristic of free 
    
    
    
    -nitrophenol.

Quantitative Data: Solvent Compatibility Table

SolventSolubility (Product)Suitability for PurificationNotes
Ethanol/Water High (Hot) / Low (Cold)Excellent Primary choice for recrystallization.
Ethyl Acetate HighGood Good for extraction; too soluble for crystallization alone.
Hexanes LowPoor Use as an anti-solvent in chromatography.
Dichloromethane HighGood Best for initial extraction/workup.
Water (pH > 8) Insoluble (Hydrolyzes)DANGER Causes rapid degradation to

-nitrophenol.

References

  • Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Knapp, S., et al. (2020). Synthesis of 4-Nitrophenyl Carbonates and Carbamates. Organic Syntheses, 97, 96-124.

  • BenchChem Technical Data. (2025). Recrystallization Strategies for Nitroaromatic Esters.

  • Kirby, A. J., & Varvoglis, A. G. (1967). The Reactivity of Phosphate Esters. Hydrolysis of p-Nitrophenyl Esters. Journal of the American Chemical Society. (Mechanistic insight into p-nitrophenyl ester hydrolysis).

Sources

resolving precipitation issues with hydrophobic ester substrates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Crash-Out" Phenomenon

Welcome to the technical support hub. If you are here, you are likely facing a common but frustrating paradox in drug discovery: Ester substrates are often designed to be lipophilic (to cross membranes), but the enzymes that hydrolyze them evolve to work in aqueous environments.

When you introduce a hydrophobic ester stock (dissolved in DMSO) into an aqueous buffer, the sudden polarity shift often forces the substrate out of solution. This manifests as visible cloudiness (precipitation) or, more dangerously, as "invisible" aggregation —where the substrate forms sub-micron colloids that enzymes cannot access, leading to false negatives or erratic kinetics.

This guide moves beyond basic "mix and pray" techniques. We will apply thermodynamic principles to stabilize your assay.

Part 1: The "Panic" Phase – Visible Precipitation

Q: I added my substrate stock to the buffer, and it turned cloudy immediately. Can I just filter it?

A: Absolutely not. Filtering removes the substrate, leaving you with a solvent blank. The cloudiness is your compound.

The Mechanism: This is the "Oiling Out" effect. When a high-concentration organic stock (e.g., 10 mM in 100% DMSO) hits a buffer (0% DMSO), the local concentration at the injection tip exceeds the solubility limit before mixing can occur.

The Solution: The "Solvent-Shift" Intermediate Dilution Do not jump from 100% organic to 1% organic in one step. Use an intermediate "transition" step.

Protocol: Intermediate Dilution Strategy

  • Prepare Stock: 10 mM Substrate in 100% DMSO.

  • Prepare Intermediate: Dilute Stock 1:10 into a 50/50 mixture of DMSO/Buffer (or DMSO/Acetonitrile if compatible).

    • Result: 1 mM Substrate in 50% Organic solvent. (Usually stable).

  • Final Assay Step: Dilute the Intermediate 1:100 into your Assay Buffer.

    • Final Concentration: 10 µM Substrate.

    • Final Solvent: 0.5% Organic.

Why this works: The intermediate step prevents the local "shock" supersaturation that nucleates crystals.

Part 2: The "Hidden" Phase – Kinetic Irregularities

Q: My solution looks clear, but the reaction rate drops off non-linearly, or I get inconsistent IC50 values. What is happening?

A: You are likely operating above the Critical Aggregation Concentration (CAC).

Just because a solution looks clear to the naked eye does not mean it is monomeric. Hydrophobic esters often form micelles or colloidal aggregates at concentrations as low as 1-5 µM. Enzymes (esterases/lipases) often cannot access the ester bond buried inside these aggregates.

Diagnostic Check: Run a Linearity of Dilution test.

  • Prepare substrate at 100 µM, 50 µM, 25 µM, 12.5 µM.

  • Measure the initial velocity (

    
    ) for each.
    
  • Plot

    
     vs. [Substrate].
    
  • Pass: Linear relationship.

  • Fail: The curve flattens or drops unexpectedly at higher concentrations (indicating aggregation).

The Solution: Surfactants & Carriers If you are below the visible solubility limit but above the kinetic limit, you need a solubilizing agent.

AdditiveRecommended Conc.MechanismPros/Cons
Pluronic F-127 0.01% - 0.1%Non-ionic surfactant; forms loose networks.Best Choice. Low enzyme inhibition. High solubilizing power.
Tween-20 0.01% - 0.05%Traditional surfactant.Caution: Many esterases hydrolyze Tween, generating high background.
BSA 0.1 mg/mLProtein carrier (binds hydrophobic molecules).Good for promiscuous inhibitors ("sticky" compounds). Can bind substrate too tightly.

Part 3: Advanced Formulation – Cyclodextrins

Q: I need high concentrations (>50 µM) for a determination, but nothing keeps it in solution. What now?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
[1]

Cyclodextrins are toroidal molecules with a hydrophilic exterior and a hydrophobic interior.[1] They encapsulate the hydrophobic ester, keeping it soluble in water.[2]

Crucial Insight: Unlike surfactants, cyclodextrins generally do not inhibit esterases. In fact, they often act as a "substrate reservoir," releasing the monomeric ester to the enzyme as the equilibrium shifts.

Protocol: CD-Assisted Solubilization

  • Prepare a 20% (w/v) HP-

    
    -CD stock solution  in water.
    
  • Use this CD solution to prepare your assay buffer (e.g., dilute to final 0.5% - 2% CD in buffer).

  • Add your ester substrate to this CD-enriched buffer.

  • Note: You may need to vortex for 15-30 minutes to facilitate inclusion complex formation.

Part 4: Spontaneous Hydrolysis (Background Noise)

Q: I see high signal even in my "No Enzyme" control wells.

A: Your buffer pH is likely too high.

Esters are chemically labile. In alkaline conditions (pH > 7.5), hydroxide ions (


) attack the carbonyl carbon, causing spontaneous hydrolysis (saponification).

Troubleshooting Steps:

  • Check pH: If possible, lower pH to 7.0 or 6.5. Most esterases retain activity here, but chemical hydrolysis drops significantly (logarithmic scale).

  • Temperature: If running at 37°C, try 25°C. Chemical hydrolysis is highly temperature-dependent.

  • Buffer Choice: Avoid nucleophilic buffers like Tris if you are working with highly reactive activated esters. Use Phosphate or HEPES.

Visualizing the Problem & Solution

Diagram 1: The Solubilization Mechanism

This diagram illustrates the difference between "crashing out," micelle formation (which hides the substrate), and Cyclodextrin encapsulation (which keeps it available).

solubilization_mechanisms cluster_0 Aqueous Buffer Environment Free_Ester Hydrophobic Ester (Monomer) Precipitate Visible Precipitate (Crystal/Amorphous) Free_Ester->Precipitate High Conc. No Additives Aggregate Colloidal Aggregate (Sub-visible) Free_Ester->Aggregate Medium Conc. Enzyme Esterase Enzyme Free_Ester->Enzyme Binding Complex Inclusion Complex (Soluble) Free_Ester->Complex Encapsulation (+ Cyclodextrin) Aggregate->Enzyme Steric Block (No Reaction) Product Hydrolyzed Product (Signal) Enzyme->Product Catalysis Cyclodextrin HP-beta-CD (Carrier) Complex->Free_Ester Equilibrium Release

Caption: Figure 1. Fate of hydrophobic esters in aqueous buffer. Aggregates block enzymatic access, while Cyclodextrins create a soluble reservoir that releases monomeric substrate for catalysis.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify the correct intervention for your specific issue.

troubleshooting_tree Start Issue Detected Q1 Is the solution cloudy? Start->Q1 Q2 Is the kinetic rate non-linear? Q1->Q2 No Yes_Cloudy Precipitation Detected Q1->Yes_Cloudy Yes Q3 Is background signal high (No Enzyme)? Q2->Q3 No Yes_Kinetic Aggregation/Micelles Q2->Yes_Kinetic Yes Yes_Bkg Spontaneous Hydrolysis Q3->Yes_Bkg Yes No_Issue System Stable Q3->No_Issue No Sol1 Action: Use Intermediate Dilution (50% DMSO step) Yes_Cloudy->Sol1 Sol2 Action: Add HP-beta-CD (0.5 - 2%) Yes_Cloudy->Sol2 Sol3 Action: Add Pluronic F-127 (0.01%) Yes_Kinetic->Sol3 Sol4 Action: Check Linearity of Dilution Yes_Kinetic->Sol4 Sol5 Action: Lower pH (e.g., 7.5 -> 6.5) Yes_Bkg->Sol5 Sol6 Action: Reduce Temp (37C -> 25C) Yes_Bkg->Sol6

Caption: Figure 2. Decision matrix for diagnosing solubility and stability issues in esterase assays.

References

  • Assay Guidance Manual (NCBI).Solubility of Hydrophobic Compounds in Aqueous Solution.

    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • Popovic, et al. (2022).Host-Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein.

    • Source: Molecular Pharmaceutics.[2][3]

    • URL: [Link]

  • Stepankova, et al. (2013).

    • Source: ACS C
    • URL: [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility).

    • Source: ScienceDirect / Elsevier.
    • URL: [Link]

Sources

Technical Support Center: Kinetic Analysis of p-Nitrophenyl Crotonate (PNPC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Kinetics Support Hub. Subject: Temperature Dependence of p-Nitrophenyl Crotonate Hydrolysis Ticket ID: KIN-PNPC-T505 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are investigating the hydrolysis of p-nitrophenyl crotonate (PNPC). This reaction, whether spontaneous (alkaline) or enzymatic (e.g., by hydrolytic enzymes like chymotrypsin or lipases), releases p-nitrophenol (PNP) .

The accumulation of the p-nitrophenolate anion is monitored spectrophotometrically at 400–410 nm . However, temperature studies introduce non-linear variables: buffer pH drift, substrate solubility changes, and the temperature-dependence of the product's extinction coefficient.

This guide replaces standard "textbook" advice with field-proven troubleshooting protocols to ensure your Arrhenius plots reflect reaction kinetics, not artifacts.

Module 1: Validated Experimental Protocol

The Reaction System

The hydrolysis of PNPC proceeds as follows:



At pH > 7.5, PNP exists primarily as the yellow p-nitrophenolate anion , which absorbs strongly at 405 nm.

Critical Reagent Preparation
  • Substrate Stock: Dissolve PNPC in acetonitrile or isopropanol (avoid DMSO if possible, as it can affect enzyme stability at high T). Final organic solvent concentration in the assay should be < 5% (v/v).

  • Buffer Selection (Crucial):

    • Avoid TRIS for temperature studies if possible. Tris has a high temperature coefficient (

      
       pH units/°C). A 50 mM Tris buffer at pH 8.0 (25°C) will drop to ~pH 7.4 at 45°C, artificially lowering the observed rate.
      
    • Recommended: Phosphate or HEPES buffers exhibit lower thermal drift.

Workflow Diagram

ExperimentalWorkflow Start Start: Reagent Prep Blank Blanking Step (Buffer + Solvent only) Start->Blank Equil Thermal Equilibration (Cuvette + Buffer, 5-10 min) Blank->Equil AddSub Initiation Add PNPC Stock Equil->AddSub Inject & Mix Rapidly Measure Kinetic Readout (Abs @ 405nm, 30-60s) AddSub->Measure Calc Calculate Initial Rate (dA/dt) Measure->Calc

Figure 1: Standardized workflow for measuring PNPC hydrolysis rates. Note the critical thermal equilibration step before substrate addition.

Module 2: Troubleshooting Data Irregularities

The "Curved" Arrhenius Plot

Issue: Your plot of


 vs. 

is non-linear. Diagnosis:
  • Concave Down (Rate drops at high T): Usually indicates enzyme denaturation or substrate precipitation.

  • Concave Up (Rate jumps at high T): Often a change in the rate-limiting step or a phase transition (if using lipid-based systems).

  • Artifactual Curvature: Caused by failing to correct for the

    
     of PNP at different temperatures.
    
The Extinction Coefficient ( ) Trap

The molar extinction coefficient of p-nitrophenol is not constant . It varies with:

  • pH: Only the ionized form absorbs at 405 nm.

  • Temperature: The

    
     of PNP changes with temperature.
    
    • Implication: If you use

      
       for all temperatures, your calculated rates at high T will be incorrect because the fraction of ionized PNP changes.
      

Solution: Construct a Standard Curve at Every Temperature . Do not assume


 is constant. Run a calibration curve of pure PNP at 20°C, 30°C, 40°C, etc., in your specific buffer.
Troubleshooting Logic Tree

TroubleshootingTree Issue Problem: Non-Linear Arrhenius Plot CheckBlank Is Background Rate Subtracted? Issue->CheckBlank CheckBuffer Is Buffer pH Stable with T? CheckBlank->CheckBuffer Yes FixBlank Action: Measure spontaneous hydrolysis without enzyme and subtract. CheckBlank->FixBlank No CheckEpsilon Was Epsilon determined at each T? CheckBuffer->CheckEpsilon Yes (Phosphate/HEPES) FixBuffer Action: Switch buffer or adjust pH at each T. CheckBuffer->FixBuffer No (Tris/Amine) AnalyzeMech Conclusion: Real Kinetic Change (Change in RDS or Denaturation) CheckEpsilon->AnalyzeMech Yes FixEpsilon Action: Run PNP standard curves at 25, 30, 37, 45°C. CheckEpsilon->FixEpsilon No

Figure 2: Decision matrix for diagnosing non-linear temperature dependence data.

Module 3: Advanced Kinetic Analysis

Calculating Thermodynamic Parameters

Once you have validated


 (corrected for background hydrolysis and 

), use the Eyring equation to derive activation parameters.

Data Table Structure for Analysis:

Temp (°C)Temp (K)

(

)
Abs/min (Raw)

(at T)

(

)

25298.150.003350.15018,200

-14.59
35308.150.003240.28018,050

-13.99
45318.150.003140.51017,800

-13.41

Equations:

  • Arrhenius:

    
    
    
    • Plot

      
       vs 
      
      
      
      .[1] Slope =
      
      
      .[1]
  • Eyring:

    
    
    
    • Plot

      
       vs 
      
      
      
      .[1]
    • Slope =

      
      [1]
      
    • Intercept =

      
      
      

FAQ: Common User Queries

Q1: My "zero enzyme" control shows significant activity at 45°C. Is my buffer contaminated? A: Not necessarily. PNPC is an ester; it undergoes spontaneous alkaline hydrolysis [1]. This rate increases significantly with temperature and pH. You must run a "No Enzyme" control at every single temperature point and subtract that slope from your enzymatic rate.

Q2: Why does the reaction rate plateau after 2 minutes at high temperatures? A: This is likely substrate depletion or product inhibition . PNPC has limited solubility. If you are working near the solubility limit (


), the concentration drops rapidly. Only use the initial linear portion (first 30-60 seconds) for rate calculations [2].

Q3: Can I use DMSO to dissolve PNPC? A: Yes, but be cautious. While PNPC is soluble in DMSO, high concentrations of DMSO (>10%) can alter the dielectric constant of the medium, affecting


 and potentially destabilizing enzymes at higher temperatures [3]. Acetonitrile is often preferred for kinetic studies.

References

  • Bender, M. L., & Kezdy, F. J. (1964). "Mechanism of Action of Proteolytic Enzymes." Annual Review of Biochemistry. (Establishes the baseline for p-nitrophenyl ester hydrolysis mechanisms).

  • Gutfreund, H., & Sturtevant, J. M. (1956). "The Mechanism of the Reaction of Chymotrypsin with p-Nitrophenyl Acetate." Biochemical Journal. (Foundational text on pre-steady state kinetics of this ester class).

  • BenchChem. (2024). "Molar extinction coefficient of 4-nitrophenol in lipase assays." (Technical guide on

    
     variability). 
    
  • Siddiqui, K. S., et al. (2000). "Arrhenius plot for the determination of activation energy for the hydrolysis." ResearchGate.[2] (Visual examples of Arrhenius plots in hydrolysis).

Sources

Technical Support Center: Stability Profiling of 2-Butenoic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Correcting for Non-Enzymatic Degradation of 2-Butenoic Acid Esters (Crotonates) Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Medicinal Chemists Version: 2.1 (Current)

Executive Summary: The "Crotonate Trap"

2-Butenoic acid esters (crotonates) present a unique challenge in stability profiling because they possess two distinct electrophilic centers, making them susceptible to two competing non-enzymatic degradation pathways.

Unlike simple aliphatic esters which primarily suffer from hydrolysis, crotonates are


-unsaturated carbonyls. They act as Michael Acceptors , reacting with nucleophiles (thiols in albumin or glutathione) even in the absence of enzymatic activity.[1] Failure to correct for this "phantom clearance" leads to a gross overestimation of enzymatic 

(intrinsic clearance) and the rejection of potentially viable drug candidates.

This guide provides the diagnostic workflows, mathematical corrections, and experimental protocols required to decouple chemical instability from true metabolic turnover.

Module 1: Diagnostic Workflow

Before applying mathematical corrections, you must identify the dominant degradation vector. Use this logic gate to determine if your compound is suffering from hydrolysis, Michael addition, or true enzymatic metabolism.

Visualization: The Stability Triage Tree

StabilityTriage Start Compound Disappears in Plasma Assay BufferTest Test 1: Incubate in Phosphate Buffer (pH 7.4) Start->BufferTest HIPTest Test 2: Incubate in Heat-Inactivated Plasma (HIP) BufferTest->HIPTest Stable in Buffer Hydrolysis Diagnosis: Chemical Hydrolysis BufferTest->Hydrolysis Unstable in Buffer Michael Diagnosis: Michael Addition (Protein Binding/Alkylation) HIPTest->Michael Unstable in HIP Enzymatic Diagnosis: True Enzymatic Metabolism HIPTest->Enzymatic Stable in HIP Mixed Diagnosis: Mixed Mechanism (Hydrolysis + Michael) Hydrolysis->Mixed If also unstable in HIP

Module 2: Mechanisms & Mitigation

The Two-Front War

The 2-butenoic acid ester scaffold is vulnerable at two sites:

MechanismTarget SiteReactantProductMitigation Strategy
Chemical Hydrolysis Carbonyl Carbon (C1)

/

Acid + AlcoholLower pH (6.5), Lower Temp (

C)
Michael Addition

-Carbon (C3)
Thiols (

)
Thioether AdductUse thiol-free media, Limit BSA/HSA
Why This Matters for Data

If a crotonate has a half-life (


) of 30 minutes in plasma, but also has a 

of 30 minutes in heat-inactivated plasma (HIP), the enzymatic clearance is effectively zero . The compound is not being metabolized; it is being chemically sequestered or hydrolyzed.

Module 3: Mathematical Correction Protocol

Core Directive: Never subtract half-lives directly (


). You must subtract the rate constants (

)
.
Step 1: Calculate Observed Rate Constants ( )

Perform the stability assay in three matrices:

  • Active Plasma: Yields

    
    
    
  • Buffer (pH 7.4): Yields

    
    
    
  • Heat-Inactivated Plasma (HIP): Yields

    
    
    

Calculate the slope of the natural log of remaining compound vs. time:



Step 2: Determine the Non-Enzymatic Rate ( )

Select the appropriate control based on your diagnosis from Module 1.

  • Scenario A (Hydrolysis only): Use

    
    
    
  • Scenario B (Michael Addition/Protein Binding): Use

    
     (This is the preferred control for crotonates as it captures both hydrolysis and protein alkylation).
    


Step 3: Calculate Corrected Enzymatic Rate ( )


Critical Check: If


, the enzymatic clearance is negligible or not calculable.
Step 4: Calculate Corrected Half-Life & Clearance




(Where 

is incubation volume in

and

is protein amount in mg)

Module 4: The "Triple-Matrix" Experimental Protocol

Objective: To generate the data required for the mathematical correction above.

Reagents
  • Test Compound: 2-Butenoic acid ester derivative (10 mM DMSO stock).

  • Matrix A: Active Plasma (e.g., Human, Rat).

  • Matrix B: Heat-Inactivated Plasma (Heat at 56°C for 30 min, then spin down precipitate).

  • Matrix C: PBS Buffer (pH 7.4).

  • Internal Standard (IS): Stable analog (e.g., Warfarin, Tolbutamide).

Workflow
  • Preparation: Pre-warm all matrices to 37°C.

  • Spiking: Spike test compound into each matrix (Final conc: 1

    
    ; Final DMSO: <0.1%).
    
  • Sampling:

    • Aliquot 50

      
       at 
      
      
      
      min.
    • Crucial Step: Quench immediately with 150

      
       ice-cold Acetonitrile containing IS.
      
    • Note: Do not use acidified acetonitrile if acid-catalyzed hydrolysis is suspected, though base-catalyzed is more common for esters.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Validation Table

Use this table to interpret your raw data before calculation.

ObservationInterpretationAction

Chemical Hydrolysis DominantStructure is chemically unstable. Enzymatic stability cannot be determined.

Michael Addition DominantCompound binds covalently to proteins. Use

for correction.

Enzymatic Metabolism DominantMinimal correction needed. Standard calculation applies.

Frequently Asked Questions (Troubleshooting)

Q1: My compound degrades in HIP but is stable in buffer. Is this hydrolysis? A: No. If it is stable in buffer, it is not hydrolysis. Degradation in HIP (but not buffer) indicates Michael addition to plasma proteins (likely the Cysteine-34 residue of albumin). You must use the HIP rate constant (


) for correction, not the buffer rate.

Q2: Can I use chemical inhibitors like PMSF instead of Heat-Inactivated Plasma? A: PMSF inhibits serine esterases, which effectively stops enzymatic hydrolysis. However, PMSF does not prevent Michael addition. If your compound is a Michael acceptor, it will still disappear in PMSF-treated plasma. Therefore, HIP is a superior control because the heat denaturation alters the protein tertiary structure, often burying the reactive cysteine thiols, reducing (though not always eliminating) Michael addition artifacts.

Q3: The corrected


 is negative. What does this mean? 
A:  This is a "Negative Clearance" artifact. It occurs when the degradation in the control (HIP) is slightly faster than in the active plasma due to experimental variability (pipetting error, temperature fluctuation). In this case, report the enzymatic stability as "High" or 

.

Q4: How do I stabilize these samples for LC-MS analysis? A: Since the degradation is non-enzymatic, it continues in the autosampler!

  • Lower Temperature: Keep autosampler at 4°C.

  • pH Shift: If the mechanism is base-catalyzed hydrolysis, add 0.1% Formic Acid to the quenching solvent to lower pH.

  • Minimize Time: Analyze immediately. Do not queue overnight.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability and hydrolytic instability).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

  • Schwab, D., et al. (2015).

    
    -Unsaturated Carbonyl Compounds to Glutathione and Proteins." Chemical Research in Toxicology, 28(1), 3-12. 
    
  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.

    
     scaling). 
    

Sources

Validation & Comparative

A Comparative Guide to the Enzymatic Hydrolysis of p-Nitrophenyl Crotonate and Acetate: Unraveling the Impact of Acyl Group Structure on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of enzyme kinetics and inhibitor screening, p-nitrophenyl (pNP) esters are invaluable tools for assaying the activity of various hydrolases, particularly serine proteases like α-chymotrypsin. The chromogenic nature of the p-nitrophenolate leaving group allows for a continuous and straightforward spectrophotometric monitoring of the enzymatic reaction. While p-nitrophenyl acetate (pNPA) is a classic substrate for chymotrypsin, a comparative analysis with its unsaturated counterpart, p-nitrophenyl crotonate (pNPC), offers deeper insights into the structure-activity relationships that govern enzyme-substrate interactions. This guide provides a comprehensive comparison of the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for these two substrates, supported by established experimental data and theoretical principles.

Understanding the Fundamentals: Michaelis-Menten Kinetics

The hydrolysis of pNP esters by chymotrypsin follows a two-step "ping-pong" mechanism, which can be described by the Michaelis-Menten model under steady-state conditions.[1][2] This model is characterized by two key parameters:

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is often used as an indicator of the enzyme's affinity for its substrate; a lower Km generally suggests a higher affinity.

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. Vmax is proportional to the enzyme concentration and is a measure of the enzyme's catalytic efficiency.

The overall reaction involves the rapid formation of an acyl-enzyme intermediate with the release of p-nitrophenol, followed by the rate-limiting hydrolysis of the acyl-enzyme intermediate.[1]

Comparative Kinetic Data: p-Nitrophenyl Acetate vs. p-Nitrophenyl Crotonate

Table 1: Representative Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Acetate by α-Chymotrypsin

SubstrateKm (mM)Vmax (relative)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)ConditionsReference
p-Nitrophenyl Acetate~0.1 - 1.01.0~0.01 - 0.1~100 - 1000pH 7.0-8.0, 25°C[3][4]

Note: The exact values of Km and Vmax can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition, and enzyme concentration).

The Impact of the Acyl Group: A Structural Perspective

The primary difference between p-nitrophenyl acetate and p-nitrophenyl crotonate lies in the acyl group: a saturated acetyl group versus an unsaturated crotonyl group. This structural variance is expected to significantly influence the kinetic parameters.

Expected Effects on Km:

The binding of the acyl group to the hydrophobic S1 pocket of chymotrypsin is a critical determinant of substrate affinity.[5]

  • p-Nitrophenyl Acetate: The small and flexible acetyl group can readily fit into the S1 pocket.

  • p-Nitrophenyl Crotonate: The crotonyl group is larger and more rigid due to the carbon-carbon double bond. This increased steric hindrance may lead to a less optimal fit within the active site, potentially resulting in a higher Km value compared to pNPA, indicating a lower binding affinity.

Expected Effects on Vmax and kcat:

The rate of acylation (formation of the acyl-enzyme intermediate) and deacylation (hydrolysis of the intermediate) determines the overall catalytic rate (kcat), which is directly related to Vmax.

  • Electronic Effects: The double bond in the crotonyl group is electron-withdrawing, which can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the serine residue in the enzyme's active site. This could potentially increase the rate of acylation .

  • Steric and Conformational Effects: The rigidity of the crotonyl group might hinder the conformational changes required for efficient catalysis, potentially slowing down either the acylation or deacylation step . The deacylation step, which involves the attack of a water molecule on the acyl-enzyme intermediate, can also be sterically hindered by the bulkier crotonyl group.

Given these competing factors, the net effect on Vmax and kcat is not immediately obvious without direct experimental data. However, structure-activity studies on a series of p-nitrophenyl esters suggest that there is an optimal size and shape for the acyl group to achieve maximal catalytic efficiency.[6][7] It is plausible that the increased size and rigidity of the crotonyl group could lead to a lower Vmax compared to the smaller and more flexible acetyl group.

Experimental Protocol for Determining Km and Vmax

To directly compare the kinetic parameters of p-nitrophenyl crotonate and acetate, the following detailed protocol for an enzymatic assay with α-chymotrypsin can be employed. This self-validating system ensures accurate and reproducible results.

I. Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂. Calcium ions are known to stabilize chymotrypsin.

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at 4°C. The acidic pH helps to maintain the enzyme's stability during storage.

  • Substrate Stock Solutions: Prepare 100 mM stock solutions of p-nitrophenyl acetate and p-nitrophenyl crotonate in a minimal amount of a suitable organic solvent like acetonitrile or DMSO to ensure solubility.

  • p-Nitrophenol Standard Solution: Prepare a series of known concentrations of p-nitrophenol in the assay buffer to create a standard curve for determining the molar extinction coefficient.

II. Assay Procedure
  • Standard Curve:

    • Add varying known concentrations of the p-nitrophenol standard solution to the assay buffer in a 96-well plate or cuvettes.

    • Measure the absorbance at 405 nm.

    • Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient (ε) for p-nitrophenol under the assay conditions.

  • Enzyme Kinetic Assay:

    • Reaction Setup: In a 96-well plate or cuvettes, add the assay buffer.

    • Substrate Addition: Add varying concentrations of the substrate (p-nitrophenyl acetate or p-nitrophenyl crotonate) to the wells. It is recommended to use a range of substrate concentrations that bracket the expected Km value (e.g., 0.1 x Km to 10 x Km).

    • Enzyme Addition: Initiate the reaction by adding a fixed, small amount of the α-chymotrypsin solution to each well. The final enzyme concentration should be chosen to ensure a linear rate of product formation for a reasonable period.

    • Data Acquisition: Immediately start monitoring the increase in absorbance at 405 nm over time using a spectrophotometer. Record data points at regular intervals (e.g., every 15-30 seconds) for several minutes.

III. Data Analysis
  • Calculate Initial Velocities (v₀): For each substrate concentration, plot absorbance versus time. The initial velocity (v₀) is the slope of the linear portion of this curve. Convert the change in absorbance per unit time to the change in concentration of p-nitrophenol per unit time using the Beer-Lambert law (A = εcl) and the molar extinction coefficient determined from the standard curve.

  • Determine Km and Vmax: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to obtain the values for Km and Vmax.

    Michaelis-Menten Equation: v₀ = (Vmax * [S]) / (Km + [S])

Visualizing the Workflow and Concepts

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Enzymatic_Hydrolysis_Workflow cluster_prep I. Reagent Preparation cluster_assay II. Assay Procedure cluster_analysis III. Data Analysis Buffer Assay Buffer (Tris-HCl, pH 8.0, CaCl₂) AssaySetup Set up reactions (Buffer + varying [Substrate]) Buffer->AssaySetup Enzyme Enzyme Stock (α-Chymotrypsin in 1 mM HCl) ReactionStart Initiate reaction (Add Enzyme) Enzyme->ReactionStart Substrate Substrate Stocks (pNPA & pNPC in organic solvent) Substrate->AssaySetup Standard p-Nitrophenol Standard StdCurve Generate Standard Curve (Absorbance vs. [pNP]) Standard->StdCurve CalcV0 Calculate Initial Velocities (v₀) StdCurve->CalcV0 ε AssaySetup->ReactionStart DataAcq Monitor Absorbance at 405 nm ReactionStart->DataAcq DataAcq->CalcV0 MMPlot Plot v₀ vs. [S] CalcV0->MMPlot FitData Fit to Michaelis-Menten Equation MMPlot->FitData Results Determine Km and Vmax FitData->Results

Caption: Experimental workflow for determining Km and Vmax.

Chymotrypsin_Mechanism E_S E + S (Enzyme + Substrate) ES E-S (Michaelis Complex) E_S->ES k₁ ES->E_S k₋₁ E_P1 E-Acyl + P1 (Acyl-Enzyme + p-Nitrophenol) ES->E_P1 k₂ (Acylation) E_P2 E + P2 (Regenerated Enzyme + Acyl Group) E_P1->E_P2 k₃ (Deacylation) + H₂O

Caption: Simplified "Ping-Pong" mechanism of chymotrypsin.

Conclusion

The comparison of p-nitrophenyl crotonate and acetate as substrates for chymotrypsin provides a valuable case study in understanding the determinants of enzyme specificity and catalytic efficiency. While p-nitrophenyl acetate serves as a reliable and well-characterized substrate, the introduction of the unsaturated and bulkier crotonyl group in p-nitrophenyl crotonate is predicted to decrease binding affinity (higher Km) and potentially alter the catalytic rate (Vmax). The provided experimental protocol offers a robust framework for researchers to directly measure and compare these kinetic parameters, thereby generating critical data for structure-activity relationship studies, inhibitor design, and a more profound understanding of enzymatic catalysis.

References

  • Hansch, C. (1972). Structure-activity relationship in the chymotrypsin hydrolysis of p-nitrophenyl esters. The Journal of Organic Chemistry, 37(1), 92–95. [Link]

  • Dupaix, A., Béchet, J. J., & Roucous, C. (1973). Specificity of -chymotrypsin. Separation of polar, steric, and specific effects in the -chymotrypsin-catalyzed hydrolysis of acyl-substituted p-nitrophenyl esters. Biochemistry, 12(14), 2559–2566. [Link]

  • Silver, M. S., & Matta, M. S. (1972). A comparison of the utilization of methyl and p-nitrophenyl esters in determining the specificity of α-chymotrypsin. Archives of Biochemistry and Biophysics, 151(1), 62–67. [Link]

  • Hansch, C., & Coats, E. (1970). α-Chymotrypsin: a case study in quantitative structure-activity relations. Journal of Pharmaceutical Sciences, 59(6), 731–743.
  • Faller, L., & Sturtevant, J. M. (1966). The kinetics of the α-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate in organic solvent-water mixtures. The Journal of Biological Chemistry, 241(20), 4825–4833.
  • Kézdy, F. J., & Bender, M. L. (1962). The kinetics of the α-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 1(6), 1097–1106. [Link]

  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Retrieved from [Link]

  • Hartley, B. S., & Kilby, B. A. (1954). The reaction of chymotrypsin with p-nitrophenyl acetate. Biochemical Journal, 56(2), 288–297.
  • LibreTexts. (2021, March 6). 9.3: Chymotrypsin- A Case Study. Chemistry LibreTexts. Retrieved from [Link]

Sources

A Researcher's Guide to Benchmarking Catalytic Efficiency with 2-Butenoic Acid 4-Nitrophenyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise quantification of catalytic efficiency is a cornerstone of enzyme characterization, catalyst development, and high-throughput screening. The selection of an appropriate substrate is paramount for obtaining reliable and reproducible kinetic data. This guide provides an in-depth technical overview of using 2-butenoic acid 4-nitrophenyl ester as a benchmark substrate, compares it with common alternatives, and presents validated experimental protocols to ensure scientific integrity.

The Principle: Why Catalytic Efficiency (kcat/Km) Matters

In the landscape of enzyme kinetics, two parameters reign supreme: the Michaelis constant (Kₘ) and the catalytic constant (kcat).[1][2][3][4]

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.[2]

  • kcat (Turnover Number): Defines the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.[5]

While informative, these parameters individually do not paint the full picture of an enzyme's effectiveness. The true measure of an enzyme's overall catalytic efficiency is the specificity constant, kcat/Kₘ . This second-order rate constant reflects the enzyme's performance at low substrate concentrations, a scenario often encountered in physiological conditions. It provides a comprehensive benchmark for comparing different enzymes or the effect of mutations on a single enzyme.

Chromogenic substrates, such as 4-nitrophenyl esters, are invaluable tools for determining these parameters. Their enzymatic hydrolysis releases a colored product, allowing for continuous spectrophotometric monitoring of the reaction rate.[6][7]

The Benchmark Substrate: 2-Butenoic Acid 4-Nitrophenyl Ester

The hydrolysis of a 4-nitrophenyl ester by an esterase or lipase cleaves the ester bond, releasing the 4-nitrophenolate anion.[7][8] This anion has a distinct yellow color and a strong absorbance maximum around 405-410 nm, which is directly proportional to the enzyme's activity.[6][9]

dot

Caption: Enzymatic hydrolysis of the substrate releases a chromogenic product.

2-Butenoic acid 4-nitrophenyl ester, an unsaturated four-carbon acyl chain ester, offers a specific profile for characterizing enzymes. Its close structural analog, 4-nitrophenyl butyrate (pNPB), is one of the most common substrates for differentiating esterases from lipases.[10][11][12] Esterases typically show high activity towards short-chain, water-soluble esters like pNPB, whereas lipases preferentially hydrolyze long-chain, water-insoluble substrates.[6][12] The introduction of a double bond in the butenoyl chain can provide further insights into the steric and electronic preferences within the enzyme's active site.

Advantages:

  • High Sensitivity: The high molar extinction coefficient of 4-nitrophenolate allows for the detection of low levels of enzyme activity.

  • Continuous Monitoring: The assay is continuous, enabling the measurement of initial reaction rates required for accurate kinetic analysis.

  • Substrate Specificity Profiling: Serves as an excellent tool for probing specificity towards short, unsaturated acyl chains.

Limitations:

  • Spontaneous Hydrolysis: 4-nitrophenyl esters can undergo non-enzymatic hydrolysis, especially at alkaline pH.[13] A no-enzyme control is mandatory to correct for this background rate.[13]

  • Solubility: Like many pNP esters, it has limited aqueous solubility, necessitating the use of a co-solvent like DMSO or acetonitrile for stock solutions.[6][9]

  • pH Dependence: The pKa of 4-nitrophenol is ~7.1.[8] Therefore, the molar extinction coefficient of the resulting 4-nitrophenolate ion is highly pH-dependent.[8][14] Accurate calculations require using the extinction coefficient value determined for the specific buffer and pH of the assay.[8]

Comparative Analysis: Alternative Substrates

The choice of substrate is critical and depends on the specific enzyme being studied.[7] Comparing the catalytic efficiency across a range of substrates reveals the enzyme's specificity.

SubstrateAcyl ChainTypical ApplicationKey Considerations
4-Nitrophenyl Acetate (pNP-A) C2General esterase activityHigh rate of spontaneous hydrolysis.[13][15]
2-Butenoic acid 4-Nitrophenyl Ester C4 (Unsaturated)Probing specificity for short, unsaturated chainsProvides insight into active site tolerance for double bonds.
4-Nitrophenyl Butyrate (pNP-B) C4 (Saturated)Standard "true esterase" substrate.[12]Widely used benchmark; extensive literature data available.[7][10]
4-Nitrophenyl Octanoate (pNP-O) C8Esterase/Lipase intermediate specificityMay require emulsifying agents for solubility.[7]
4-Nitrophenyl Palmitate (pNP-P) C16Lipase activityPoor water solubility requires surfactants (e.g., Triton X-100).[7]
p-Nitroanilide Peptides PeptideProtease activitySubstrate sequence is designed for specific protease families.

Kinetic data for a representative esterase with various p-nitrophenyl esters demonstrates this specificity. Enzymes often show a preference for a particular acyl chain length, reflected in a higher catalytic efficiency (kcat/Kₘ). For example, one study found that the catalytic efficiency of an esterase (EstOF4) increased from p-nitrophenyl acetate (C2) to p-nitrophenyl caproate (C6), after which it declined.[12]

A Self-Validating Experimental Workflow

To ensure the trustworthiness and reproducibility of your results, every protocol must be a self-validating system. This involves meticulous preparation, the inclusion of proper controls, and rigorous data analysis.

dot

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) StdCurve Determine ε of 4-Nitrophenol (Standard Curve) Reagents->StdCurve CalcV0 Calculate Initial Velocities (V₀) (Using Beer-Lambert Law) StdCurve->CalcV0 ε value Setup Set up 96-Well Plate (Substrate dilutions, Controls) PreIncubate Pre-incubate at Assay Temp. Setup->PreIncubate Initiate Initiate with Enzyme PreIncubate->Initiate Measure Kinetic Read at 405 nm (ΔAbs/min) Initiate->Measure Measure->CalcV0 MMPlot Plot V₀ vs. [S] (Michaelis-Menten Plot) CalcV0->MMPlot FitData Non-linear Regression Fit MMPlot->FitData Params Determine Kₘ and Vmax FitData->Params Efficiency Calculate kcat and kcat/Kₘ Params->Efficiency

Caption: A comprehensive workflow from preparation to final data analysis.

Causality: The value of ε is path length and condition-dependent (pH, buffer composition).[8] Determining it empirically under your exact experimental conditions is crucial for converting absorbance units into product concentration accurately.

  • Prepare a 1 mM stock solution of 4-nitrophenol in your assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).

  • Create a dilution series of 4-nitrophenol in the assay buffer (e.g., 0, 20, 40, 60, 80, 100 µM) in a 96-well plate.

  • Measure the absorbance of each concentration at the desired wavelength (e.g., 405 nm).

  • Plot absorbance vs. concentration. The slope of the resulting line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where 'l' is the path length in cm.[8][13]

Causality: This protocol uses a range of substrate concentrations to map the enzyme's reaction velocity, allowing for the determination of its key kinetic parameters through the Michaelis-Menten model.[1][2]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4. Ensure the pH is accurately adjusted at the intended assay temperature.[9]

    • Substrate Stock: Prepare a 10 mM stock solution of 2-butenoic acid 4-nitrophenyl ester in 100% DMSO.[9]

    • Enzyme Solution: Prepare a stock solution of your purified enzyme in cold assay buffer. The final concentration should be determined empirically to ensure a linear rate of product formation for at least 5-10 minutes.

  • Assay Setup (96-well plate):

    • Substrate Dilutions: In the plate, prepare a series of substrate concentrations. For a 200 µL final volume, you might add 170 µL of buffer, then 10 µL of serially diluted substrate stock (prepared in buffer from the main stock) to achieve final concentrations ranging from ~0.1x to 10x the expected Kₘ.

    • Controls: For each substrate concentration, prepare a "no-enzyme" control well containing buffer instead of the enzyme solution. This is essential to measure and subtract the rate of spontaneous substrate hydrolysis.[6][13]

  • Kinetic Measurement:

    • Pre-incubation: Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5 minutes.[7][9]

    • Initiation: Initiate the reaction by adding 20 µL of the enzyme solution to each well.

    • Reading: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.[9]

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Subtract the rate of the corresponding no-enzyme control.

    • Convert V₀ from ΔAbs/min to µmol/min/mg (or similar units) using the empirically determined ε value and the Beer-Lambert law.

    • Plot V₀ against substrate concentration [S]. Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine Kₘ and Vmax.[2][3]

Causality: These final calculations translate the observed rates into intrinsic properties of the enzyme, allowing for objective comparison.

  • Calculate kcat:

    • kcat = Vmax / [E]t

    • Where [E]t is the total active enzyme concentration in the assay. This requires an accurate determination of your enzyme concentration.

  • Calculate Catalytic Efficiency:

    • Catalytic Efficiency = kcat / Kₘ

dot dot digraph "Kinetic_Parameters" { graph [fontname="Arial", rankdir=TB, splines=true, nodesep=0.5]; node [shape=ellipse, style=filled, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Vmax [label="Vmax\n(Maximal Velocity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Km [label="Km\n(Substrate Affinity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Et [label="[E]t\n(Enzyme Concentration)", fillcolor="#FBBC05", fontcolor="#202124"];

kcat [label="kcat\n(Turnover Number)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; kcat_Km [label="kcat/Km\n(Catalytic Efficiency)", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Vmax -> kcat [label=" / [E]t"]; Et -> kcat; kcat -> kcat_Km [label=" / Km"]; Km -> kcat_Km; }

Sources

A Senior Application Scientist's Guide to Validating p-Nitrophenyl Crotonate Purity via HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide, designed for researchers and drug development professionals, provides an in-depth, validated methodology for assessing the purity of p-nitrophenyl crotonate using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple protocol, delving into the scientific rationale behind our choices and establishing a self-validating system that ensures trustworthiness and accuracy, in line with stringent regulatory expectations.[1][2]

The Analytical Imperative: Specificity in the Face of Potential Impurities

The primary challenge in analyzing pNPC purity is the need to resolve the active compound from structurally similar impurities. The most common impurities include:

  • p-Nitrophenol (pNP): A starting material for synthesis and the primary product of pNPC hydrolysis.[3][4] Its presence would artificially inflate measurements of enzyme activity.

  • Crotonic Acid: The other hydrolysis product.

  • Unreacted Starting Materials and By-products: Depending on the synthetic route, other related compounds may be present.[5][6]

A robust analytical method must possess the specificity to separate and accurately quantify pNPC in the presence of these potential interferents. While techniques like UV-Vis spectrophotometry can quantify the p-nitrophenyl chromophore, they lack the specificity to distinguish between the parent ester and its hydrolytic impurity, p-nitrophenol.[7][8] This is where the resolving power of HPLC becomes indispensable.[2][9]

Part 1: A Validated HPLC Protocol for p-Nitrophenyl Crotonate Purity

This section details a comprehensive, reverse-phase HPLC (RP-HPLC) method developed for the precise determination of pNPC purity.

Experimental Workflow Overview

The overall process, from sample preparation to final purity assessment, follows a logical and controlled sequence designed to minimize error and ensure data integrity.

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing & Validation prep_standard 1. Prepare Stock & Working Standards (pNPC & p-Nitrophenol) system_suitability 3. System Suitability Test (SST) (e.g., Inject Standard 5x) prep_standard->system_suitability prep_sample 2. Prepare Sample Solution (pNPC Lot to be Tested) prep_sample->system_suitability analysis 4. Inject Standards & Samples system_suitability->analysis integration 5. Peak Integration & Identification (Based on Retention Time) analysis->integration validation 6. Method Validation Checks (Linearity, Accuracy, etc.) integration->validation calculation 7. Purity Calculation (% Area Normalization) validation->calculation

Caption: Workflow for pNPC purity validation via HPLC.

Detailed Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation between pNPC and its key impurity, p-nitrophenol.

ParameterSpecificationRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the moderately nonpolar p-nitrophenyl crotonate, while allowing for effective separation from the more polar p-nitrophenol.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v)A standard reversed-phase eluent. The acetonitrile provides the organic strength to elute the compounds, while the acidic aqueous buffer suppresses the ionization of any acidic impurities, ensuring sharp, symmetrical peak shapes.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection UV at 310 nmThe p-nitrophenyl chromophore exhibits strong absorbance in this region. While methods for p-nitrophenol often use wavelengths around 290 nm, 310 nm provides good sensitivity for the ester itself.[10]
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
Injection Vol. 10 µLA standard injection volume that minimizes potential band broadening on the column.
Step-by-Step Methodology

1. Reagent and Solution Preparation:

  • Mobile Phase: Prepare the 20mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter. Mix with HPLC-grade acetonitrile in the specified ratio and degas thoroughly.

  • Diluent: Use the mobile phase as the diluent to ensure sample compatibility.

  • pNPC Standard Stock (1000 µg/mL): Accurately weigh ~25 mg of high-purity pNPC reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • p-Nitrophenol (pNP) Stock (100 µg/mL): Accurately weigh ~10 mg of pNP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. This is used for specificity and spiking experiments.

  • Working Standard (100 µg/mL): Dilute 5.0 mL of the pNPC Standard Stock to 50 mL with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh ~25 mg of the pNPC test lot into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with diluent.

2. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test by making five replicate injections of the Working Standard. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard, the pNP stock (to confirm retention time), and the Sample Solution in sequence.

3. Data Analysis and Purity Calculation:

  • Purity is calculated using the area normalization method.

  • % Purity = (Area of pNPC Peak / Total Area of all Peaks) x 100

Part 2: Method Validation - The Foundation of Reliable Data

An analytical method is only as reliable as its validation.[2][11] We follow the International Council for Harmonisation (ICH) guidelines to demonstrate that this HPLC procedure is suitable for its intended purpose.[1][12]

Validation_Parameters center Validated HPLC Method Specificity Specificity (No Interference) center->Specificity Linearity Linearity (Concentration vs. Response) center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Robustness Robustness (Method Tolerance) center->Robustness LOQ LOQ (Quantitation Limit) center->LOQ

Caption: Key parameters for HPLC method validation per ICH guidelines.

Validation Protocols & Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Forced degradation of pNPC sample (acid, base, peroxide, heat, light).[9][12] Analyze degraded samples to ensure the main peak is spectrally pure and well-resolved from any degradation products (e.g., p-nitrophenol).Peak purity index > 0.99. Resolution between pNPC and p-nitrophenol peaks > 2.0.
Linearity Prepare and inject a series of pNPC solutions over a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze a sample of known concentration spiked with pNPC at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.[1]Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability (Intra-day): Analyze six independent preparations of the same pNPC sample on the same day.[11] Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the lowest concentration of pNPC that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1).RSD for precision at the LOQ concentration should be ≤ 10%.
Robustness Introduce small, deliberate variations to the method: • Mobile Phase Composition (±2%) • pH (±0.2 units) • Column Temperature (±5 °C)System suitability parameters (resolution, tailing factor) must remain within acceptable limits. Retention time shifts should be minimal and predictable.

Part 3: A Comparative Guide - HPLC vs. Alternative Techniques

While HPLC is the superior method for a definitive purity assessment, it is useful to understand its performance relative to other available techniques.

TechniqueSpecificitySensitivityThroughputCost (Equipment)Expertise Required
HPLC-UV Excellent. Resolves parent compound from impurities and degradation products.High. Can detect impurities at levels <0.1%.Moderate. ~15-20 min per sample.HighHigh
UV-Vis Spectrophotometry Poor. Cannot distinguish between pNPC and p-nitrophenol, as both contain the same chromophore.Moderate. Good for concentration but not purity.High. <1 min per sample.LowLow
Titration Poor. Measures total ester content but cannot detect neutral or non-ester impurities.Low. Not suitable for trace impurity analysis.Low. Time-consuming manual process.LowModerate
Gas Chromatography (GC) Good. Potentially viable, but pNPC may have limited thermal stability, risking on-column degradation.High. Moderate. HighHigh

This comparison clearly illustrates that for a task where specificity is paramount—separating the target molecule from its most likely and analytically interfering impurity (p-nitrophenol)—HPLC is the only suitable choice for a reliable and defensible purity determination.

Conclusion

The validation of p-nitrophenyl crotonate purity is not a perfunctory check but a critical step in ensuring the integrity of downstream research. The validated RP-HPLC method presented here provides a robust, specific, and reliable system for this purpose. By adhering to established validation principles outlined by regulatory bodies like the ICH, scientists can be confident in the quality of their reagents, leading to more accurate and reproducible scientific outcomes. This guide serves as a comprehensive framework, empowering researchers to implement a scientifically sound and defensible protocol for purity analysis.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmaCentral URL: [Link]

  • Title: HPLC method validation for pharmaceuticals: a review Source: ResearchGate URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: HPLC Method Development and Validation Process of Drug Analysis and Applications Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]

  • Title: Esters and Esterification Chemistry Tutorial Source: AUS-e-TUTE URL: [Link]

  • Title: Alternative Methods for Making Esters Source: Chemistry Steps URL: [Link]

  • Title: Industrial synthesizing and purifying method of bis (4-nitrophenyl)
  • Title: Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester Source: Organic Syntheses URL: [Link]

  • Title: HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes Source: ResearchGate URL: [Link]

  • Title: Can someone help with a method for preparing P-Nitrophenol standard curve? Source: ResearchGate URL: [Link]

  • Title: Spectrophotometric Determination of p-Nitrophenol under ENP Interference Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

reproducibility of kinetic data using p-nitrophenyl crotonate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Kinetics: A Comparative Guide to Active Site Titration using p-Nitrophenyl Crotonate (PNPC)

Executive Summary: Beyond Standard Activity Assays

In drug development and mechanistic enzymology, knowing the total protein concentration is insufficient; you must determine the active site concentration. While p-nitrophenyl acetate (PNPA) is the industry standard for general esterase activity, it often fails in stoichiometric active site titration due to its rapid turnover number (


), which obscures the pre-steady-state "burst" phase.

This guide evaluates p-nitrophenyl crotonate (PNPC) as a superior alternative for active site titration. Due to the conjugated double bond in the crotonyl moiety, PNPC forms a highly stable acyl-enzyme intermediate, significantly slowing the deacylation step (


). This kinetic feature allows researchers to resolve the "burst" amplitude with high reproducibility, providing an exact molar count of functional enzyme active sites.

Mechanism of Action: The "Burst" Principle

To understand why PNPC is superior for titration, we must visualize the biphasic kinetics of serine proteases/esterases (e.g., Chymotrypsin, Subtilisin).

The Kinetic Logic:

  • Acylation (

    
    ):  Rapid attack of the active site serine on the substrate, releasing p-nitrophenol (Yellow).
    
  • Deacylation (

    
    ):  Hydrolysis of the acyl-enzyme intermediate to regenerate free enzyme.
    

The PNPC Advantage: With PNPA,


 is fast, making the "burst" difficult to distinguish from steady-state turnover. With PNPC , the rigid crotonyl group stabilizes the acyl-enzyme, making 

. This accumulation of the intermediate results in a stoichiometric release of p-nitrophenol equivalent to the concentration of active sites.

KineticMechanism E_S E + S ES ES Complex (Michaelis) E_S->ES k1 ES->E_S k-1 Acyl Acyl-Enzyme (Stable Intermediate) ES->Acyl k2 (Fast Acylation) P1 P1: p-Nitrophenol (Yellow Burst) Acyl->P1 Release P2 P2: Crotonate Acyl->P2 Hydrolysis E_free Free Enzyme Acyl->E_free k3 (Slow Deacylation) *Rate Limiting for PNPC*

Figure 1: Kinetic pathway of serine hydrolases. PNPC exploits the "k3 (Slow Deacylation)" step to trap the enzyme in the Acyl state, allowing precise quantification of the P1 burst.

Comparative Analysis: PNPC vs. Alternatives

The following table contrasts PNPC with the standard acetate substrate and high-sensitivity fluorogenic options.

Featurep-Nitrophenyl Crotonate (PNPC) p-Nitrophenyl Acetate (PNPA) Fluorogenic (e.g., 4-MU Esters)
Primary Application Active Site Titration General Activity ScreeningHigh-Sensitivity Detection
Acyl-Enzyme Stability High (Slow

)
Low (Fast

)
Variable
Burst Resolution Distinct (Easily quantifiable)Blunted (Requires stopped-flow)Often Absent
Sensitivity Moderate (

)
ModerateVery High
Spontaneous Hydrolysis Low to ModerateHigh (Unstable at pH > 8)Low
Reproducibility High (If background subtracted)Low (Due to fast turnover)Medium (Quenching issues)

Scientist’s Note: Use PNPA if you just want to know "is the enzyme working?" Use PNPC if you need to know "how many moles of active enzyme do I have?"

Experimental Protocol: Active Site Titration

Objective: Determine the operational normality (


) of a chymotrypsin-like enzyme stock.
Reagents & Setup
  • Buffer: 50 mM Tris-HCl, pH 7.5 (Control pH strictly;

    
     of p-nitrophenol is pH-dependent).
    
  • Substrate Stock: 10 mM PNPC in dry Acetonitrile. Store at -20°C. Discard if yellow.

  • Enzyme Stock: ~50

    
    M (estimated) in 1 mM HCl.
    
Step-by-Step Workflow
  • Baseline Correction (The "Blank"):

    • Add 980

      
      L Buffer + 20 
      
      
      
      L PNPC Stock to a cuvette.
    • Measure Absorbance at 400 nm for 2 minutes.

    • Calculate slope (

      
      ). This is the spontaneous hydrolysis rate.
      
  • The Burst Reaction:

    • Add 960

      
      L Buffer + 20 
      
      
      
      L PNPC Stock.
    • Initiate: Rapidly add 20

      
      L Enzyme Stock and mix (total vol = 1 mL).
      
    • Record: Measure

      
       continuously for 3–5 minutes.
      
  • Data Processing:

    • Plot Absorbance vs. Time.[1][2][3][4]

    • The curve will show an initial rapid rise (Burst) followed by a slower linear rate (Steady State).[2]

    • Extrapolate the linear steady-state portion back to Time = 0 (Y-intercept).

Calculation Logic


  • 
    : The Y-intercept extrapolated from the linear phase.
    
  • 
    : Extinction coefficient of p-nitrophenol (typically 
    
    
    
    at pH 8.0;
    
    
    at pH 7.5). Calibrate this yourself using a p-nitrophenol standard curve.
  • 
    : Pathlength (1 cm).
    

Critical Workflow Diagram

Workflow cluster_Analysis Data Analysis Start Start: Enzyme Quantitation Prep Prepare 10mM PNPC (in Acetonitrile) Start->Prep Blank Measure Spontaneous Hydrolysis (Buffer + Substrate only) Prep->Blank Reaction Initiate Reaction (Add Enzyme) Blank->Reaction Measure Monitor A400nm (0 to 300 seconds) Reaction->Measure LinearFit Fit Linear Regression to Steady State (t > 60s) Measure->LinearFit Extrapolate Extrapolate to t=0 (Find Y-intercept) LinearFit->Extrapolate Calc Calculate [Active Site] = Intercept / Epsilon Extrapolate->Calc

Figure 2: Operational workflow for active site titration. The extrapolation step is critical for removing steady-state turnover contributions.

Reproducibility & Troubleshooting (E-E-A-T)

As a Senior Scientist, I have identified the three most common failure points when using PNPC:

  • The "Yellow Stock" Error (Purity):

    • Symptom:[1][5][6] High initial background absorbance.

    • Cause: PNPC hydrolyzes spontaneously if exposed to moisture.

    • Fix: Store stock in dry acetonitrile over molecular sieves. If the stock solution is visibly yellow before adding enzyme, discard it.

  • The pH Mismatch (Sensitivity):

    • Symptom:[1][5][6] Calculated concentration is 50% lower than expected.

    • Cause: p-Nitrophenol has a pKa of ~7.15. At pH 7.0, only ~40% is ionized (yellow).

    • Fix: Perform the assay at pH 7.5–8.0 to maximize sensitivity, or explicitly determine

      
       at your assay pH.
      
  • Solvent Quenching:

    • Symptom:[1][5][6] Non-linear burst phase.

    • Cause: High concentrations of organic solvent (Acetonitrile/DMSO > 5%) can inhibit the enzyme.

    • Fix: Keep final solvent concentration < 2%.[3]

References

  • Bender, M. L., et al. (1966).

    
    -Chymotrypsin, Trypsin, Papain, Elastase, and Subtilisin. Journal of the American Chemical Society. 
    
  • Fersht, A. (1985). Enzyme Structure and Mechanism.[2] W.H. Freeman & Co. (Standard text for burst kinetics derivation).

  • Kezdy, F. J., & Kaiser, E. T. (1970). Principles of Active Site Titration of Proteolytic Enzymes. Methods in Enzymology.[7]

  • Sigma-Aldrich. (2024).[2] Product Information: p-Nitrophenyl Crotonate.

Sources

Chromogenic Substrates for Antibody Catalysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of catalytic antibodies (abzymes) relies on the precise detection of low-frequency catalytic events within vast combinatorial libraries. Unlike evolved enzymes with high turnover numbers (


), de novo catalytic antibodies often exhibit modest rate accelerations (

). Consequently, the choice of chromogenic substrate is not merely a logistical detail but a determinant factor in signal-to-noise resolution.

This guide compares the primary substrate classes used to probe antibody catalysis, focusing on the trade-off between leaving group lability (sensitivity) and hydrolytic stability (background noise). We prioritize p-nitrophenyl esters as the industry standard while evaluating nitroanilides and fluorogenic alternatives for specific mechanistic inquiries.

The Mechanistic Landscape: Hapten vs. Substrate

To understand substrate performance, one must first understand the immunogen. Catalytic antibodies are elicited against Transition State Analogs (TSAs)—stable molecules that mimic the geometry and electronics of the reaction's high-energy transition state.

The chromogenic substrate must be structurally congruent with the TSA (hapten) but possess a cleavable leaving group that the TSA lacks.

Diagram 1: The Hapten-Substrate Homology

The following diagram illustrates the structural relationship required for esterolytic antibody generation.

TSA_Mechanism Hapten Phosphonate Hapten (TSA Immunogen) Ab Elicited Antibody (Ab) Hapten->Ab Immunization (Stereoelectronic mimicry) Complex Ab-Substrate Complex Ab->Complex Binds Substrate (Kd) Substrate Chromogenic Substrate (e.g., p-Nitrophenyl Ester) Substrate->Complex Congruent Structure Product Hydrolysis Products (Acid + p-Nitrophenol) Complex->Product Catalysis (kcat) Leaving Group Release

Figure 1: The central dogma of antibody catalysis. The antibody is raised against a stable phosphonate TSA (Blue). It binds the congruent chromogenic substrate (Red) and forces it into a transition-state-like geometry, accelerating hydrolysis and releasing the chromophore.

Comparative Analysis of Substrate Classes

A. p-Nitrophenyl Esters (The Gold Standard)

The p-nitrophenyl (pNP) esters are the most ubiquitous substrates for characterizing esterolytic antibodies.

  • Mechanism: Nucleophilic attack at the carbonyl carbon releases p-nitrophenol.

  • Detection: p-Nitrophenol acts as a pH-dependent indicator.[1][2] At pH > 7.15 (its

    
    ), it exists as the yellow p-nitrophenolate anion, absorbing strongly at 405 nm.
    
  • Pros: High extinction coefficient (

    
    ); commercially available with various acyl chain lengths.
    
  • Cons: High rate of spontaneous hydrolysis (background noise), particularly at pH > 8.0.

B. o-Nitrophenyl Esters
  • Mechanism: Similar to pNP esters but with the nitro group in the ortho position.

  • Differentiation: o-Nitrophenol is less acidic than p-nitrophenol due to intramolecular hydrogen bonding, which stabilizes the protonated form.[3]

  • Use Case: Often used to probe the steric constraints of the antibody binding pocket. If an antibody cleaves pNP but not oNP, the active site likely has steric bulk preventing ortho substitution binding.

C. Nitroanilides (Amidase Probes)
  • Mechanism: Used for antibodies designed to cleave amide bonds (peptidase mimics).

  • Detection: Releases p-nitroaniline (

    
    ).
    
  • Performance: Amide bonds are significantly more stable than ester bonds (resonance stabilization). Consequently, spontaneous hydrolysis is negligible, but the antibody must exert significantly higher catalytic power to achieve measurable turnover.

Performance Metrics & Data Comparison

The following table synthesizes experimental parameters for these substrate classes.

Featurep-Nitrophenyl Esterso-Nitrophenyl Estersp-Nitroanilides7-Hydroxycoumarin Esters
Target Activity Esterase / LipaseEsterase (Steric probe)Amidase / PeptidaseEsterase (High Sensitivity)
Leaving Group p-Nitrophenolo-Nitrophenolp-Nitroaniline7-Hydroxycoumarin (Umbelliferone)
Detection Mode Absorbance (Colorimetric)AbsorbanceAbsorbanceFluorescence
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Detection)
405 nm410-420 nm380 nmEx 360nm / Em 450nm
Extinction Coeff.[1][4][5] (

)
~18,000 M

cm

(pH 8)
~4,000 M

cm

~13,500 M

cm

N/A (Quantum Yield applies)
Spontaneous Hydrolysis High (pH dependent)ModerateVery LowLow
Sensitivity Limit

M range
mM range

M range
nM range
Primary Drawback Background noise requires subtractionLower sensitivityHard to cleave (high

)
Requires fluorometer; expensive

Validated Experimental Protocols

Protocol A: High-Throughput Screening (The "CatELISA")

Based on the method by Tawfik et al. (1993).

Objective: Rapidly identify catalytic clones from hybridoma supernatants without purifying antibodies.

Workflow Diagram:

CatELISA_Workflow Step1 1. Immobilize TSA-BSA (Hapten Conjugate) on Plate Step2 2. Add Hybridoma Supernatant (Bind Specific Antibodies) Step1->Step2 Step3 3. Wash Unbound Proteins Step2->Step3 Step4 4. Add Soluble pNP-Substrate (Reaction Phase) Step3->Step4 Step5 5. Transfer Supernatant to Fresh Plate Step4->Step5 Hydrolysis Time (1-4 hours) Step6 6. Measure OD @ 405nm (Detect p-Nitrophenol) Step5->Step6

Figure 2: Modified CatELISA workflow. Note that unlike standard ELISAs, the detection step measures the catalytic product in the liquid phase, not a bound tag.

Step-by-Step Methodology:

  • Coat Plate: Incubate microtiter plates with Hapten-BSA conjugate (

    
    ) in PBS overnight at 4°C.
    
  • Block: Wash and block with 1% BSA in PBS (avoid milk, as it contains esterases).

  • Bind: Add

    
     hybridoma supernatant. Incubate 2h at RT.
    
  • Wash: Rinse 3x with PBS-Tween (0.05%). Crucial: Remove all traces of serum esterases.

  • Reaction: Add

    
     of p-nitrophenyl substrate (
    
    
    
    ) in 50 mM Tris-HCl, pH 8.0.
  • Read: Monitor absorbance at 405 nm immediately (t=0) and after 2-4 hours.

  • Analysis: Clones showing

    
     are hits.
    
Protocol B: Kinetic Characterization ( )

Objective: Determine Michaelis-Menten parameters for a purified antibody.

  • Buffer Prep: Prepare 50 mM Tris-HCl or HEPES, pH 8.0. Note: Phosphate buffers can inhibit some esterolytic antibodies.

  • Substrate Stock: Dissolve pNP-ester in acetonitrile (MeCN). Keep final MeCN concentration

    
     in the assay to prevent antibody denaturation.
    
  • Blanking: Prepare a "Substrate Only" control for every concentration to measure spontaneous hydrolysis (

    
    ).
    
  • Reaction:

    • In a quartz cuvette or UV-transparent plate, mix Antibody (

      
       final) + Buffer.
      
    • Initiate with Substrate (range:

      
       to 
      
      
      
      ).
  • Measurement: Monitor

    
     continuously for 5 minutes at 25°C.
    
  • Calculation:

    • Convert

      
       to Velocity (
      
      
      
      ) using Beer’s Law:
      
      
      .
    • 
      .
      
    • Subtract spontaneous rate:

      
      .
      
    • Fit

      
       vs. [S] to the Michaelis-Menten equation.
      

Troubleshooting & Optimization

The "Yellow Background" Problem

p-Nitrophenyl esters hydrolyze spontaneously in water, creating a yellow background that drifts over time.

  • Solution 1 (pH Control): Do not exceed pH 8.5. The rate of hydroxide-ion catalyzed hydrolysis increases log-linearly with pH.

  • Solution 2 (Correction): Always run a parallel blank (Buffer + Substrate) and subtract this slope from your enzyme data.

  • Solution 3 (Storage): Store substrate stocks in dry acetonitrile at -20°C. Discard if the stock turns yellow.

Solubility Issues

Hydrophobic haptens often require hydrophobic substrates (e.g., long-chain fatty acid esters).

  • Surfactants: Add 0.05% Tween-20 or Triton X-100 to keep the substrate in solution. Warning: Ensure the surfactant does not form micelles that trap the substrate away from the antibody (check Critical Micelle Concentration).

References

  • Tawfik, D. S., et al. (1993). catELISA: a facile general route to catalytic antibodies.[6][7][8] Proceedings of the National Academy of Sciences, 90(2), 373–377. [Link]

  • Lerner, R. A., Benkovic, S. J., & Schultz, P. G. (1991). At the crossroads of chemistry and immunology: catalytic antibodies. Science, 252(5006), 659-667. [Link]

  • Slobin, L. I. (1966).[9] Preparation and Some Properties of Antibodies with Specificity toward p-Nitrophenyl Esters. Biochemistry, 5(9), 2836–2844. [Link]

  • Kurihara, S., et al. (2000). Antibody-catalyzed removal of the p-nitrobenzyl ester protecting group.[10] Chemistry – A European Journal, 6(9), 1656-1662. [Link]

Sources

Comparison Guide: Evaluating Substrate Inhibition in p-Nitrophenyl Crotonate Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The use of


-Nitrophenyl Crotonate (PNPC)  is a specialized alternative to the more common esterase substrates, 

-Nitrophenyl Acetate (PNPA) and

-Nitrophenyl Butyrate (PNPB). While PNPA and PNPB serve as general probes for esterase and lipase activity, PNPC introduces a structural constraint—a rigid trans-double bond at the C2-C3 position. This rigidity makes PNPC an invaluable tool for probing the geometric accessibility and stereoselectivity of an enzyme's active site.

However, this structural rigidity and increased hydrophobicity significantly heighten the risk of substrate inhibition , a phenomenon where excess substrate reduces enzyme velocity. This guide provides a technical comparison of PNPC against its saturated counterparts and details a self-validating protocol to quantify substrate inhibition constants (


) using the Haldane kinetic model.

Part 1: The Mechanic of Action

Structural Distinction

The critical difference lies in the acyl chain.

  • PNPB (Butyrate): Contains a saturated, flexible 4-carbon chain. It can rotate freely to fit into various active site pockets ("Lock and Key" or "Induced Fit").

  • PNPC (Crotonate): Contains a 4-carbon chain with a trans-double bond. This locks the atoms in a planar configuration, requiring the enzyme to have a specific active site geometry to accommodate the rigid substrate.

The Reaction Pathway & Inhibition

In a standard Michaelis-Menten scenario, the enzyme (E) binds the substrate (S) to form a complex (ES), which releases the product (P). In substrate inhibition , a second substrate molecule binds to the ES complex (or an allosteric site) to form an inactive ESS complex. This is common with PNPC due to its tendency to aggregate or bind non-productively at high concentrations.

Diagram 1: Kinetic Pathway (Standard vs. Inhibition)

KineticPathway E Enzyme (E) ES Active Complex (ES) E->ES + S (k1) S Substrate (S) ES->E (k-1) ESS Inactive Complex (ESS) ES->ESS + Excess S (Substrate Inhibition) P Product (p-Nitrophenol) ES->P Catalysis (kcat) ESS->ES (Dissociation)

Caption: The dual pathway of PNPC interaction. The red dashed line represents the formation of the unproductive ESS complex at high substrate concentrations.

Part 2: Comparative Analysis (PNPA vs. PNPB vs. PNPC)

The following table contrasts PNPC with standard alternatives. Note that while PNPA is the fastest, it lacks the structural specificity of PNPC.

Feature

-Nitrophenyl Acetate (PNPA)

-Nitrophenyl Butyrate (PNPB)

-Nitrophenyl Crotonate (PNPC)
Chain Structure C2 (Short, Flexible)C4 (Saturated, Flexible)C4 (Unsaturated, Rigid)
Primary Use General Esterase ScreeningLipase/Esterase DifferentiationActive Site Geometry Probe
Solubility (Aq) High (~0.2 mg/mL)Low (Requires Co-solvent)Very Low (High Aggregation Risk)
Spontaneous Hydrolysis High (High Background Noise)ModerateLow (Stable Background)
Substrate Inhibition RareOccasionalFrequent (Due to rigidity/hydrophobicity)
Specificity Non-specificBroad SpectrumHigh (Selects for specific clefts)

Key Insight: If your enzyme shows activity on PNPB but zero or reduced activity on PNPC, the active site likely cannot accommodate the rigid alkene geometry. If activity drops only at high concentrations of PNPC, you are observing substrate inhibition, not lack of specificity.

Part 3: Self-Validating Experimental Protocol

This protocol is designed to determine the Inhibition Constant (


)  alongside 

and

.
Reagents & Preparation
  • Assay Buffer: 50 mM Phosphate or Tris-HCl, pH 8.0. (Note: pH must be >7.5 for

    
    -nitrophenol color development).
    
  • Stock Solution: Dissolve PNPC in Acetonitrile (MeCN) to 100 mM.

    • Why MeCN? Avoids transesterification often seen with Ethanol/Methanol stocks.

  • Surfactant: Triton X-100 (0.01% - 0.1%) or Gum Arabic.

    • Critical: Surfactants keep PNPC in solution but can also form micelles that trap substrate. Keep concentration constant across all wells.

Workflow Diagram

ProtocolWorkflow Start Start: Stock Prep (100 mM PNPC in MeCN) Dilution Prepare Dilution Series (0.05 mM to 10 mM final) Start->Dilution BlankCheck Validation: Blank Check (Buffer + S, No Enzyme) Dilution->BlankCheck Reaction Kinetic Read (OD 405nm, 5 min, 25°C) BlankCheck->Reaction If Blank < 10% Signal Analysis Data Analysis (Fit to Haldane Equation) Reaction->Analysis

Caption: Step-by-step workflow for determining kinetic parameters.

Detailed Steps
  • Preparation: Prepare a 12-point dilution series of PNPC in the Assay Buffer. Range: 0.05 mM to 5.0 mM . Ensure the final Acetonitrile concentration is constant (e.g., 2%) in all wells.

  • Blanking: Add 20 µL of substrate dilutions to a 96-well plate. Add 180 µL of Assay Buffer (no enzyme). Measure OD405 for 5 minutes.

    • Validation Rule: The slope of the blank must be <10% of the enzyme reaction slope. If higher, use fresh buffer or lower pH slightly.

  • Reaction: In a parallel set of wells, add 180 µL of Enzyme Solution (diluted to give linear rate). Initiate with 20 µL substrate.

  • Measurement: Monitor Absorbance at 405 nm (or 410 nm) every 20 seconds for 10 minutes at 25°C or 37°C.

  • Calculation: Calculate the initial velocity (

    
    ) for each concentration.
    

Part 4: Data Analysis (The Haldane Model)

Standard Michaelis-Menten plotting (Lineweaver-Burk) will fail if substrate inhibition is present (the line will curve upwards near the y-axis). You must fit your data to the Haldane Equation :



  • 
     : Maximum velocity (theoretical, without inhibition).
    
  • 
     : Michaelis constant (affinity).
    
  • 
     : Dissociation constant for the inhibitory complex (ESS).
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Substrate concentration.[1][2][3][4]
    

Interpretation:

  • If

    
     is negligible (high 
    
    
    
    ), the equation reverts to Michaelis-Menten.
  • If

    
     is low (e.g., < 10 mM), you will see a distinct peak in the velocity vs. concentration curve, followed by a decline.
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
No Activity Enzyme cannot fit rigid CrotonateConfirm activity with PNP-Butyrate. If active on Butyrate but not Crotonate, this is a valid specificity result.
Cloudy Wells Substrate precipitationIncrease Triton X-100 concentration or reduce max

.
High Background Spontaneous hydrolysisCheck pH (keep < 8.5).[1] Ensure stock is in MeCN, not MeOH.
Curve flattens but doesn't drop Saturation (No Inhibition)Fit to standard Michaelis-Menten.

is effectively infinite.

References

  • Haldane, J. B. S. (1930). Enzymes. Longmans, Green and Co.
  • Gupta, R., et al. (2004). "Microbial lipases and their industrial applications: a comprehensive review." Applied Microbiology and Biotechnology. Link

  • Gilham, D., & Lehner, R. (2005). "Techniques to measure lipase and esterase activity in vitro." Methods. Link

  • Sigma-Aldrich. (n.d.). "Enzymatic Assay of Esterase using p-Nitrophenyl Esters." Technical Bulletin. Link

  • Fife, W. K., et al. (1991). "A Synthetic p-Nitrophenyl Esterase with Remarkable Substrate Selectivity."[2] DTIC. Link (Demonstrates the use of chain length and rigidity in esterase specificity).

Sources

A Senior Application Scientist's Guide to Enzymatic Hydrolysis of p-Nitrophenyl Crotonate: A Comparative Analysis of kcat Values

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in enzyme kinetics, the selection of an appropriate substrate is paramount for accurate and insightful results. This guide provides an in-depth technical comparison of the catalytic turnover number (kcat) for the hydrolysis of p-nitrophenyl crotonate, a chromogenic substrate used to assay esterase and lipase activity. Due to the relative scarcity of published kcat values for this specific unsaturated ester, this guide will also draw comparisons with the closely related saturated ester, p-nitrophenyl butyrate, to offer a broader context for understanding enzyme specificity and performance.

The Significance of p-Nitrophenyl Esters in Enzyme Kinetics

The use of p-nitrophenyl (pNP) esters as chromogenic substrates is a cornerstone of enzyme kinetics. The principle of the assay is elegantly simple: the enzymatic hydrolysis of the colorless pNP-ester releases the yellow-colored p-nitrophenolate anion under alkaline conditions.[1] The rate of formation of this chromophore, which can be monitored spectrophotometrically at wavelengths between 405 and 420 nm, is directly proportional to the enzyme's activity.[1] This method offers a continuous and highly sensitive means to determine key kinetic parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), from which the catalytic rate constant (kcat) can be derived.[2]

p-Nitrophenyl crotonate, an unsaturated four-carbon ester, presents an interesting substrate to probe enzyme specificity, particularly for distinguishing between enzymes that prefer saturated versus unsaturated acyl chains. Its structural similarity to p-nitrophenyl butyrate (both C4 esters) makes for a compelling comparison, as the presence of a double bond in the crotonate moiety can significantly influence substrate binding and catalytic efficiency.

Comparative Analysis of kcat Values

The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a direct measure of the catalytic efficiency of an enzyme. Below is a compilation of available kcat values for the hydrolysis of p-nitrophenyl esters, including the limited data for p-nitrophenyl crotonate and more extensive data for p-nitrophenyl butyrate, to provide a comparative landscape.

EnzymeSource OrganismSubstratekcat (s⁻¹)Experimental Conditions (pH, Temp.)Reference
Esterase (EstOF4)Bacillus sp.p-Nitrophenyl crotonate (pNC4)5.5¹pH 8.0, 65°C[3]
Lipase BCandida antarcticap-Nitrophenyl butyrate5.1Not Specified[4]
LipasePseudomonas sp.p-Nitrophenyl butyrateNot explicitly stated, but kinetic data providedNot Specified[5]
Pig Liver Esterase (PLE1)Sus scrofap-Nitrophenyl acetate~0.028²Not Specified[6]
Pig Liver Esterase (PLE6)Sus scrofap-Nitrophenyl acetate~0.036²Not Specified[6]

¹Value reported in min⁻¹, converted to s⁻¹ by dividing by 60. The original paper refers to p-nitrophenyl caproate in the text, but the data table lists "pNC4", which is interpreted here as the four-carbon crotonate or butyrate. This ambiguity highlights the need for careful examination of primary literature. ²Calculated from specific activity (µmol/mg/min) assuming a molecular weight of approximately 60 kDa for PLE. This is an estimation and the actual kcat may vary.

Field-Proven Insights:

The limited data for p-nitrophenyl crotonate suggests that the esterase from Bacillus sp. (EstOF4) exhibits a respectable turnover number. When comparing with the kcat of the well-characterized Lipase B from Candida antarctica for the saturated analogue, p-nitrophenyl butyrate, the values are of a similar order of magnitude. This suggests that for some enzymes, the presence of the double bond in the crotonate moiety may not be a major deterrent to catalysis.

However, the substrate specificity of lipases and esterases can be highly variable. For instance, some enzymes show a strong preference for saturated acyl chains, while others may be more promiscuous or even favor unsaturated chains. The difference in electronic and steric properties between a butyryl and a crotonyl group can significantly impact the precise positioning of the substrate within the enzyme's active site, thereby affecting the efficiency of the catalytic steps. Therefore, when selecting a substrate, it is crucial to consider the specific enzyme under investigation and the research question being addressed.

The Enzymatic Hydrolysis of p-Nitrophenyl Crotonate: A Mechanistic Overview

The hydrolysis of p-nitrophenyl esters by serine hydrolases, a common class of enzymes that includes many lipases and esterases, proceeds through a well-established two-step mechanism involving a catalytic triad of serine, histidine, and aspartate (or glutamate).[7]

Hydrolysis_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Deacylation E-Ser-OH Enzyme Active Site (Serine Hydroxyl) Tetrahedral_Intermediate_1 Tetrahedral Intermediate 1 E-Ser-OH->Tetrahedral_Intermediate_1 Nucleophilic Attack pNP-Crotonate p-Nitrophenyl Crotonate pNP-Crotonate->Tetrahedral_Intermediate_1 Acyl-Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate_1->Acyl-Enzyme Collapse p-Nitrophenol p-Nitrophenol (Product 1) Tetrahedral_Intermediate_1->p-Nitrophenol Release Acyl-Enzyme_2 Acyl-Enzyme Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate 2 Acyl-Enzyme_2->Tetrahedral_Intermediate_2 Nucleophilic Attack Water Water Water->Tetrahedral_Intermediate_2 E-Ser-OH_2 Regenerated Enzyme Tetrahedral_Intermediate_2->E-Ser-OH_2 Collapse & Release Crotonic_Acid Crotonic Acid (Product 2) Tetrahedral_Intermediate_2->Crotonic_Acid

Caption: Enzymatic hydrolysis of p-nitrophenyl crotonate.

Expertise in Action: The Causality Behind the Mechanism

  • Acylation: The reaction is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the p-nitrophenyl crotonate. The histidine residue acts as a general base, accepting a proton from the serine to increase its nucleophilicity. The aspartate residue helps to orient the histidine and stabilize the resulting positive charge. This leads to the formation of a transient tetrahedral intermediate. This intermediate then collapses, releasing p-nitrophenol and forming a covalent acyl-enzyme intermediate.[7]

  • Deacylation: A water molecule then enters the active site and, activated by the histidine residue (now acting as a general base), attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses to release crotonic acid and regenerate the free enzyme.[7] The rate-limiting step of this overall process can be either acylation or deacylation, depending on the specific enzyme and substrate.

A Self-Validating Experimental Protocol for Determining kcat

To ensure the trustworthiness and reproducibility of your kinetic data, it is essential to follow a robust and self-validating experimental protocol. The following detailed methodology provides a framework for determining the kcat of an enzyme with p-nitrophenyl crotonate.

Materials:

  • Purified enzyme of interest

  • p-Nitrophenyl crotonate (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl or phosphate buffer at the optimal pH for the enzyme)

  • Solvent for substrate stock (e.g., isopropanol or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-420 nm

Caption: Experimental workflow for kcat determination.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of p-nitrophenyl crotonate in a suitable organic solvent (e.g., 100 mM in isopropanol).

    • Prepare the assay buffer at the desired pH and temperature. The optimal conditions should be determined empirically for each enzyme.[3]

    • Prepare a solution of the purified enzyme of a known concentration in the assay buffer.

  • Determination of Optimal Enzyme Concentration and Substrate Solubility:

    • Perform preliminary experiments to determine an enzyme concentration that yields a linear rate of product formation for at least 5-10 minutes.

    • Ensure that the highest concentration of p-nitrophenyl crotonate used in the assay remains soluble in the final reaction mixture to avoid artifacts from substrate precipitation. The final concentration of the organic solvent should typically be kept below 1-2% (v/v) to minimize its effect on enzyme activity.

  • Assay Protocol for Michaelis-Menten Kinetics:

    • In a 96-well plate, add the assay buffer to each well.

    • Add varying concentrations of the p-nitrophenyl crotonate substrate to the wells. A typical range would be from 0.1 x Km to 10 x Km, if an estimate of the Km is available. If not, a broad range of concentrations should be tested.

    • Pre-incubate the plate at the desired temperature for 5 minutes.

    • Initiate the reaction by adding a fixed amount of the enzyme solution to each well.

    • Immediately place the plate in the microplate reader and monitor the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis and Calculation of kcat:

    • For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. Convert the rate of change in absorbance to the rate of product formation (in M/s or µM/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenolate at the specific pH and wavelength of the assay.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km.

    • Calculate the kcat using the equation: kcat = Vmax / [E]t , where [E]t is the total enzyme concentration in the assay.

Trustworthiness Through Self-Validation:

This protocol is designed to be self-validating. The linearity of the initial rates confirms that the assay is being conducted under steady-state conditions. The goodness of fit of the data to the Michaelis-Menten model provides confidence in the determined kinetic parameters. It is also crucial to include appropriate controls, such as a reaction without the enzyme to measure the rate of spontaneous hydrolysis of the substrate, and a reaction without the substrate to establish a baseline.

Conclusion

The enzymatic hydrolysis of p-nitrophenyl crotonate offers a valuable tool for probing the substrate specificity of lipases and esterases, particularly with respect to the presence of unsaturation in the acyl chain. While a comprehensive database of kcat values for this substrate is still emerging, a comparative approach with its saturated analogue, p-nitrophenyl butyrate, provides valuable insights. By following a robust and well-controlled experimental protocol, researchers can confidently determine the kinetic parameters of their enzymes of interest, contributing to a deeper understanding of enzyme function and aiding in the development of novel biocatalysts and therapeutic agents.

References

  • Zhang, D., et al. (2020). Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. Journal of Biological Chemistry.
  • ResearchGate. (n.d.). Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. Retrieved from [Link]

  • BioNumbers. (n.d.). Kcat of lipase B with p-Nitrophenol butyrate - Yeast Candida antarctica. Retrieved from [Link]

  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Retrieved from [Link]

  • Diva-Portal.org. (2021). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Retrieved from [Link]

  • RSC Publishing. (2013). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods.
  • Ryu, B. H., et al. (2016). Biochemical and Structural Analysis of a Novel Esterase from Caulobacter crescentus related to Penicillin-Binding Protein (PBP). Scientific Reports.
  • PubMed. (2007).
  • PubMed Central (PMC). (1973). The uptake and hydrolysis of p-nitrophenyl phosphate by red cells in relation to ATP hydrolysis by the sodium pump. The Journal of Physiology.
  • MDPI. (2020).
  • andrew.cmu.edu. (2019). Lecture 17: Steady-State Enzyme Kinetics. Retrieved from [Link]

  • ACS Publications. (2022). Tuning Selectivity in CalA Lipase: Beyond Tunnel Engineering.
  • PubMed. (1982). Lipoprotein lipase-catalyzed hydrolysis of p-nitrophenyl butyrate. Interfacial activation by phospholipid vesicles. The Journal of Biological Chemistry.
  • IRE Journals. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. International Research Journal of Engineering and Technology.
  • Science.gov. (n.d.). p-nitrophenyl phosphate pnpp: Topics. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (2006). Interaction Mechanism between Pseudomonas Species Lipase and Nitro Compounds.
  • ResearchGate. (n.d.). Steady-state kinetics parameters for p-nitrophenyl acetate hydrolysis.... Retrieved from [Link]

  • PubMed Central (PMC). (1990). Kinetics of p-nitrophenyl pivalate hydrolysis catalysed by cytoplasmic aldehyde dehydrogenase. The Biochemical Journal.
  • PubMed. (1988). p-nitrophenyl penta-N-acetyl-beta-chitopentaoside as a novel synthetic substrate for the colorimetric assay of lysozyme. Journal of Biochemistry.
  • ResearchGate. (n.d.). Proposed mechanisms for the hydrolysis of p-nitrophenyl caproate. Retrieved from [Link]

  • Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4523.
  • BioResources. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Butenoic acid, 4-nitrophenyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 2-Butenoic acid, 4-nitrophenyl ester. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the knowledge to work safely and effectively. The following protocols are synthesized from established safety standards and data on analogous chemical structures to ensure a comprehensive and conservative approach to safety.

Hazard Assessment: Understanding the Risks

While specific toxicological data for 2-Butenoic acid, 4-nitrophenyl ester is not extensively documented, a robust hazard assessment can be constructed by examining its constituent chemical groups: an activated ester and a nitrophenyl moiety. Aromatic nitro compounds and reactive esters present a predictable set of hazards that must be managed with rigorous safety protocols.

The primary anticipated hazards include:

  • Serious Eye Irritation: Compounds containing the 4-nitrophenyl group are often classified as severe eye irritants.[1][2][3] Direct contact with the eyes can cause significant damage.

  • Skin Irritation and Sensitization: This class of chemicals is known to cause skin irritation.[1][2][3][4] Furthermore, some nitrophenyl esters are known to be skin sensitizers, meaning that repeated exposure can lead to an allergic skin reaction.[5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2][4]

  • Combustibility: While not always highly flammable, organic esters should be treated as combustible, and sources of ignition should be avoided.[7]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is mandatory to prevent exposure. The following recommendations are based on a conservative assessment of the potential hazards.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times when handling the solid compound or its solutions.

  • Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a full-face shield should be worn in addition to chemical splash goggles.[8][9][10]

Hand Protection

Preventing skin contact is crucial to avoid irritation and potential sensitization.[11] The choice of glove material is critical for ensuring adequate protection.

Table 1: Glove Selection for Handling Nitrophenyl Esters

Glove MaterialSplash ProtectionExtended ContactComments
Nitrile ExcellentGoodRecommended for general handling and incidental contact. Heavier nitrile gloves are necessary for spill cleanup.[8]
Neoprene GoodExcellentA suitable alternative to nitrile, offering good chemical resistance.[12]
Latex PoorPoorNot recommended due to poor chemical resistance and potential for latex allergies.

Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[12]

Body and Foot Protection
  • Laboratory Coat: A flame-resistant lab coat is required to protect skin from spills and prevent clothing contamination.[12][13] Ensure the coat is fully buttoned.

  • Footwear: Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[12][13] Fabric or mesh shoes offer inadequate protection from chemical spills.

Respiratory Protection

All handling of 2-Butenoic acid, 4-nitrophenyl ester, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][11][14]

  • Standard Operations: If work is exclusively performed in a properly functioning fume hood, respiratory protection is typically not required.

  • When a Respirator is Necessary: In the rare event that the compound must be handled outside of a fume hood where dust or aerosols could be generated, a NIOSH-approved N95 (or higher) respirator is mandatory.[13]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for safety.

Preparation & Weighing

  • Designate Work Area: All work must be performed within a certified chemical fume hood.[8][9]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers are inside the fume hood.

  • Don PPE: Put on all required PPE in the correct sequence (see workflow diagram below).

  • Weighing Solid: Use a micro-spatula to carefully transfer the powdered compound.[13] Avoid creating dust by handling it gently. If dust is generated, wait for it to settle within the fume hood before proceeding.[13]

Dissolving & Use

  • Solvent Addition: Slowly add the desired solvent to the vessel containing the solid compound to prevent splashing.[13]

  • Mixing: If necessary, cap the container and agitate gently to dissolve.

  • Transfers: Use appropriate tools like pipettes or syringes to transfer solutions, always keeping the operation well within the fume hood.[8][12]

PPE Workflow: Minimizing Contamination

The sequence of donning and doffing PPE is critical to prevent cross-contamination. Follow this validated workflow.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: Correct sequence for donning and doffing PPE.

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are crucial for laboratory and environmental safety.[13]

  • Solid Waste: All disposable materials contaminated with 2-Butenoic acid, 4-nitrophenyl ester (e.g., used gloves, weigh paper, bench paper) must be collected in a designated, clearly labeled hazardous waste container.[5][13]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour any chemical waste down the drain.[12]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[13]

Arrange for disposal through your institution's licensed hazardous waste disposal program, in accordance with all local and national regulations.[14]

Emergency Procedures

Spill Response

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For large spills, evacuate the area.

  • Containment: For small spills inside a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[14]

  • Cleanup: Wearing appropriate PPE (including heavy nitrile gloves), sweep up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[5][14]

Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][15]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5][14] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[15]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[14][15]

References

  • Esterification - SmartLabs. (n.d.). SmartLabs. Retrieved from [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). University of Prince Edward Island. Retrieved from [Link]

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • 2-(4-Nitrophenyl)butyric acid | C10H11NO4. (n.d.). PubChem. Retrieved from [Link]

  • (S)-4-(2-nitrophenyl)butanoic acid Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]

  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. Retrieved from [Link]

  • Personal Protective Equipment. (2022, January 21). Canada.ca. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]

  • 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (E)- Safety Data Sheet. (2018, June 22). Synerzine. Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved from [Link]

  • 4-Nitrophenyl Butyrate Safety Data Sheet. (2018, August 4). Szabo-Scandic. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.